Methyl 5-aminopyrimidine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-aminopyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYBCNDGMLXGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442978 | |
| Record name | Methyl 5-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73418-88-9 | |
| Record name | Methyl 5-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 5-aminopyrimidine-2-carboxylate chemical properties
An In-Depth Technical Guide to Methyl 5-aminopyrimidine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science. As a substituted pyrimidine, it belongs to a class of compounds that are foundational to numerous biologically active molecules, including nucleobases and a wide array of synthetic drugs. The strategic placement of an amino group at the 5-position and a methyl carboxylate group at the 2-position provides two distinct points for chemical modification, making it a versatile synthon for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its utility for researchers, chemists, and drug development professionals.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 73418-88-9 | [1][2][3][4] |
| Molecular Formula | C₆H₇N₃O₂ | [2][3] |
| Molecular Weight | 153.14 g/mol | [2][3] |
| IUPAC Name | This compound | |
| Synonyms | 5-Amino-pyrimidine-2-carboxylic acid methyl ester, 5-Amino-2-methoxycarbonylpyrimidine | [2] |
| Appearance | Solid | |
| Boiling Point | 348.34 °C at 760 mmHg | [2] |
| Density | 1.32 g/cm³ | [2] |
| Flash Point | 164.47 °C | [2] |
| Refractive Index | 1.577 | [2] |
| Storage | Store at 4°C, protect from light |
Structure and Isomerism
It is crucial to distinguish this compound from its isomers, such as Methyl 2-aminopyrimidine-5-carboxylate (CAS 308348-93-8). The positioning of the functional groups dramatically influences the electronic properties and reactivity of the pyrimidine ring, which in turn affects its biological activity and utility as a synthetic intermediate.
Caption: Figure 1: 2D structure of the title compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
-
A broad singlet corresponding to the two protons of the amino group (-NH₂), typically in the range of 4.0-6.0 ppm, whose chemical shift is dependent on solvent and concentration.
-
A singlet for the two equivalent aromatic protons (H4 and H6) on the pyrimidine ring, anticipated in the aromatic region (δ 8.0-9.0 ppm).
-
A sharp singlet integrating to three protons from the methyl ester group (-OCH₃), expected around δ 3.8-4.0 ppm.
-
-
¹³C NMR: The carbon NMR would display six signals corresponding to the unique carbon atoms in the molecule, including the ester carbonyl carbon (~165 ppm), four distinct pyrimidine ring carbons, and the methyl ester carbon (~52 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands for related aminopyrimidine structures have been observed in specific regions[5][6][7][8].
-
N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the ester carbonyl group.
-
C=N and C=C Stretching: Multiple bands in the 1550-1650 cm⁻¹ region are indicative of the pyrimidine ring vibrations.
-
C-O Stretching: A band in the 1200-1300 cm⁻¹ region corresponds to the C-O stretch of the ester.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. Under Electron Impact (EI) conditions, the molecular ion peak (M⁺) would be observed at m/z 153. Key fragmentation patterns would likely involve the loss of the methoxy group (-•OCH₃, m/z 122) or the entire methoxycarbonyl group (-•COOCH₃, m/z 96).
Synthesis and Reactivity
Synthetic Pathways
While a specific, published protocol for the title compound is not detailed in the provided search results, general methods for synthesizing substituted aminopyrimidines can be adapted. A common strategy involves the cyclocondensation of a three-carbon precursor with a guanidine equivalent[9].
Caption: Figure 2: A generalized workflow for the synthesis of the target molecule.
Experimental Protocol: Hypothetical Synthesis
This protocol is a representative example based on established chemical principles for pyrimidine synthesis[9][10].
-
Step 1: Cyclocondensation: To a solution of sodium methoxide in methanol, add an appropriate 1,3-dicarbonyl compound substituted at the 2-position with a leaving group.
-
Step 2: Add guanidine nitrate to the mixture and reflux for 4-6 hours. Monitor the reaction by TLC.
-
Step 3: Work-up: After cooling, neutralize the reaction mixture with acetic acid. Remove the solvent under reduced pressure.
-
Step 4: Extraction: Partition the residue between ethyl acetate and water. Collect the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Step 5: Esterification & Functionalization: The resulting pyrimidine core would then undergo subsequent reactions to introduce the amino group at C5 and the methyl carboxylate at C2, if not already present from the starting materials.
-
Step 6: Purification: Purify the final product by column chromatography on silica gel or by recrystallization to yield this compound.
Reactivity Profile
The molecule's reactivity is dominated by its two functional groups.
Caption: Figure 3: Common reactions involving the amino and ester functional groups.
-
Amino Group: The nucleophilic amino group readily participates in acylation, alkylation, and diazotization reactions, allowing for the synthesis of a wide range of derivatives.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to amides by reacting with amines, or reduced to a primary alcohol (hydroxymethyl group). This versatility is key to its role as a building block in drug discovery.
Applications in Research and Development
The aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry.[11] this compound serves as a valuable starting material for compounds targeting a variety of diseases.
-
Antibacterial Agents: The 2-aminopyrimidine-5-carboxylate structure has been identified as a zinc-binding group for targeting bacterial enzymes.[12] Specifically, it is used to design inhibitors of enzymes in the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many pathogenic bacteria but absent in humans, making it a prime target for selective antibacterial drugs.[12]
-
Anticancer Research: Substituted aminopyrimidines are frequently explored as kinase inhibitors.[13] By modifying the amino and carboxylate positions, researchers can synthesize libraries of compounds to screen against targets like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is often dysregulated in various cancers.[13]
-
Heterocyclic Synthesis: Beyond drug discovery, it is a key intermediate for creating more complex fused heterocyclic systems, which are of interest in materials science and agrochemicals.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
The compound is classified as hazardous. The following GHS information is reported:
| Hazard Information | Code & Description | Reference |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261, P264, P270, P280, P302+P352, P305+P351+P338, P501 |
Handling and Storage Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[14] For operations that may generate dust, use a NIOSH-approved respirator.[14]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust.[14] Wash hands thoroughly after handling.[15]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][15] Store at the recommended temperature of 4°C and protect from light to maintain product quality.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[14][15]
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
References
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 10. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyl 2-(aminomethyl)pyrimidine-5-carboxylate | 1004973-23-2 | Benchchem [benchchem.com]
- 12. Methyl 2-aminopyrimidine-5-carboxylate|CAS 308348-93-8 [benchchem.com]
- 13. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of Methyl 5-aminopyrimidine-2-carboxylate
Introduction: The Significance of the 5-Aminopyrimidine-2-carboxylate Scaffold
The 5-aminopyrimidine scaffold is a privileged pharmacophore in modern drug discovery, forming the core structure of numerous therapeutic agents. Its prevalence in biologically active molecules stems from its structural resemblance to endogenous nucleobases, rendering it an attractive starting point for the design of targeted therapies. The amino group at the 5-position and the carboxylate at the 2-position of the pyrimidine ring provide crucial handles for chemical modification, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Methyl 5-aminopyrimidine-2-carboxylate, in particular, serves as a key building block in the synthesis of inhibitors for various enzymes and receptors implicated in a range of diseases, including cancers and infectious diseases. This guide provides a comprehensive overview of a robust synthetic route to this valuable intermediate, detailing the underlying chemical principles and offering field-proven experimental protocols.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached through a multi-step sequence commencing with a suitably substituted pyrimidine precursor. The core strategy involves the initial construction of the pyrimidine ring, followed by functional group manipulations to install the desired amino and carboxylate moieties. The chosen pathway emphasizes scalability, reproducibility, and the use of readily available starting materials.
The overall transformation can be dissected into three primary stages:
-
Stage 1: Synthesis of the Pyrimidine-2-carbonitrile Precursor. This initial phase focuses on the construction of a stable and versatile pyrimidine intermediate bearing a nitrile group at the 2-position, which will serve as a precursor to the target carboxylate.
-
Stage 2: Conversion to Methyl Pyrimidine-2-carboxylate. This stage details the hydrolysis of the nitrile to a carboxylic acid, followed by esterification to yield the methyl ester.
-
Stage 3: Introduction of the Amino Group via Nitration and Subsequent Reduction. The final stage involves the regioselective nitration of the pyrimidine ring at the 5-position, followed by the reduction of the newly introduced nitro group to the desired primary amine.
Stage 1: Synthesis of the Pyrimidine-2-carbonitrile Precursor
The synthesis of a suitable pyrimidine-2-carbonitrile is a critical first step. A reliable method involves the conversion of a 2-(methylthio)pyrimidine derivative, which can be prepared from readily available starting materials like thiobarbituric acid.[1]
Rationale behind the Experimental Choices
The use of a 2-(methylthio) group serves as a strategic choice as it can be activated for nucleophilic substitution by oxidation to the corresponding sulfone. This sulfone is an excellent leaving group, facilitating its displacement by a cyanide anion to introduce the desired nitrile functionality.[1]
Experimental Protocol: Synthesis of Pyrimidine-2-carbonitrile
Step 1.1: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine
This starting material can be prepared in two steps from thiobarbituric acid with high overall yield.[1]
Step 1.2: Nucleophilic Displacement of Chlorides
The highly reactive chloro groups at the 4 and 6 positions are first displaced by a suitable nucleophile, such as methoxide, to prevent unwanted side reactions in subsequent steps.
-
To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine in methanol, a solution of sodium methoxide in methanol is added portion-wise at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.
-
The reaction mixture is then worked up by extraction with an organic solvent and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 4,6-dimethoxy-2-(methylthio)pyrimidine.
Step 1.3: Oxidation to the Sulfone
The methylthio group is oxidized to the more reactive methylsulfonyl group.
-
The 4,6-dimethoxy-2-(methylthio)pyrimidine is dissolved in a suitable solvent such as dichloromethane.
-
The solution is cooled in an ice bath, and an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise.[2]
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched, and the product, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, is isolated by extraction and purification.
Step 1.4: Cyanation to form 4,6-dimethoxypyrimidine-2-carbonitrile
The sulfone group is displaced by cyanide.
-
The 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is dissolved in an aprotic polar solvent like acetonitrile.
-
Potassium cyanide is added, along with a phase-transfer catalyst such as 18-crown-6 to enhance the solubility and reactivity of the cyanide salt.[1]
-
The mixture is stirred at an elevated temperature until the reaction is complete as indicated by TLC.
-
The product, 4,6-dimethoxypyrimidine-2-carbonitrile, is isolated through an extractive workup and purified by chromatography.
Stage 2: Conversion to Methyl Pyrimidine-2-carboxylate
This stage involves a two-step process: the hydrolysis of the nitrile to a carboxylic acid, followed by esterification.
Causality in the Hydrolysis and Esterification Steps
The robust nature of the nitrile group necessitates harsh conditions for hydrolysis, typically strong acid or base.[3] Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions with the ester group in the subsequent step. Following hydrolysis, a classic Fischer esterification provides a straightforward and high-yielding method to obtain the desired methyl ester.[4]
Experimental Protocol: Synthesis of Methyl Pyrimidine-2-carboxylate
Step 2.1: Hydrolysis of Pyrimidine-2-carbonitrile to Pyrimidine-2-carboxylic acid
-
The pyrimidine-2-carbonitrile derivative from the previous stage is suspended in a mixture of concentrated sulfuric acid and water.
-
The mixture is heated to reflux for several hours, with reaction progress monitored by TLC or HPLC.
-
After cooling, the reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide solution) to precipitate the pyrimidine-2-carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
Step 2.2: Fischer Esterification to Methyl Pyrimidine-2-carboxylate
-
The dried pyrimidine-2-carboxylic acid is suspended in methanol.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is added.
-
The mixture is heated to reflux for several hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.
-
The product, Methyl pyrimidine-2-carboxylate, is extracted with an organic solvent, dried, and purified, typically by column chromatography.
Stage 3: Nitration and Reduction to this compound
The final stage introduces the key amino functionality at the 5-position of the pyrimidine ring.
Expertise in Regioselective Nitration and Chemoselective Reduction
The pyrimidine ring is an electron-deficient system, making electrophilic aromatic substitution, such as nitration, challenging. However, the presence of activating groups can facilitate this reaction. The nitration is typically carried out using a mixture of nitric and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[5] The subsequent reduction of the aromatic nitro group to a primary amine can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, often providing high yields and purity.
Experimental Protocol: Synthesis of this compound
Step 3.1: Nitration of Methyl Pyrimidine-2-carboxylate
-
Methyl pyrimidine-2-carboxylate is added portion-wise to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature (e.g., 0-5 °C) with an ice bath.
-
The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature.
-
The reaction is carefully quenched by pouring it onto crushed ice.
-
The precipitated product, Methyl 5-nitropyrimidine-2-carboxylate, is collected by filtration, washed thoroughly with water until the washings are neutral, and dried.
Step 3.2: Reduction of Methyl 5-nitropyrimidine-2-carboxylate
-
The dried Methyl 5-nitropyrimidine-2-carboxylate is dissolved in a suitable solvent, such as methanol or ethyl acetate.
-
A catalytic amount of 10% palladium on carbon is added to the solution.
-
The mixture is hydrogenated in a Parr apparatus or under a hydrogen balloon at atmospheric pressure until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford pure this compound.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| Methyl pyrimidine-2-carboxylate | C₆H₆N₂O₂ | 138.12 | Colorless to pale yellow solid or oil |
| Methyl 5-nitropyrimidine-2-carboxylate | C₆H₅N₃O₄ | 183.12 | Yellow solid |
| This compound | C₆H₇N₃O₂ | 153.14 | Off-white to light brown solid |
Characterization Data for this compound:
-
¹H NMR: Spectral data should be consistent with the assigned structure, showing characteristic peaks for the pyrimidine ring protons, the amino protons, and the methyl ester protons.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule, with chemical shifts in the expected regions for aromatic, amino-substituted, and carbonyl carbons.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, and aromatic C-H and C=N stretching should be observed.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key intermediate in pharmaceutical research. The described protocols are based on well-established chemical transformations and offer a solid foundation for researchers in drug development. Further optimization of reaction conditions, particularly in the nitration step to improve regioselectivity and yield, could be a subject of future investigation. Additionally, the exploration of alternative, greener synthetic methodologies, such as flow chemistry for the hydrogenation step, could enhance the efficiency and safety of the overall process.
References
Methyl 5-aminopyrimidine-2-carboxylate structure and nomenclature
An In-Depth Technical Guide to Methyl 5-aminopyrimidine-2-carboxylate
Introduction: The Significance of the Pyrimidine Core
In the landscape of heterocyclic chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone. As a fundamental component of the nucleobases uracil, thymine, and cytosine, its structure is deeply embedded in the blueprint of life.[1] This inherent biocompatibility makes pyrimidine and its derivatives exceptionally valuable starting points for the design of novel therapeutic agents.[1] Among these derivatives, this compound emerges as a particularly versatile and strategic building block. Its bifunctional nature, featuring a reactive amino group and a modifiable ester, provides chemists with a powerful tool for constructing complex molecular architectures. This guide offers an in-depth exploration of its structure, properties, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary to leverage this compound in their work.
Chapter 1: Molecular Structure and Nomenclature
A precise understanding of a molecule's structure and its formal nomenclature is fundamental to its application in scientific research. This chapter delineates the structural features and standard identifiers for this compound.
Chemical Structure
This compound is characterized by a six-membered aromatic pyrimidine ring. The key functional groups are an amino group (-NH₂) substituted at the C5 position and a methyl carboxylate group (-COOCH₃) at the C2 position. This arrangement of an electron-donating group (the amine) and an electron-withdrawing group (the ester) on the electron-deficient pyrimidine ring dictates its chemical reactivity and potential for interaction with biological targets.
References
physical and chemical properties of Methyl 5-aminopyrimidine-2-carboxylate
An In-depth Technical Guide to Methyl 5-aminopyrimidine-2-carboxylate
Introduction
This compound is a pivotal heterocyclic compound that serves as a versatile building block in the realms of medicinal chemistry and materials science. Its structure, featuring a pyrimidine core functionalized with both an amino group and a methyl ester, provides two distinct points for chemical modification. This dual reactivity makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, and the specific arrangement of substituents in this molecule allows for the exploration of chemical space to design novel enzyme inhibitors and receptor modulators. This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, and handling protocols, designed for researchers, scientists, and drug development professionals.
Molecular Structure and Identifiers
A clear understanding of the molecular structure is fundamental to exploring the chemistry of this compound.
Caption: Chemical Structure of this compound.
Key Identifiers:
-
IUPAC Name: this compound[4]
-
Synonyms: 5-Amino-2-pyrimidinecarboxylic acid methyl ester, Methyl 5-amino-2-pyrimidinecarboxylate[1][3]
-
InChI Key: NYYBCNDGMLXGQQ-UHFFFAOYSA-N[3]
-
Canonical SMILES: COC(=O)C1=NC=C(C=N1)N
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological environments. The data below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Weight | 153.14 g/mol | [1][2] |
| Physical State | Brown to yellow solid | [2] |
| Melting Point | 193-195 °C | [2] |
| Boiling Point | 348.34 °C at 760 mmHg | [1][3] |
| Density | 1.32 g/cm³ | [1] |
| Flash Point | 164.47 °C | [1] |
| Topological Polar Surface Area (TPSA) | 78.1 Ų | [1] |
| XLogP3 | 0.4266 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Refractive Index | 1.577 | [1] |
Spectroscopic Data Analysis
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While a comprehensive public spectral database for this specific compound is limited, its structural features allow for the prediction of characteristic signals.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the pyrimidine ring would appear in the downfield region. A singlet for the two protons of the amino group (-NH₂) would likely be observed, along with a singlet for the three protons of the methyl ester (-OCH₃).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would show six distinct signals for the six carbon atoms in the molecule. The carbonyl carbon of the ester group would be the most downfield signal. The four carbons of the pyrimidine ring would appear in the aromatic region, and the methyl carbon of the ester would be the most upfield signal.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key absorption bands would be expected around 3400-3300 cm⁻¹ for the N-H stretching of the primary amine, and a strong band around 1725 cm⁻¹ corresponding to the C=O stretching of the ester group.[6] Aromatic C=N and C=C stretching vibrations from the pyrimidine ring would also be present.[6]
-
Mass Spectrometry (MS): The exact mass of the molecule is 153.0538 g/mol .[1] Electron impact (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 153. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Chemical Reactivity and Synthesis
The reactivity of this compound is dictated by its three key components: the pyrimidine ring, the amino group, and the methyl ester group.
-
Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation. It also acts as an activating group, making the pyrimidine ring more susceptible to certain electrophilic substitutions.
-
Methyl Ester (-COOCH₃): This group can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-aminopyrimidine-2-carboxylic acid. It can also be converted to an amide via aminolysis or undergo reduction to an alcohol.
-
Pyrimidine Ring: While inherently an electron-deficient heteroaromatic system, the presence of the electron-donating amino group modulates its reactivity.
Representative Synthesis Workflow
A common strategy for synthesizing substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine derivative. The following workflow illustrates a plausible synthetic route.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocols
General Purification Protocol (Recrystallization):
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
If colored impurities are present, add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization Workflow:
-
Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Use HPLC (High-Performance Liquid Chromatography) to assess the purity of the compound.
-
Confirm the molecular weight and fragmentation pattern using High-Resolution Mass Spectrometry (HRMS).
-
Use FT-IR spectroscopy to verify the presence of key functional groups.
Applications in Research and Drug Development
The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry. This compound is a valuable precursor for creating libraries of compounds for high-throughput screening.
-
Kinase Inhibitors: The 2-aminopyrimidine moiety is a well-known hinge-binding motif for many protein kinases, which are critical targets in oncology. The amino group can form key hydrogen bonds in the ATP-binding pocket of kinases.
-
Antiviral and Antibacterial Agents: As analogues of nucleobases, pyrimidine derivatives are fundamental to many antiviral and antibacterial therapies.[7] This scaffold can be used to synthesize novel nucleoside and non-nucleoside analogues that interfere with viral replication or essential bacterial pathways.[7][8]
-
Scaffold for Combinatorial Chemistry: The presence of two distinct functional groups allows for sequential or orthogonal chemical modifications, enabling the rapid generation of diverse molecular structures for screening against various biological targets.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Handling and Storage:
-
Storage: Keep in a dark place under an inert atmosphere.[2] Recommended storage temperature is between 4 to 8 °C.[2][3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.
References
- 1. echemi.com [echemi.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. This compound | 73418-88-9 [sigmaaldrich.com]
- 4. This compound | 73418-88-9 [amp.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rsc.org [rsc.org]
- 7. Methyl 2-aminopyrimidine-5-carboxylate|CAS 308348-93-8 [benchchem.com]
- 8. Methyl 2-(aminomethyl)pyrimidine-5-carboxylate | 1004973-23-2 | Benchchem [benchchem.com]
Methyl 5-aminopyrimidine-2-carboxylate molecular weight and formula
A Core Heterocyclic Scaffold for Modern Drug Discovery
Introduction
Methyl 5-aminopyrimidine-2-carboxylate is a vital heterocyclic building block in the field of medicinal chemistry and drug development. As a substituted pyrimidine, it belongs to a class of compounds that are foundational to life itself, forming the structural basis of nucleobases in DNA and RNA. In synthetic chemistry, its bifunctional nature—possessing both a nucleophilic amino group and an electrophilic ester—makes it an exceptionally versatile starting material for constructing complex molecular architectures. This guide provides an in-depth overview of its chemical properties, synthesis, characterization, and applications, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are critical for its successful application in research and development. This compound is commercially available as a solid and should be handled with appropriate safety precautions.
| Property | Value | Source |
| CAS Number | 73418-88-9 | |
| Molecular Formula | C₆H₇N₃O₂ | |
| Molecular Weight | 153.14 g/mol | [1][] |
| Synonyms | Methyl 5-amino-2-pyrimidinecarboxylate | |
| Physical Form | Solid | [1] |
| Boiling Point | 348.34 °C at 760 mmHg | |
| InChI Key | NYYBCNDGQQ-UHFFFAOYSA-N | |
| Storage | 4°C, protect from light |
A related salt, this compound hydrochloride (CAS 1408076-25-4), is also available and has a molecular formula of C₆H₈ClN₃O₂ and a molecular weight of 189.6 g/mol .[3]
Synthesis and Characterization
The synthesis of this compound can be approached through several established routes for pyrimidine ring formation or by modification of a pre-existing pyrimidine core. A common conceptual pathway involves the condensation of a three-carbon component with a source of amidine, followed by esterification.
Representative Synthetic Protocol
This protocol is a representative method based on standard organic chemistry principles for pyrimidine synthesis. The causality behind this approach is the classic cyclocondensation reaction, a robust method for forming heterocyclic rings.
Objective: To synthesize this compound.
Materials:
-
Diethyl malonate
-
Formamide
-
Sodium methoxide
-
Methanol
-
Diethyl ether
-
Hydrochloric acid
Step-by-Step Methodology:
-
Ring Formation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide in absolute methanol. To this, add diethyl malonate and formamide. The sodium methoxide acts as a strong base to deprotonate the malonate, initiating the condensation with formamide to build the pyrimidine ring.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the reaction mixture with a calculated amount of hydrochloric acid. This step protonates the pyrimidine nitrogen atoms and precipitates the product.
-
Isolation: The resulting precipitate, 5-aminopyrimidine-2-carboxylic acid, is filtered, washed with cold water and diethyl ether, and dried under vacuum.
-
Esterification (Fischer Esterification): Suspend the isolated carboxylic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for 8-12 hours. The acidic conditions catalyze the reaction between the carboxylic acid and methanol to form the methyl ester.
-
Final Purification: Cool the reaction, neutralize with a weak base like sodium bicarbonate solution, and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, creating a self-validating system of characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum is expected to show distinct signals: a singlet for the methyl ester protons (~3.8-4.0 ppm), a singlet for the amino group protons (which may be broad), and two singlets or doublets in the aromatic region (~8.0-9.0 ppm) corresponding to the two non-equivalent protons on the pyrimidine ring.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework, showing signals for the methyl ester carbon, the carbonyl carbon, and the four unique carbons of the pyrimidine ring.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum provides information on functional groups. Key expected absorption bands include N-H stretching for the amine (~3300-3400 cm⁻¹), C=O stretching for the ester (~1700-1730 cm⁻¹), and characteristic C=N and C=C stretching vibrations for the pyrimidine ring.[4]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (153.14), confirming the compound's mass.
Applications in Drug Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. This compound serves as an ideal starting point for creating libraries of novel drug candidates due to its two reactive handles.
Role as a Kinase Inhibitor Scaffold
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The aminopyrimidine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases, thereby inhibiting their activity.[5][6]
The workflow below illustrates how this compound can be used in a typical drug discovery campaign targeting a protein kinase.
References
- 1. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Pyrimidine Core: A Journey from Discovery to Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Heterocycle
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, represents a cornerstone of modern medicinal chemistry and molecular biology. Its fundamental role as a constituent of the nucleobases cytosine, thymine, and uracil places it at the very heart of genetic information storage and transfer.[1][2] Beyond this central role in the machinery of life, the pyrimidine scaffold has emerged as a "privileged structure" in drug discovery. Its derivatives have been successfully developed into a vast and diverse array of therapeutic agents, tackling everything from viral and bacterial infections to cancer and cardiovascular diseases.[3] This guide provides a comprehensive exploration of the discovery and history of pyrimidine derivatives, delving into the foundational synthetic methodologies, the evolution of their therapeutic applications, and the intricate structure-activity relationships that govern their biological effects.
Part 1: A Historical Odyssey: The Unraveling of the Pyrimidine Scaffold
The journey to understanding the significance of pyrimidines was a gradual process, spanning over a century of chemical exploration. While pyrimidine derivatives were encountered in the early 19th century, their systematic study and synthesis began much later.
Early Encounters and Foundational Syntheses:
The first recorded isolation of a pyrimidine derivative was in 1818, when Brugnatelli obtained alloxan from the nitric acid oxidation of uric acid.[3][4] However, the structure of this compound and its relationship to a parent heterocycle remained unknown for decades. A pivotal moment in pyrimidine chemistry arrived in 1879 when French chemist Charles-Adolphe Wurtz's student, Grimaux, reported the first laboratory synthesis of a pyrimidine, barbituric acid, by condensing urea and malonic acid in the presence of phosphorus oxychloride.[2][3][5] This reaction laid the groundwork for the creation of the entire class of barbiturate drugs.
The systematic investigation of this new class of compounds is largely credited to the German chemist Adolf Pinner.[2] Beginning in 1884, Pinner and his colleagues synthesized a variety of pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[2][5] It was Pinner who, in 1885, first proposed the name "pyrimidin" for this heterocyclic system.[2][5] The synthesis of the unsubstituted parent pyrimidine compound was finally achieved in 1900 by Gabriel and Colman, who converted barbituric acid to 2,4,6-trichloropyrimidine and subsequently reduced it with zinc dust.[2][5]
The Biological Revelation: Pyrimidines in the Code of Life:
A paradigm shift in the understanding of pyrimidines occurred with the work of Albrecht Kossel and Albert Neumann, who in 1893, isolated pyrimidine bases from calf thymus tissue.[1] The subsequent elucidation of the structures of cytosine, thymine, and uracil and their crucial role in base pairing with purines was a cornerstone in the discovery of the DNA double helix by Watson and Crick in 1953.[1] This discovery firmly established the profound biological significance of pyrimidines and opened the floodgates for research into their metabolism and function.
| Year | Key Discovery | Scientist(s) | Significance |
| 1818 | Isolation of alloxan, the first pyrimidine derivative. | Brugnatelli | First recorded isolation of a compound with a pyrimidine core.[3][4] |
| 1879 | First laboratory synthesis of a pyrimidine (barbituric acid). | Grimaux | Laid the foundation for the synthesis of a major class of drugs.[2][3][5] |
| 1884 | Systematic study of pyrimidine synthesis begins. | Adolf Pinner | Developed the Pinner synthesis and established a systematic approach to creating pyrimidine derivatives.[2][5] |
| 1885 | The name "pyrimidin" is proposed. | Adolf Pinner | Coined the name for this class of heterocyclic compounds.[2][5] |
| 1893 | Isolation of pyrimidine bases from nucleic acids. | Albrecht Kossel & Albert Neumann | Revealed the fundamental biological role of pyrimidines.[1] |
| 1900 | Synthesis of the parent pyrimidine compound. | Gabriel & Colman | Completed the foundational work on the synthesis of the core pyrimidine structure.[2][5] |
| 1953 | Elucidation of the DNA double helix structure. | Watson & Crick | Demonstrated the critical role of pyrimidine-purine base pairing in genetics.[1] |
Part 2: The Chemist's Toolkit: Foundational Syntheses of the Pyrimidine Core
The versatility of the pyrimidine scaffold in drug discovery is a direct consequence of the robust and adaptable synthetic methodologies developed over the years. This section details the experimental protocols for three foundational reactions that remain central to the synthesis of pyrimidine derivatives.
The Grimaux Synthesis of Barbituric Acid (1879)
The first synthesis of a pyrimidine ring, this reaction is a classic example of a condensation reaction to form a heterocyclic system. The causality behind this experimental choice lies in the reactivity of the active methylene group of malonic acid and the nucleophilic nature of the nitrogen atoms in urea.
Experimental Protocol: Synthesis of Barbituric Acid
-
Materials:
-
Diethyl malonate (0.5 mole)
-
Urea (0.5 mole), dried
-
Sodium metal (0.5 gram atom), finely cut
-
Absolute ethanol (500 mL)
-
Concentrated Hydrochloric Acid
-
Distilled water
-
-
Procedure:
-
In a 2-liter round-bottomed flask equipped with a reflux condenser and a calcium chloride tube, dissolve 11.5 g of finely cut sodium in 250 mL of absolute ethanol to prepare sodium ethoxide.[6][7]
-
In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot (approximately 70°C) absolute ethanol. Add this solution to the reaction flask.[6][8]
-
Shake the mixture well and heat it to reflux in an oil bath at 110°C for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate.[6][8]
-
After the reaction is complete, add 500 mL of hot (50°C) water to dissolve the solid.[8]
-
Acidify the solution with concentrated hydrochloric acid (approximately 45 mL) until it is acidic to litmus paper.[6][8]
-
Filter the resulting clear solution while hot and then cool it in an ice bath overnight to allow for crystallization.[8]
-
Collect the white crystalline product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105-110°C for three to four hours.[8] The expected yield of barbituric acid is between 46-50 g (72-78% of the theoretical amount).[8]
-
The Pinner Synthesis (1884)
The Pinner synthesis offers a versatile route to 2-substituted pyrimidines through the condensation of a β-dicarbonyl compound with an amidine.[2] The choice of an amidine as the nitrogen-containing component allows for the direct introduction of a substituent at the 2-position of the pyrimidine ring.
Experimental Protocol: A General Pinner-Type Pyrimidine Synthesis
-
Materials:
-
β-Keto ester or β-diketone (1 equivalent)
-
Amidine hydrochloride (1 equivalent)
-
Base (e.g., Sodium ethoxide, 1 equivalent)
-
Ethanol (anhydrous)
-
-
Procedure:
-
Dissolve the amidine hydrochloride in anhydrous ethanol in a round-bottomed flask.
-
Add one equivalent of a strong base, such as sodium ethoxide, to the solution to generate the free amidine.
-
To this mixture, add one equivalent of the β-dicarbonyl compound.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a suitable acid.
-
The product can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent followed by purification using column chromatography or recrystallization.
-
The Biginelli Reaction (1891)
This multicomponent reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea.[9] The elegance of this reaction lies in its atom economy and the ability to generate molecular complexity in a single step. The reaction is typically acid-catalyzed, with the initial step being the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[9][10]
Experimental Protocol: Classical Biginelli Reaction
-
Reactants:
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, urea/thiourea, and the catalyst.[11]
-
Add the solvent to the mixture.
-
Reflux the reaction mixture at an appropriate temperature (e.g., 60°C for methanol) for 3 hours.[11]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[11]
-
Once the reaction is complete, cool the mixture to room temperature.[11]
-
The product, a dihydropyrimidinone, often precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization from ethanol.[11]
-
Comparison of Foundational Pyrimidine Synthesis Methods
| Method | Key Reagents | Catalyst | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Grimaux Synthesis | Malonic acid/ester, Urea | Phosphorus oxychloride/Base | High temperature | 72-78[8] | Foundational, good for barbiturates | Harsh conditions, limited scope |
| Pinner Synthesis | β-Dicarbonyl, Amidine | Acid/Base | Reflux | 90.2[12] | Introduces diversity at C2 | Requires pre-formed amidines |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Acid (Brønsted or Lewis) | Reflux or solvent-free | >85[12] | One-pot, multicomponent, atom-economical | Can have low yields with certain substrates |
Part 3: From Bench to Bedside: A Case Study of a Pyrimidine-Based Drug
The true impact of pyrimidine chemistry is most evident in the successful development of life-saving drugs. This section provides a case study on two prominent examples: Zidovudine (AZT), the first drug approved for the treatment of HIV/AIDS, and 5-Fluorouracil, a cornerstone of cancer chemotherapy.
Zidovudine (AZT): A Repurposed Lifeline
The story of Zidovudine (AZT) is a compelling example of serendipity in drug discovery.
-
Initial Synthesis and a Dead End: AZT, or azidothymidine, was first synthesized in 1964 by Jerome Horwitz as a potential anticancer agent.[13][14] The hypothesis was that by incorporating a modified thymidine nucleoside, the drug could disrupt DNA replication in cancer cells.[14] However, it proved ineffective in mouse models and was subsequently shelved.[13][14]
-
A New Foe and a Renewed Hope: With the emergence of the HIV/AIDS epidemic in the 1980s, the pharmaceutical company Burroughs Wellcome (now part of GlaxoSmithKline) initiated a large-scale screening of compounds for anti-HIV activity.[14] In 1984, researchers at the company, including Marty St. Clair, discovered that AZT was a potent inhibitor of HIV replication in vitro.[13] This was a landmark discovery, as HIV is a retrovirus that uses an enzyme called reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome.
-
Mechanism of Action: AZT is a nucleoside reverse transcriptase inhibitor (NRTI).[15] Inside the host cell, AZT is phosphorylated to its active triphosphate form. This triphosphate analog then competes with the natural nucleoside, deoxythymidine triphosphate, for incorporation into the newly synthesized viral DNA chain by the reverse transcriptase enzyme. The key to AZT's action is the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an azido group. This modification prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis.
-
Accelerated Development and Approval: Given the dire need for an effective AIDS treatment, the clinical development of AZT was fast-tracked.[14] In 1987, AZT became the first drug to be approved by the U.S. Food and Drug Administration (FDA) for the treatment of AIDS.[15] While initially used as a monotherapy, it was later discovered that combination therapy with other antiretroviral drugs was more effective and helped to combat the development of drug resistance.[15]
5-Fluorouracil (5-FU): A Pillar of Cancer Chemotherapy
5-Fluorouracil (5-FU) is an antimetabolite drug that has been a mainstay in the treatment of various solid tumors, including colorectal, breast, and stomach cancers, for decades.
-
Rational Drug Design: The development of 5-FU was a result of the observation in the 1950s that rat hepatomas utilized the pyrimidine base uracil more rapidly than normal tissues.[16] This suggested that targeting uracil metabolism could be a viable anticancer strategy.[16]
-
Mechanism of Action: 5-FU is a prodrug that is converted intracellularly into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[16] These metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with the enzyme thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate.[16] This complex blocks the enzyme's normal function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[16] The resulting depletion of dTMP leads to an imbalance of deoxynucleotides and induces DNA damage and apoptosis.
-
Incorporation into RNA and DNA: FUTP is incorporated into RNA, disrupting RNA processing and function.[16] FdUTP can be incorporated into DNA, leading to DNA fragmentation and cell death.[16]
-
-
Synthesis of 5-Fluorouracil: A common synthetic route to 5-fluorouracil involves the direct fluorination of uracil using fluorine gas or trifluoromethyl hypofluorite.[17] Another method involves the condensation of the ethyl ester of fluoroacetic acid with ethyl formate, followed by cyclization with S-methylisothiourea and subsequent hydrolysis.[17]
Part 4: The Modern Landscape: Therapeutic Applications and Structure-Activity Relationships
The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its ability to form multiple hydrogen bonds and engage in various non-covalent interactions makes it an ideal framework for designing molecules that can bind with high affinity and selectivity to biological targets.
Pyrimidine Derivatives as Kinase Inhibitors
A significant number of modern pyrimidine-based drugs are kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine ring serves as an excellent scaffold for designing ATP-competitive kinase inhibitors, as it can mimic the adenine portion of ATP and form key hydrogen bonds in the ATP-binding pocket of the kinase.[1]
Structure-Activity Relationship (SAR) Insights for Pyrimidine-Based Kinase Inhibitors:
-
The Core: The pyrimidine ring itself is a critical hydrogen bond acceptor, often interacting with the hinge region of the kinase domain.
-
Substituents at C2 and C4: These positions are frequently modified to enhance potency and selectivity. Amino groups at these positions can act as hydrogen bond donors. Bulky substituents can be introduced to exploit specific pockets within the active site.
-
Substituents at C5: This position is often used to modulate the physicochemical properties of the compound, such as solubility and metabolic stability.
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyridine to form pyridopyrimidines, has been a successful strategy to develop highly potent and selective kinase inhibitors.[18]
Diverse Therapeutic Applications
Beyond oncology, pyrimidine derivatives have demonstrated efficacy in a wide range of therapeutic areas:
-
Antiviral Agents: In addition to AZT, other pyrimidine nucleoside analogs, such as stavudine, are used in the treatment of HIV.
-
Antimicrobial Agents: The sulfonamide drug sulfadiazine, which contains a pyrimidine ring, has been used to treat bacterial infections.
-
Anti-inflammatory Agents: Certain pyrimidine derivatives have shown promise as inhibitors of inflammatory pathways.
-
Central Nervous System (CNS) Agents: The barbiturate class of drugs, derived from barbituric acid, has sedative, hypnotic, and anticonvulsant properties.
Part 5: Visualizing the Core Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams are provided.
Foundational Pyrimidine Synthesis Workflow
Caption: A generalized workflow for the synthesis of pyrimidine derivatives.
Mechanism of Action of 5-Fluorouracil
Caption: The metabolic activation of 5-FU and its subsequent inhibition of DNA synthesis and disruption of RNA function.
Conclusion and Future Perspectives
From its initial discovery in natural products to its central role in modern drug design, the pyrimidine scaffold has proven to be a remarkably versatile and enduringly important heterocycle. The foundational synthetic methods developed over a century ago continue to be relevant, while modern innovations in catalysis and multicomponent reactions are expanding the accessible chemical space of pyrimidine derivatives. As our understanding of the molecular basis of disease deepens, the rational design of novel pyrimidine-based therapeutics targeting a wide array of biological targets will undoubtedly continue to be a major focus of research in medicinal chemistry. The ongoing exploration of this "privileged structure" promises to deliver the next generation of innovative medicines to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]
- 14. AIDS Drug AZT: How It Got Approved 30 Years Ago | TIME [time.com]
- 15. niaid.nih.gov [niaid.nih.gov]
- 16. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 17. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 18. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
spectroscopic data (NMR, IR, MS) of Methyl 5-aminopyrimidine-2-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-aminopyrimidine-2-carboxylate
Introduction
This compound (CAS 73418-88-9) is a vital heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring a pyrimidine core substituted with both an electron-donating amino group and an electron-withdrawing methyl ester group, makes it a versatile intermediate for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification in research and development settings.
While this compound is commercially available, a complete, publicly accessible set of its spectral data is not extensively documented in peer-reviewed literature. This guide, therefore, serves as a comprehensive technical resource, leveraging fundamental principles of spectroscopy and data from analogous structures to present a detailed, expert-driven analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Core Properties
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.
The structure consists of a central pyrimidine ring. The amino group at position C5 acts as a strong electron-donating group, increasing electron density on the ring, particularly at the ortho and para positions (C4 and C6). Conversely, the methoxycarbonyl group at position C2 is electron-withdrawing, which deshields the adjacent ring atoms. This electronic push-pull system defines the molecule's chemical reactivity and its spectroscopic signature.
References
The Aminopyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Diverse Biological Activities of Aminopyrimidine Compounds for Researchers, Scientists, and Drug Development Professionals.
The aminopyrimidine core, a heterocyclic aromatic organic compound, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of numerous clinically successful therapeutic agents.[1] Its intrinsic ability to mimic the purine scaffold of ATP allows it to effectively interact with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes.[2] This guide provides a comprehensive exploration of the significant biological activities of aminopyrimidine derivatives, delving into their mechanisms of action, showcasing key examples, and detailing the experimental methodologies used to validate their therapeutic potential.
Kinase Inhibition: A Dominant Anti-Cancer Strategy
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] Aminopyrimidine derivatives have proven to be exceptional kinase inhibitors, competitively binding to the ATP-binding pocket and blocking the downstream signaling pathways that drive tumor growth and proliferation.[1]
Epidermal Growth Factor Receptor (EGFR) Inhibition
Aberrant EGFR signaling is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[1] Aminopyrimidine-based EGFR inhibitors have been developed to counteract this. These compounds typically feature a hydrogen bond acceptor-donor system that interacts with the key amino acid Met793 in the hinge region of the EGFR ATP-binding site.[3]
Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP (Adenosine triphosphate)
-
Test aminopyrimidine compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test aminopyrimidine compound in kinase buffer.
-
In a 96-well plate, add the EGFR kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices:
-
The use of a recombinant kinase domain ensures a direct measure of the compound's effect on the target enzyme, eliminating confounding factors from a cellular environment.
-
The poly(Glu, Tyr) substrate mimics the natural protein substrates of EGFR.
-
The ADP-Glo™ assay is a robust and sensitive method for quantifying kinase activity by measuring the product of the kinase reaction (ADP).
Table 1: EGFR Inhibitory Activity of Selected Aminopyrimidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Citation |
| Compound 6c | MCF-7 | 0.9 ± 0.03 | [3][4] |
| Compound 10b | MCF-7 | 0.7 ± 0.02 | [3][4] |
| Gefitinib (Reference) | MCF-7 | 4.1 ± 0.01 | [4] |
Diagram 1: Simplified EGFR Signaling Pathway and Inhibition by Aminopyrimidines
Caption: Inhibition of EGFR signaling by aminopyrimidine compounds.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are essential for cell cycle progression, and their overactivity is a common feature of cancer.[5][6] Aminopyrimidine derivatives have been successfully developed as inhibitors of various CDKs, including CDK1, CDK2, CDK7, and CDK9.[5][6][7][8] By blocking CDK activity, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[6]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of an aminopyrimidine compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Cell culture medium and supplements
-
Test aminopyrimidine compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cancer cells in culture plates and allow them to attach overnight.
-
Treat the cells with the test aminopyrimidine compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.
Trustworthiness of the Protocol: This is a self-validating system as untreated control cells will exhibit a normal cell cycle distribution, providing a baseline for comparison. A known cell cycle inhibitor can be used as a positive control to ensure the assay is performing correctly.
Table 2: CDK Inhibitory Activity of Selected Aminopyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Citation |
| Compound 22 | CDK7 | 7.21 | [6] |
| Compound 8e | CDK9 | 88.4 | [7][9] |
| Compound 17 | CDK2 | 0.29 | [8] |
Diagram 2: Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle effects of aminopyrimidines.
Antimicrobial Activity: A Renewed Hope Against Resistance
The rise of antimicrobial resistance is a pressing global health concern.[10] Aminopyrimidine derivatives have demonstrated promising broad-spectrum antimicrobial properties, including antibacterial and antifungal activities, offering a potential new class of therapeutics to combat resistant pathogens.[10][11][12]
Mechanism of Action
The antimicrobial mechanisms of aminopyrimidines are diverse. Some derivatives are known to inhibit essential microbial enzymes, while others may disrupt cell membrane integrity or interfere with nucleic acid synthesis. The structural versatility of the aminopyrimidine scaffold allows for modifications that can enhance potency and broaden the spectrum of activity.[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test aminopyrimidine compound
-
Positive control antibiotic/antifungal
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial dilutions of the test aminopyrimidine compound in the appropriate broth/medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism with a known antimicrobial) and a negative control (microorganism in broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Authoritative Grounding: This protocol is based on the standardized methods for antimicrobial susceptibility testing established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Citation |
| Compound 3 | E. coli | 1.0 | [12] |
| Compound 3 | Pseudomonas aeruginosa | 1.0 | [12] |
| Compound 2c | S. aureus | 0.039 | [13] |
| Compound 2c | B. subtilis | 0.039 | [13] |
Anti-inflammatory Properties
Inflammation is a complex biological response implicated in numerous diseases.[14] Certain aminopyrimidine derivatives have been shown to possess significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2), nitric oxide (NO), and various pro-inflammatory cytokines.[14][15]
Inhibition of Inflammatory Mediators
The anti-inflammatory action of aminopyrimidines is often attributed to their ability to suppress the production of prostaglandins and other inflammatory molecules.[14] For instance, some derivatives have demonstrated potent inhibition of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[14]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic animal model to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (1% w/v in saline)
-
Test aminopyrimidine compound
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Pletysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test aminopyrimidine compound or the reference drug orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a pletysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group (receiving only the vehicle).
Expertise and Experience: The timing of compound administration relative to the carrageenan injection is critical to assess the prophylactic effect. The choice of animal model and route of administration should be justified based on the pharmacokinetic properties of the test compound.
Conclusion
The aminopyrimidine scaffold continues to be a highly privileged and fruitful starting point for the design and discovery of novel therapeutic agents. Its remarkable ability to interact with a diverse range of biological targets, particularly protein kinases, has cemented its importance in the field of oncology. Furthermore, the growing body of evidence for its antimicrobial and anti-inflammatory activities highlights the untapped potential of this versatile chemical entity. The methodologies outlined in this guide provide a robust framework for the continued exploration and validation of new aminopyrimidine-based drug candidates, paving the way for future breakthroughs in the treatment of a wide spectrum of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. rjptonline.org [rjptonline.org]
- 12. journals.innovareacademics.in [journals.innovareacademics.in]
- 13. mdpi.com [mdpi.com]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
A Technical Guide to Methyl 5-aminopyrimidine-2-carboxylate for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of Methyl 5-aminopyrimidine-2-carboxylate, a key building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering practical insights into its procurement, synthesis, characterization, and applications.
Introduction: The Significance of the Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Its ability to form multiple hydrogen bonds and participate in various non-covalent interactions makes it an ideal pharmacophore for engaging with biological targets, particularly protein kinases. This compound, with its strategically placed amino and carboxylate groups, offers synthetic chemists a versatile platform for generating diverse molecular libraries and developing novel therapeutic agents.
Commercial Availability and Procurement
A reliable supply of starting materials is critical for any research and development program. This compound is available from a range of commercial suppliers. When selecting a vendor, it is crucial to consider not only the cost but also the purity of the compound, the availability of analytical data (e.g., Certificate of Analysis), and the supplier's reputation for quality and consistency.
Below is a table of some commercial suppliers of this compound and its hydrochloride salt. Researchers should always request a detailed Certificate of Analysis to verify the identity and purity of the purchased material.
| Supplier | Product Name | CAS Number | Notes |
| Sigma-Aldrich | This compound | 73418-88-9 | Offers various purities and quantities. |
| BOC Sciences | This compound hydrochloride | 1408076-25-4 | Specializes in small molecule synthesis and characterization. |
| BLD Pharm | This compound | 73418-88-9 | Provides the compound for research use. |
| ChemicalBook | This compound | 73418-88-9 | A platform to connect with various global suppliers. |
Synthesis and Purification
While commercially available, in-house synthesis of this compound can be a cost-effective option for large-scale needs or for the preparation of isotopically labeled analogs. A common and straightforward method involves the esterification of 5-aminopyrimidine-2-carboxylic acid.
Synthetic Pathway: Esterification of 5-aminopyrimidine-2-carboxylic acid
The synthesis of this compound can be achieved through the reaction of 5-aminopyrimidine-2-carboxylic acid with methanol in the presence of a suitable acid catalyst, such as thionyl chloride (SOCl₂) or a strong acid like sulfuric acid. The use of thionyl chloride is often preferred as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards the alcohol, driving the reaction to completion. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases and are easily removed from the reaction mixture.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound[1]:
Materials:
-
5-aminopyrimidine-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Ice water bath
-
Heating mantle with a reflux condenser
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend 5-aminopyrimidine-2-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice water bath.
-
Slowly add thionyl chloride (3 equivalents) dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | PubChem[2] |
| Molecular Weight | 153.14 g/mol | PubChem[2] |
| Appearance | Solid | Sigma-Aldrich |
| Boiling Point | 348.343°C at 760 mmHg | Sigma-Aldrich |
| CAS Number | 73418-88-9 | Sigma-Aldrich |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl ester protons (around 3.8-4.0 ppm), signals for the pyrimidine ring protons, and a broad singlet for the amino protons. The exact chemical shifts of the pyrimidine protons will depend on the solvent used.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the carbonyl carbon of the ester (around 160-170 ppm), the carbons of the pyrimidine ring, and the methyl carbon of the ester group.
-
IR (Infrared) Spectroscopy: Key characteristic absorption bands are expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations of the pyrimidine ring. The carboxylate group typically shows asymmetrical and symmetrical stretching vibrations in the ranges of 1510-1650 cm⁻¹ and 1280-1400 cm⁻¹, respectively[3].
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (153.14 g/mol ).
Researchers should perform their own analytical characterization to confirm the structure and purity of their material.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The amino group can be readily functionalized through various reactions, such as acylation, alkylation, and arylation, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
The 2-aminopyrimidine scaffold is a well-established "hinge-binder" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, leading to potent and selective inhibition. This compound provides a convenient starting point for the synthesis of such inhibitors. The amino group can be coupled with various aromatic or heterocyclic fragments, and the ester can be modified to introduce additional functionalities that can interact with other regions of the ATP-binding pocket.
Caption: General workflow for kinase inhibitor synthesis.
Versatility in Lead Optimization
The bifunctional nature of this compound allows for systematic structure-activity relationship (SAR) studies. By independently modifying the amino and ester functionalities, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of lead compounds. This systematic approach is crucial for optimizing a drug candidate's overall profile.
Conclusion
This compound is a commercially available and synthetically accessible building block of significant importance in modern drug discovery. Its versatile chemical handles and the proven biological activity of the 2-aminopyrimidine scaffold make it a valuable tool for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this key intermediate in their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for Methyl 5-aminopyrimidine-2-carboxylate in Organic Synthesis
Introduction: The Versatility of a Privileged Scaffold
Methyl 5-aminopyrimidine-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a cornerstone in modern organic synthesis, particularly in the field of medicinal chemistry.[1] Its structure, featuring a pyrimidine core decorated with a nucleophilic amino group at the C5 position and an electrophilic ester at the C2 position, offers a unique combination of reactive sites. This bifunctionality allows for a diverse range of chemical transformations, making it an invaluable building block for the synthesis of complex molecular architectures.
The pyrimidine motif is a "privileged scaffold," frequently found in biologically active compounds, including pharmaceuticals and natural products.[2] Specifically, aminopyrimidines are recognized for their ability to mimic the purine structure of ATP, enabling them to act as competitive inhibitors for a wide array of protein kinases.[3] Consequently, this compound serves as a critical starting material for the development of potent and selective kinase inhibitors targeting enzymes like Aurora kinases, Spleen Tyrosine Kinase (Syk), and Epidermal Growth Factor Receptor (EGFR).[4][5][6]
This guide provides an in-depth exploration of the key synthetic applications of this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₂ | [7] |
| Molecular Weight | 153.14 g/mol | [7][8] |
| CAS Number | 73418-88-9 | [9][10] |
| Appearance | Solid | [11] |
| Boiling Point | 348.34 °C at 760 mmHg | [11] |
| Storage | 4°C, protect from light | [11] |
Core Synthetic Applications: A Gateway to Molecular Diversity
The strategic placement of the amino and ester functionalities enables a variety of high-yield transformations, which are detailed below.
References
- 1. Methyl 2-aminopyrimidine-5-carboxylate|CAS 308348-93-8 [benchchem.com]
- 2. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound | 73418-88-9 [amp.chemicalbook.com]
- 11. This compound | 73418-88-9 [sigmaaldrich.com]
The Versatile Scaffold: Methyl 5-Aminopyrimidine-2-carboxylate as a Cornerstone in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Aminopyrimidine Core
In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active agents. Its prevalence is not coincidental; the arrangement of nitrogen atoms within the aromatic ring provides a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic versatility. Among the diverse array of pyrimidine-based building blocks, Methyl 5-aminopyrimidine-2-carboxylate has emerged as a particularly valuable and strategically important starting material. Its bifunctional nature, possessing both a nucleophilic amino group at the C5 position and an electrophilic ester at the C2 position, offers medicinal chemists a powerful handle for molecular elaboration and the systematic exploration of structure-activity relationships (SAR).
This technical guide provides an in-depth exploration of this compound as a key building block in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its application in the construction of therapeutically relevant molecules, with a particular focus on the development of kinase inhibitors. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this versatile scaffold in their quest for novel therapeutics.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₇N₃O₂ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Appearance | Solid | [2] |
| CAS Number | 73418-88-9 | [2] |
| Storage | 4°C, protect from light | [2] |
Handling Precautions: Standard laboratory safety protocols should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[2]
Synthesis of the Building Block: A Reliable Protocol
While commercially available, an efficient in-house synthesis of this compound provides greater control over supply and can be more cost-effective for large-scale applications. A common and reliable approach involves the cyclocondensation of a suitable three-carbon precursor with guanidine.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established pyrimidine synthesis from 1,3-dicarbonyl compounds and amidines.
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials:
-
Methyl 3,3-dimethoxyacrylate
-
Guanidine hydrochloride
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium methoxide (1.1 equivalents) to anhydrous methanol under an inert atmosphere (e.g., Argon or Nitrogen).
-
Guanidine Preparation: In a separate flask, dissolve guanidine hydrochloride (1.0 equivalent) in a minimal amount of anhydrous methanol and add it to the sodium methoxide solution. Stir for 15 minutes at room temperature to generate free guanidine.
-
Addition of Acrylate: To the stirred solution of guanidine, add methyl 3,3-dimethoxyacrylate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Purification: To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Key Transformations in Medicinal Chemistry
The synthetic utility of this compound lies in the distinct reactivity of its amino and ester functionalities. The amino group serves as a versatile handle for N-acylation, and, after conversion to a halide, the pyrimidine ring can undergo palladium-catalyzed cross-coupling reactions.
N-Acylation of the 5-Amino Group
The formation of an amide bond at the C5 position is a common strategy to introduce diverse substituents and modulate the pharmacological properties of the resulting molecule.
Protocol 2: General Procedure for N-Acylation with Acyl Chlorides
Reaction Scheme:
Caption: N-Acylation of this compound.
Materials:
-
This compound (1.0 equivalent)
-
Acyl chloride (1.1 equivalents)
-
Pyridine or Triethylamine (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add pyridine or triethylamine to the solution.
-
Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath and add the acyl chloride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Expertise & Experience: The choice of base is crucial. Pyridine can act as both a base and a nucleophilic catalyst, while a non-nucleophilic base like triethylamine is preferred if the acyl chloride is highly reactive to avoid side reactions. The reaction is typically run at 0 °C to control the initial exothermic reaction.
Palladium-Catalyzed Cross-Coupling Reactions
To further diversify the pyrimidine scaffold, the amino group can be converted to a leaving group, typically a halide (e.g., bromine), enabling participation in powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. This requires a two-step sequence: diazotization followed by Sandmeyer-type halogenation to yield Methyl 5-bromopyrimidine-2-carboxylate.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, widely used to introduce aryl or heteroaryl substituents.
Protocol 3: Suzuki-Miyaura Coupling of Methyl 5-Bromopyrimidine-2-carboxylate
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for C-C bond formation.
Materials:
-
Methyl 5-bromopyrimidine-2-carboxylate (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]
-
Base (e.g., K₂CO₃, 2.0 equivalents)[4]
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[4]
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add Methyl 5-bromopyrimidine-2-carboxylate, the arylboronic acid, and the base.[4]
-
Catalyst and Solvent Addition: Add the palladium catalyst and the degassed solvent mixture.[4]
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 15 minutes.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 8-12 hours, monitoring by TLC or LC-MS.[4]
-
Work-up: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Trustworthiness: The success of the Suzuki coupling is highly dependent on the quality of the reagents and the exclusion of oxygen. Using a pre-catalyst and ensuring proper degassing are critical for reproducible results.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[6][7]
Protocol 4: Buchwald-Hartwig Amination of Methyl 5-Bromopyrimidine-2-carboxylate
Reaction Scheme:
Caption: Buchwald-Hartwig amination for C-N bond formation.
Materials:
-
Methyl 5-bromopyrimidine-2-carboxylate (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[8]
-
Phosphine ligand (e.g., Xantphos, 8 mol%)[8]
-
Base (e.g., NaOt-Bu, 1.4 equivalents)[8]
-
Anhydrous, degassed solvent (e.g., Toluene)[8]
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.[8]
-
Reagent Addition: Add the base, Methyl 5-bromopyrimidine-2-carboxylate, and the amine.[8]
-
Solvent Addition: Add the anhydrous, degassed solvent.[8]
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[8]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Authoritative Grounding: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often employed to facilitate the catalytic cycle and improve reaction outcomes.[8]
Application in Kinase Inhibitor Drug Discovery
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the backbone of the kinase hinge region, a critical interaction for potent inhibition. This compound serves as an excellent starting point for the synthesis of such inhibitors.
Case Study: Synthesis of a Generic Pyrimidine-Based Kinase Inhibitor Core
The following workflow illustrates how this compound can be utilized to construct a core scaffold found in many kinase inhibitors, such as those targeting Cyclin-Dependent Kinases (CDKs) or Janus Kinases (JAKs).[9][10][11]
Caption: A general workflow for the synthesis of a kinase inhibitor scaffold.
Discussion of the Synthetic Strategy:
-
Introduction of a Halogen: The initial conversion of the 5-amino group to a 5-bromo group is a key strategic step. This transformation switches the reactivity of the C5 position from nucleophilic to electrophilic, opening the door for palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling for Aryl Group Installation: The Suzuki coupling allows for the introduction of a wide variety of aryl and heteroaryl groups at the C5 position. This is often a critical region for modulating kinase selectivity and potency.
-
Amide Bond Formation: The ester at the C2 position is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with a diverse range of amines using standard peptide coupling reagents like HATU. This amide linkage often provides an additional hydrogen bonding interaction with the kinase active site.
This modular approach allows for the rapid generation of a library of analogs for SAR studies, a cornerstone of modern drug discovery.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its readily functionalizable amino and ester groups provide a platform for the synthesis of a wide array of complex molecules. The robust and well-established protocols for its derivatization, particularly through N-acylation and palladium-catalyzed cross-coupling reactions, make it an indispensable tool for the construction of novel therapeutic agents. As the demand for targeted therapies, such as kinase inhibitors, continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. CN101323598B - Preparation method of 5, 5-diethyl malonylurea - Google Patents [patents.google.com]
- 2. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophilic Reactions of Methyl 5-aminopyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatile Scaffold of Methyl 5-aminopyrimidine-2-carboxylate
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring an electron-rich amino group and an electron-withdrawing methyl carboxylate on a π-deficient pyrimidine ring, presents a fascinating case of nuanced reactivity. The interplay of these functional groups governs the molecule's interactions with electrophiles, making it a versatile scaffold for the synthesis of a diverse array of functionalized molecules. Understanding and controlling these reactions are paramount for its effective utilization in drug discovery and development, where pyrimidine cores are prevalent in a multitude of therapeutic agents.
This comprehensive guide provides an in-depth exploration of the reactivity of this compound with various classes of electrophiles. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to confidently and efficiently functionalize this important synthetic intermediate.
Pillar 1: Understanding the Reactivity Landscape
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, the presence of a powerful electron-donating amino group at the C5 position significantly alters this reactivity profile. The lone pair of electrons on the amino group can be donated into the ring system, increasing the electron density and activating it towards electrophilic attack.
Conversely, the amino group itself is a primary nucleophile and will readily react with a wide range of electrophiles. The regioselectivity of the reaction—whether it occurs on the nitrogen of the amino group (N-substitution) or on the pyrimidine ring (C-substitution)—is a critical consideration.
Key Factors Influencing Regioselectivity:
-
Nature of the Electrophile: "Hard" electrophiles tend to react at the "harder" nitrogen atom of the amino group, while "softer" electrophiles might show a preference for the "softer" carbon atoms of the ring under certain conditions.
-
Reaction Conditions:
-
pH: Under acidic conditions, the amino group will be protonated, deactivating it and potentially favoring electrophilic attack on the ring, although the overall reactivity will be diminished.
-
Base: In the presence of a non-nucleophilic base, the amino group's nucleophilicity is enhanced, strongly favoring N-substitution.
-
-
Steric Hindrance: The substituents on both the pyrimidine and the electrophile can influence the site of attack.
In the case of this compound, the C5 position is already occupied by the amino group. The C4 and C6 positions are ortho and para to the activating amino group, but also adjacent to the deactivating ring nitrogens and the ester group. Therefore, under most conditions, electrophilic attack will predominantly occur at the exocyclic amino group.
Pillar 2: Application Notes & Protocols for Electrophilic Reactions
This section provides detailed protocols for common electrophilic reactions of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the reaction design.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation used to introduce amide functionality, which can serve as a protecting group or as a key pharmacophore. Acylating agents such as acid chlorides and anhydrides are common electrophiles for this reaction.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base like triethylamine (TEA) or pyridine is used to neutralize the acid byproduct (e.g., HCl from an acid chloride) and to act as a catalyst.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to avoid reaction with the acylating agent.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Protocol 1: N-Acetylation with Acetic Anhydride
This protocol describes the synthesis of methyl 5-(acetylamino)pyrimidine-2-carboxylate.
Experimental Workflow:
Caption: Workflow for N-acetylation.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask, add pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired methyl 5-(acetylamino)pyrimidine-2-carboxylate.
N-Sulfonylation: Synthesis of Sulfonamide Derivatives
N-sulfonylation introduces a sulfonamide group, a common motif in many pharmaceutical compounds. Arylsulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), are typically used.
Causality of Experimental Choices:
-
Base: A stronger base like pyridine or an excess of triethylamine is often required compared to acylation.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst to accelerate the reaction.
-
Solvent: Anhydrous aprotic solvents are essential.
Protocol 2: N-Tosylation with p-Toluenesulfonyl Chloride
This protocol details the synthesis of methyl 5-(p-tolylsulfonylamino)pyrimidine-2-carboxylate.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration, washing with cold water.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-tosylated product.
N-Alkylation: Synthesis of Secondary Amines
N-alkylation introduces an alkyl group onto the amino nitrogen. This can be achieved through direct alkylation with alkyl halides or via reductive amination. Direct alkylation can sometimes lead to over-alkylation, so careful control of stoichiometry is necessary.
Protocol 3: N-Benzylation with Benzyl Bromide
This protocol describes the synthesis of methyl 5-(benzylamino)pyrimidine-2-carboxylate.
Experimental Workflow:
Caption: Workflow for N-benzylation.
Step-by-Step Protocol:
-
To a stirred suspension of this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF (15 mL/mmol), add benzyl bromide (1.1 eq) at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford methyl 5-(benzylamino)pyrimidine-2-carboxylate.
Halogenation: Introducing Halogen Atoms
While electrophilic aromatic substitution on the pyrimidine ring is generally difficult, the activating amino group can facilitate halogenation, typically at the C4 or C6 positions, though this often requires forcing conditions. A milder approach is the halogenation of the exocyclic amino group, which is less common. For direct ring halogenation, N-halosuccinimides (NCS, NBS, NIS) are common reagents.
Protocol 4: Bromination with N-Bromosuccinimide (NBS)
This protocol is a general guideline for the attempted bromination of the pyrimidine ring. The reaction may be sluggish and require optimization.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF (20 mL/mmol).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours. If no reaction is observed by TLC, heat the mixture to 50-70 °C.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution and brine, then dry and concentrate.
-
Purify by column chromatography to isolate the brominated product. Note: Characterization is crucial to determine the position of bromination.
Pillar 3: Data Presentation & Summary
The following table summarizes the typical reaction conditions for the electrophilic functionalization of this compound. Yields are indicative and can vary based on the specific substrate and reaction scale.
| Reaction Type | Electrophile | Reagents & Conditions | Typical Yield |
| N-Acylation | Acetic Anhydride | Pyridine, DCM, 0 °C to rt | Good to Excellent |
| N-Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine, 0 °C to rt | Moderate to Good |
| N-Alkylation | Benzyl Bromide | K₂CO₃, DMF, 60-80 °C | Moderate to Good |
| Halogenation | N-Bromosuccinimide | Acetonitrile or DMF, rt to 70 °C | Variable |
Conclusion
This compound is a highly valuable and versatile building block. Its reactivity towards electrophiles is dominated by the nucleophilic character of the exocyclic amino group, leading primarily to N-functionalized products under standard conditions. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to explore and exploit the synthetic potential of this important molecule. As with all chemical reactions, careful optimization and characterization are essential for success.
Application Notes & Protocols: Synthesis of Novel Fused Heterocyclic Systems from Methyl 5-aminopyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of advanced heterocyclic compounds utilizing Methyl 5-aminopyrimidine-2-carboxylate as a versatile starting material. As a senior application scientist, this guide is structured to provide not just procedural steps, but a deep understanding of the underlying chemical principles, strategic considerations for reaction design, and practical insights for successful execution in a research and development setting.
Strategic Value and Reactivity of the Core Synthon
This compound is a highly valuable building block in medicinal chemistry. Its strategic importance stems from the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical transformations to build complex molecular architectures.
-
The 5-Amino Group: This is the primary nucleophilic center of the molecule. It readily participates in reactions with a wide range of electrophiles, including acylating agents, aldehydes, ketones, and isocyanates. This functionality is the key anchor point for initiating cyclization cascades.
-
The Pyrimidine Ring: The electron-withdrawing nature of the two nitrogen atoms and the C2-carboxylate group makes the ring electron-deficient. However, the 5-amino group acts as an electron-donating group, activating the C4 and C6 positions for electrophilic attack or cyclization, a crucial aspect for ring annulation strategies.
-
The 2-Carboxylate Group: The methyl ester at the C2 position offers a site for further modification, such as hydrolysis to the carboxylic acid, amidation, or reduction. It also plays a significant electronic role in modulating the reactivity of the entire pyrimidine system.
The convergence of these features in a single, readily available molecule makes it an ideal precursor for constructing fused heterocyclic systems like pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, which are prominent scaffolds in numerous biologically active compounds, particularly as kinase inhibitors.[1][2]
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The pyrido[2,3-d]pyrimidine scaffold is a "bioisostere" of purine and is central to many therapeutic agents. The fusion of a pyridine ring onto the pyrimidine core of our starting material can be achieved through several robust strategies that build the new ring by forming the C5-C6 and C7-N8 bonds of the target system.[3]
Strategy A: Annulation via Condensation with β-Ketoesters and Equivalents
This is a classic and highly effective method for constructing the pyridone ring. The reaction proceeds through an initial condensation between the 5-amino group and a carbonyl of the β-ketoester, followed by an intramolecular cyclization.
Causality and Mechanistic Insight: The reaction is typically catalyzed by acid. The initial step is the formation of an enamine intermediate from the reaction of the 5-aminopyrimidine with the keto group of the β-ketoester. The subsequent intramolecular cyclization is an electrophilic attack from the activated C4 position of the pyrimidine ring onto the ester carbonyl of the side chain. This is followed by dehydration to yield the final aromatic pyrido[2,3-d]pyrimidine system. The choice of a high-boiling point solvent like Dowtherm A or diphenyl ether is critical to provide the thermal energy required to drive the cyclization and dehydration steps to completion.
Caption: Workflow for Pyrido[2,3-d]pyrimidine Synthesis via β-Ketoesters
Protocol 2.1: Synthesis of Methyl 7-hydroxy-5-methylpyrido[2,3-d]pyrimidine-2-carboxylate
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Solvent and Catalyst: Add Dowtherm A (or diphenyl ether) to create a 0.5 M solution. Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 250-260 °C) under a gentle stream of nitrogen. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Allow the mixture to cool to room temperature. The product often precipitates from the solvent. Dilute the mixture with hexane to facilitate further precipitation. Collect the solid by vacuum filtration and wash thoroughly with hexane and then diethyl ether to remove residual solvent.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent like ethanol or DMF/water to afford the pure compound.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Reactant 1 | Reactant 2 | Conditions | Product Class | Typical Yield |
| This compound | Ethyl Acetoacetate | p-TSA, Dowtherm A, Reflux | 7-Hydroxy-5-methyl derivative | 75-85% |
| This compound | Diethyl malonate | Na/EtOH, Reflux | 5,7-Dihydroxy derivative | 70-80%[3] |
| This compound | Ethyl benzoylacetate | Polyphosphoric acid, 150 °C | 7-Hydroxy-5-phenyl derivative | 65-75% |
Strategy B: Acylation and Base-Mediated Intramolecular Cyclization
This strategy offers an alternative route, particularly for synthesizing pyrido[2,3-d]pyrimidin-5-one derivatives.[4] It involves an initial acylation of the 5-amino group, followed by a base-catalyzed intramolecular cyclization.
Causality and Mechanistic Insight: The first step is a standard N-acylation using an acid chloride or anhydride. The key step is the subsequent intramolecular Claisen-type condensation. A strong base, such as sodium methoxide (NaOMe), deprotonates the methyl group of the acetyl moiety (from the acylation step), generating a carbanion. This nucleophile then attacks the C4 position of the pyrimidine ring, which is sufficiently electrophilic. Subsequent elimination of a leaving group and tautomerization yields the pyrido[2,3-d]pyrimidin-5-one.[4]
Caption: Workflow for Pyrido[2,3-d]pyrimidin-5-one Synthesis
Protocol 2.2: Synthesis of a Pyrido[2,3-d]pyrimidin-5-one Derivative
-
N-Acylation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) with a base like pyridine or triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath. Add the desired carboxylic anhydride or acid chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete formation of the amide.
-
Acylation Work-up: Wash the reaction mixture with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acylated intermediate.
-
Cyclization: Suspend the crude intermediate in butanol (BuOH). Add a solution of sodium methoxide (NaOMe) (2.0 eq) in methanol.
-
Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by TLC. Upon completion (typically 6-10 hours), a precipitate of the product may form.
-
Work-up and Purification: Cool the reaction to room temperature. Acidify the mixture carefully with dilute HCl to a pH of ~6-7. The solid product can be collected by filtration, washed with water and cold ethanol, and dried under vacuum.
Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
The pyrimido[4,5-d]pyrimidine core is another privileged scaffold in medicinal chemistry, known for its prevalence in compounds targeting kinases and other enzymes.[2][5] This synthesis involves building a second pyrimidine ring onto the starting material.
Strategy: Reaction with Isothiocyanates followed by Cyclization
This is a robust and widely used method for constructing 2-thioxo-pyrimido[4,5-d]pyrimidinones.
Causality and Mechanistic Insight: The highly nucleophilic 5-amino group readily attacks the electrophilic carbon of the isothiocyanate to form a thiourea intermediate. This reaction is often performed under neutral or slightly basic conditions. The subsequent intramolecular cyclization is typically induced by heating in a high-boiling solvent or by using a catalyst. The cyclization involves the nucleophilic attack of one of the thiourea nitrogens onto the C4 position of the pyrimidine ring, followed by elimination of water (or other small molecules) to form the fused bicyclic system.
Caption: Workflow for Pyrimido[4,5-d]pyrimidine Synthesis
Protocol 3.1: Synthesis of a Substituted 2-Thioxo-2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one
-
Thiourea Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add the desired isothiocyanate (1.1 eq). Heat the mixture at 80-100 °C for 3-5 hours. Monitor the formation of the thiourea intermediate by TLC.
-
Cyclization: After cooling the reaction mixture, add a base such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq). Heat the reaction to 120-140 °C and stir for 8-12 hours.
-
Work-up and Purification: Cool the reaction to room temperature and pour it into ice-cold water. Acidify with dilute acetic acid or HCl to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid extensively with water, followed by a small amount of cold ethanol or diethyl ether.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system like acetic acid or DMF/ethanol.
-
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, IR (presence of C=S and C=O stretches), and HRMS.
| Isothiocyanate | Base/Solvent | Product Class | Typical Yield | | :--- | :--- | :--- | :--- | :--- | | Phenyl isothiocyanate | K₂CO₃ / DMF | 3-Phenyl-2-thioxo derivative | 80-90% | | Ethyl isothiocyanate | NaH / THF | 3-Ethyl-2-thioxo derivative | 75-85% | | Benzoyl isothiocyanate | Pyridine, Reflux | 3-Benzoyl-2-thioxo derivative | 60-70% |
General Experimental Considerations
-
Anhydrous Conditions: Many of the described reactions, particularly those involving strong bases (NaOMe, NaH) or reactive intermediates (acid chlorides), require strictly anhydrous conditions. Solvents should be dried using standard methods, and reactions should be run under an inert atmosphere (N₂ or Ar).
-
Purification: Column chromatography on silica gel is a common method for purifying intermediates and final products that are not easily crystallized. A gradient elution system, for example, from hexane/ethyl acetate to dichloromethane/methanol, is often effective.
-
Characterization: Full characterization is essential. ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. HRMS provides the exact mass and confirms the molecular formula. IR spectroscopy is useful for identifying key functional groups like carbonyls (C=O), amines (N-H), and thiocarbonyls (C=S).
Conclusion and Future Outlook
This compound has proven to be a cornerstone synthon for the efficient construction of diverse and medicinally relevant fused heterocyclic systems. The protocols detailed herein for the synthesis of pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines represent reliable and scalable methods for accessing these important scaffolds. The resulting fused heterocycles are not merely final products but are themselves versatile platforms for further functionalization, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF NEW PYRIDO[2,3-<i>d</i>]PYRIMIDIN-5-ONE, PYRIDO[2,3-<i>d</i>]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-<i>d</i>][1,3]OXAZINE DERIVATIVES FROM 5-ACETYL-4-AMINOPYRIMIDINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05687D [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important families of drug targets.[3][4][5] Small molecule kinase inhibitors have revolutionized targeted therapy, with over 70 approved by the FDA to date.[6][7] This guide provides an in-depth exploration of the key synthetic strategies and detailed experimental protocols for the synthesis of these vital therapeutic agents. We will delve into the causality behind common synthetic methodologies, provide step-by-step protocols for the preparation of landmark inhibitors, and illustrate the critical signaling pathways these molecules target.
Introduction to Kinase Inhibitor Synthesis: A Strategic Overview
The chemical architecture of most kinase inhibitors consists of a core heterocyclic scaffold that anchors the molecule in the ATP-binding pocket of the kinase, and various substituents that confer potency and selectivity.[8] The synthesis of these molecules is a multi-step process that relies on a robust toolbox of modern organic chemistry reactions. The choice of synthetic strategy is dictated by the target scaffold, the desired substitutions, and the need for efficiency and scalability.
Kinase inhibitors are often classified by their binding mode to the target kinase. Type I inhibitors bind to the active conformation of the kinase in the ATP pocket, while Type II inhibitors stabilize an inactive (DFG-out) conformation, often extending into an adjacent hydrophobic pocket.[6][7][9] These structural differences profoundly influence the synthetic design.
This document will focus on the practical application of key chemical reactions that form the backbone of kinase inhibitor synthesis, using the well-established drugs Gefitinib and Imatinib as illustrative case studies.
Foundational Synthetic Methodologies in Kinase Inhibitor Chemistry
Successful synthesis of diverse kinase inhibitor libraries hinges on a few high-yield, versatile, and functional-group-tolerant reactions. Understanding the principles behind these reactions is crucial for troubleshooting, optimization, and the design of novel inhibitors.
Palladium-Catalyzed Cross-Coupling: The Cornerstone of Scaffold Elaboration
Palladium-catalyzed cross-coupling reactions are indispensable for creating the C-C and C-N bonds that are ubiquitous in kinase inhibitors.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds, typically between an aryl or heteroaryl halide and a boronic acid.[10] It is frequently used to append aryl or heteroaryl moieties to the core scaffold, a key step in exploring structure-activity relationships (SAR) and optimizing ligand-protein interactions.[8] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product.[10]
-
Buchwald-Hartwig Amination: The formation of an aniline or related C-N bond is often a final, crucial step in the synthesis of kinase inhibitors. The Buchwald-Hartwig amination provides a mild and general method for coupling amines with aryl halides or triflates.[11][12] Its development was a significant breakthrough, replacing harsher classical methods and allowing for the late-stage introduction of key amine-containing fragments, which is highly advantageous in medicinal chemistry campaigns.[11][13]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for constructing kinase inhibitor scaffolds. It involves the substitution of a leaving group on an electron-deficient aromatic or heteroaromatic ring by a nucleophile. In the synthesis of quinazoline-based inhibitors like Gefitinib, SNAr is often used to install the critical anilino side chain at the C4 position of the quinazoline core.[14][15] The reaction's success depends on the electronic activation of the heterocyclic core and the strength of the incoming nucleophile.
Heterocycle Synthesis: Building the Core
The central heterocyclic scaffold is the heart of the kinase inhibitor. While many functionalized heterocycles are commercially available, their synthesis from simpler precursors is often necessary.
-
Condensation Reactions: Pyrimidine rings, found in inhibitors like Imatinib, are frequently constructed via condensation of a 1,3-dicarbonyl compound with a guanidine or amidine derivative.[16]
-
Pictet-Spengler Reaction: This reaction is a versatile method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines.[17][18] It involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone and is valuable for creating specific tricyclic scaffolds found in some classes of kinase inhibitors.[19][20][21]
Biological Context: Targeting Dysregulated Signaling
Kinase inhibitors function by interrupting aberrant signaling cascades that drive cell proliferation and survival.[22][23] Understanding these pathways is essential for rational drug design. The diagram below illustrates the PI3K/AKT pathway, a central signaling network frequently hyperactivated in cancer and a target for many inhibitors.[24]
Caption: The PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation often targeted by kinase inhibitors.
General Workflow for Kinase Inhibitor Synthesis & Optimization
The development of a kinase inhibitor follows a logical progression from initial design to a final, optimized compound. This workflow integrates synthetic chemistry with biological evaluation to iteratively improve the properties of the lead molecule.
Caption: A generalized workflow for the synthesis and optimization of kinase inhibitors.
Application Protocol: Synthesis of Gefitinib
Target: Epidermal Growth Factor Receptor (EGFR) Indication: Non-Small-Cell Lung Cancer (NSCLC) with EGFR mutations.[14] Synthetic Strategy: This protocol employs a convergent synthesis featuring SNAr and O-alkylation steps on a pre-formed quinazoline core.[25][26]
Retrosynthetic Analysis of Gefitinib
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. thieme-connect.de [thieme-connect.de]
- 15. recipharm.com [recipharm.com]
- 16. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 18. name-reaction.com [name-reaction.com]
- 19. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pictet-Spengler based synthesis of a bisarylmaleimide glycogen synthase kinase-3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. tandfonline.com [tandfonline.com]
Application Notes & Protocols for the Synthesis of Biologically Active Pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and chemical biology.[1][2] Its fundamental role is underscored by its presence as a core component of nucleobases—cytosine, thymine, and uracil—which constitute the building blocks of DNA and RNA.[2][3] This inherent biological relevance allows pyrimidine derivatives to interact readily with cellular machinery, making them "privileged scaffolds" in drug design.[4][5]
Decades of research have demonstrated that this versatile motif is central to a vast array of pharmacologically active agents.[6] Clinically approved drugs incorporating the pyrimidine core showcase its therapeutic breadth, from anticancer agents like 5-Fluorouracil and Imatinib to antiviral medications such as Zidovudine (AZT).[7][8][9] The scaffold's value lies in its synthetic tractability and its ability to be functionalized at multiple positions, enabling fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.
This guide provides an in-depth exploration of key synthetic methodologies for preparing biologically active pyrimidine derivatives. Moving beyond mere procedural lists, we delve into the causality behind experimental choices, offering detailed, field-proven protocols for the synthesis and subsequent biological evaluation of these critical compounds.
Strategic Overview: From Synthesis to Biological Validation
The development of a novel pyrimidine-based therapeutic agent follows a logical progression. The workflow begins with the selection of a core synthetic strategy, proceeds through purification and rigorous characterization, and culminates in the assessment of biological activity. This integrated approach is crucial for establishing robust Structure-Activity Relationships (SAR).
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijsat.org [ijsat.org]
- 8. mdpi.com [mdpi.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note & Protocol: A Scalable and Efficient Synthesis of Methyl 5-aminopyrimidine-2-carboxylate Derivatives
Abstract
This guide provides a comprehensive, in-depth protocol for the scale-up synthesis of Methyl 5-aminopyrimidine-2-carboxylate and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development, serving as crucial heterocyclic scaffolds for a wide array of biologically active molecules.[1][2] The protocols detailed herein are founded on established, high-yielding synthetic methodologies, designed for robustness, scalability, and reproducibility in a research and development setting. We will delve into the causality behind experimental choices, address critical scale-up considerations, and provide self-validating analytical checkpoints to ensure process integrity.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental building block in nature, forming the core of nucleobases such as cytosine, uracil, and thymine, which are essential for the structure and function of DNA and RNA.[3] This inherent biological relevance has made pyrimidine derivatives a privileged scaffold in medicinal chemistry. Molecules incorporating this motif exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anti-viral, and anti-tumor properties.[4] Specifically, 5-aminopyrimidine-2-carboxylate esters are key intermediates, with the amino group at the C5 position and the carboxylate at C2 providing versatile handles for further chemical elaboration in the synthesis of complex drug candidates.[1][5]
The development of a robust, efficient, and scalable synthetic route is paramount for transitioning these promising compounds from laboratory-scale curiosities to viable candidates for preclinical and clinical development. This document outlines such a process, focusing on a direct and high-yielding condensation reaction that avoids common challenges associated with other synthetic approaches.[6][7]
Recommended Synthetic Strategy: Condensation of Amidinium Salts with an Activated Propen-1-olate
While numerous methods exist for pyrimidine synthesis, many suffer from low yields or lack of regioselectivity, especially for derivatives lacking a substituent at the 4-position.[6][8] The strategy detailed here circumvents these issues by employing a two-stage process:
-
Formation of a key C3 synthon: Synthesis of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate. This salt is a stable and easily handled reagent.[6][7]
-
Cyclocondensation: Reaction of the pre-formed salt with a suitable amidinium salt (e.g., guanidinium salt for the title compound) to directly form the pyrimidine ring with the desired substitution pattern.[6][9]
This approach is advantageous for scale-up due to the stability of the intermediate, the generally high yields, and the straightforward precipitation-based work-up, which simplifies product isolation.[1][6]
Detailed Experimental Protocols
Protocol 1: Synthesis of Key Intermediate - Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
This protocol describes the preparation of the key building block for the subsequent cyclization reaction. The reaction is a base-mediated condensation.
Causality: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the α-carbon of methyl 3,3-dimethoxypropionate. The resulting carbanion then attacks the electrophilic carbonyl carbon of methyl formate. This Claisen-type condensation forms the enolate, which is isolated as a stable sodium salt.[6][7]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of the key sodium salt intermediate.
Step-by-Step Procedure:
-
Setup: Equip a multi-neck, round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is rigorously dried. The reaction must be conducted under an inert nitrogen atmosphere.
-
Reagent Preparation: Prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous diethyl ether or THF.
-
Addition: In the dropping funnel, prepare a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in the same anhydrous solvent.
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred NaH suspension at room temperature. An initial mild exotherm may be observed.
-
Stirring: Stir the resulting mixture vigorously at room temperature for 12-16 hours. A thick white precipitate will form.[1]
-
Isolation: Collect the solid precipitate by filtration under a blanket of nitrogen.
-
Washing: Wash the filter cake thoroughly with anhydrous diethyl ether to remove mineral oil and unreacted starting materials.
-
Drying: Dry the resulting white solid under high vacuum. The sodium salt is stable when stored under a nitrogen atmosphere at room temperature.[6][7]
Protocol 2: Scale-Up Synthesis of this compound
This protocol details the cyclocondensation to form the target pyrimidine ring.
Causality: The reaction proceeds via a condensation mechanism where the amidinium salt provides the N-C-N fragment that cyclizes with the C-C-C backbone of the sodium propen-1-olate salt. The use of a high-boiling polar aprotic solvent like DMF facilitates the dissolution of the salts and provides the thermal energy needed to drive the reaction and subsequent elimination of methanol and sodium methoxide to form the aromatic pyrimidine ring.[6]
Reaction Workflow Diagram:
Caption: Workflow for the cyclocondensation and isolation of the target product.
Step-by-Step Procedure:
-
Setup: Charge a suitable, dry reactor with the prepared sodium salt (1.0 eq) and the desired amidinium salt (for the title compound, use guanidine hydrochloride, 1.1 eq).
-
Solvent Addition: Add anhydrous Dimethylformamide (DMF) to the reactor.
-
Reaction: Under a nitrogen atmosphere, heat the stirred reaction mixture to 100 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Slowly add water to the reaction mixture. The product will typically precipitate as a solid.[6]
-
Isolation: Collect the solid product by filtration. On a large scale, a Nutsche filter dryer is recommended.
-
Washing: Wash the filter cake with water to remove DMF and inorganic salts, followed by a wash with a non-polar solvent like diethyl ether or hexanes to aid in drying.
-
Drying: Dry the product in a vacuum oven to a constant weight.
Scale-Up Considerations & Process Safety
Transitioning from bench-scale to pilot or manufacturing scale introduces significant challenges that must be proactively managed.
-
Thermal Management: The initial formation of the sodium salt can be exothermic. On a large scale, the rate of addition of the starting materials must be carefully controlled, and the reactor must have adequate cooling capacity to maintain the target temperature.
-
Reagent Handling: Sodium hydride is highly flammable and reacts violently with water. It should be handled by trained personnel in a controlled environment, and its container should be purged with nitrogen before opening.[10] DMF is a reproductive toxin and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Mixing: Efficient stirring is critical, especially during the formation of the sodium salt precipitate, to ensure homogeneity and prevent localized overheating. In large reactors, the choice of impeller and stirring speed is crucial.
-
Product Isolation: Filtration of large quantities of solids can be time-consuming. The physical properties of the precipitate (crystal size, density) will affect filtration efficiency. Process optimization may be required to improve the particle characteristics for easier isolation.
Analytical Characterization & Data
Rigorous analytical testing is required to confirm the identity and purity of the final product.
| Analysis Type | Purpose | Expected Result for this compound |
| ¹H NMR | Structural Confirmation & Purity | Peaks corresponding to the methyl ester protons, aromatic pyrimidine protons, and amine protons. |
| ¹³C NMR | Structural Confirmation | Signals for the carboxylate carbon, aromatic carbons, and methyl carbon. |
| Mass Spec (MS) | Molecular Weight Confirmation | [M+H]⁺ ion corresponding to the calculated molecular weight (154.14 g/mol ).[11][12] |
| HPLC | Purity Assessment | A single major peak indicating >97% purity.[12] |
| Melting Point | Identity & Purity Check | A sharp melting point consistent with literature values. |
Table 1: Representative Yields for 2-Substituted Pyrimidine-5-Carboxylic Esters The following table, adapted from literature data, shows the versatility of this synthetic method with various amidinium salts.[6][7]
| Substituent at C2 | Amidinium Salt Used | Typical Yield (%) |
| -NH₂ (Amino) | Guanidinium | 75-85% |
| -H | Formamidinium | 80-90% |
| -CH₃ (Methyl) | Acetamidinium | 70-80% |
| -SCH₃ (Methylthio) | S-Methylisothiouronium | 85-95% |
| -Ph (Phenyl) | Benzamidinium | 65-75% |
Conclusion
The described methodology provides a reliable and scalable pathway to this compound derivatives. By understanding the chemical principles behind each step and proactively addressing the challenges of scale-up, researchers and drug development professionals can efficiently produce these valuable heterocyclic building blocks in the quantities required for advanced pharmaceutical research. The self-validating nature of the protocol, with clear checkpoints for isolation and analysis, ensures a high degree of confidence in the final product's quality and integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. hoffmanchemicals.com [hoffmanchemicals.com]
- 12. This compound | 73418-88-9 [sigmaaldrich.com]
The Critical Path: Application Notes and Protocols for the Development of New Pharmaceutical Agents
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the essential stages in the development of new pharmaceutical agents. Moving beyond a simple recitation of steps, this document delves into the causal relationships behind experimental choices, offering detailed protocols for key assays and frameworks for critical analysis. It is designed to serve as a practical resource for professionals navigating the complex journey from a promising molecule to a potential therapeutic.
Section 1: Early Discovery and Lead Identification
The genesis of any new drug lies in the identification of a biological target and the subsequent discovery of chemical matter that can modulate its activity. This initial phase is characterized by large-scale screening efforts and the initial characterization of promising "hit" compounds.
Target Identification and Validation
The foundation of a successful drug discovery program is the selection of a biological target that is intrinsically linked to the disease pathology.[1][2] Target identification involves a multidisciplinary approach, leveraging genomics, proteomics, and bioinformatics to uncover proteins, genes, or pathways implicated in the disease.[1] Following identification, target validation is a critical step to confirm that modulating the target will likely lead to a therapeutic benefit without unacceptable side effects.[1][3]
A crucial aspect of this validation is demonstrating that the target is "druggable," meaning it can be accessed and modulated by a small molecule or biologic.[1] Rigorous preclinical validation is paramount, as inadequate validation is a significant contributor to the failure of drug candidates in later clinical stages.[3]
High-Throughput Screening (HTS) for Hit Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries against a biological target to identify "hits"—compounds that exhibit the desired activity.[4] HTS campaigns utilize automation, robotics, and miniaturized assay formats (e.g., 96-, 384-, or 1536-well plates) to screen thousands to millions of compounds efficiently.[5][6]
The primary goal of HTS is not to identify a perfect drug, but rather to find starting points for medicinal chemistry efforts.[6] The identified hits provide the initial chemical scaffolds that will be optimized in subsequent stages.
Below is a workflow for a typical HTS campaign.
Caption: High-Throughput Screening (HTS) Campaign Workflow.
Application Protocol: Cell-Based Luciferase Reporter Assay for HTS
This protocol describes a common HTS assay to identify compounds that modulate a specific signaling pathway by measuring the activity of a luciferase reporter gene.
1. Materials and Reagents:
-
Stable cell line expressing the luciferase reporter gene under the control of a promoter responsive to the pathway of interest.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Assay plates (e.g., 384-well, white, solid bottom).
-
Compound library dissolved in dimethyl sulfoxide (DMSO).
-
Luciferase assay reagent (containing luciferin and ATP).[7]
-
Phosphate-buffered saline (PBS).
-
Automated liquid handling systems.
-
Luminometer plate reader.
2. Step-by-Step Methodology:
-
Cell Plating:
-
Culture the luciferase reporter cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to the desired seeding density.
-
Using an automated dispenser, seed the cells into the 384-well assay plates.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare daughter plates from the master compound library plates, typically at a higher concentration.
-
Using a robotic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the daughter plates to the corresponding wells of the cell plates.[8] Include positive and negative controls (e.g., a known activator/inhibitor and DMSO vehicle, respectively).
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 18-24 hours) to allow the compounds to exert their biological effects.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the necessary substrates for the luciferase reaction.[7]
-
-
Signal Detection:
-
Incubate the plates at room temperature for a short period (e.g., 10 minutes) to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence in each well using a luminometer plate reader.[7]
-
3. Data Analysis:
-
Normalize the raw luminescence data against the controls on each plate.
-
Calculate the percent activation or inhibition for each compound relative to the positive and negative controls.
-
Set a "hit" threshold (e.g., >50% inhibition or >100% activation) to identify compounds of interest.
-
Confirmed hits are then subjected to further validation and dose-response studies.
Section 2: Lead Optimization
Once initial hits are identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to improve the potency, selectivity, and drug-like properties of the initial hits to generate a lead candidate suitable for preclinical development.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) is the cornerstone of medicinal chemistry, exploring how modifications to a molecule's chemical structure affect its biological activity.[9] By systematically synthesizing and testing analogs of a hit compound, medicinal chemists can identify the key structural features responsible for its activity (the "pharmacophore").[10] SAR studies guide the optimization of lead compounds to enhance potency, improve selectivity against off-targets, and refine physicochemical properties.[10][11]
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Application Protocol: Systematic Workflow for SAR Analysis
This protocol outlines a structured approach to conducting SAR analysis for a series of compounds.
1. Data Compilation and Curation:
-
Gather the chemical structures and corresponding biological activity data (e.g., IC50 values) for all synthesized analogs.
-
Ensure data consistency and accuracy. Standardize chemical structures and biological assay conditions.
2. Initial Analysis and Scaffolding:
-
Identify the common chemical scaffold among the series of compounds.
-
Group the compounds based on the type and position of substitutions on the scaffold.
3. Qualitative SAR Analysis:
-
R-Group Analysis: Systematically compare the activity of compounds with different substituents at a specific position on the scaffold.
-
Bioisosteric Replacements: Analyze the effect of replacing functional groups with other groups that have similar physical or chemical properties.
-
Conformational Analysis: Consider how structural changes may affect the molecule's three-dimensional shape and its ability to bind to the target.
4. Quantitative Structure-Activity Relationship (QSAR) Analysis:
For a more quantitative approach, a QSAR model can be developed.[11]
-
Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its structural, physicochemical, and electronic properties (e.g., logP, molecular weight, polar surface area).[4]
-
Model Building: Use statistical methods (e.g., multiple linear regression, machine learning algorithms) to build a mathematical model that correlates the calculated descriptors with the observed biological activity.[12]
-
Model Validation: Critically assess the predictive power of the QSAR model using internal and external validation techniques.[12] A robust model can then be used to predict the activity of virtual compounds, prioritizing synthetic efforts.[12]
5. Hypothesis Generation and Iteration:
-
Based on the qualitative and quantitative SAR analysis, formulate hypotheses about which structural modifications are likely to improve activity.
-
Design the next set of analogs to test these hypotheses, and repeat the cycle of synthesis, testing, and analysis.[10]
Section 3: Preclinical Development
Before a drug candidate can be tested in humans, it must undergo rigorous preclinical testing to evaluate its safety and pharmacokinetic profile. This phase is heavily regulated and requires a comprehensive data package for submission to regulatory authorities like the U.S. Food and Drug Administration (FDA).
ADME-Tox Profiling
ADME-Tox studies are critical for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, as well as its potential for toxicity (Tox).[13][14] Poor ADME properties and unforeseen toxicity are major reasons for the failure of drug candidates in clinical trials.[15] Therefore, early in vitro and in vivo ADME-Tox profiling is essential to identify and mitigate potential liabilities.[15][16]
Below is a diagram illustrating the key components of ADME.
References
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. A SAR and QSAR study on cyclin dependent kinase 4 inhibitors using machine learning methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.emory.edu [med.emory.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. excelra.com [excelra.com]
- 8. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 9. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 10. fiveable.me [fiveable.me]
- 11. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 12. assaygenie.com [assaygenie.com]
- 13. cellalabs.com [cellalabs.com]
- 14. neovarsity.org [neovarsity.org]
- 15. collaborativedrug.com [collaborativedrug.com]
- 16. QSAR quantitative structure activity relationship | PDF [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-aminopyrimidine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-aminopyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The most common and efficient route to this compound is the cyclocondensation reaction between a guanidine salt and a suitable three-carbon electrophile, typically a derivative of malonic acid. This guide will focus on a robust protocol involving the reaction of guanidine with dimethyl 2-(ethoxymethylidene)malonate and will address the critical parameters and potential pitfalls of this synthesis.
Core Synthesis Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Guanidine hydrochloride
-
Sodium methoxide (NaOMe)
-
Dimethyl 2-(ethoxymethylidene)malonate
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of Guanidine Free Base:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend guanidine hydrochloride (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide (1.0 eq) in methanol dropwise to the suspension at room temperature.
-
Stir the mixture for 1 hour at room temperature. A white precipitate of sodium chloride will form.
-
Filter the mixture to remove the sodium chloride, and wash the precipitate with a small amount of anhydrous methanol. The resulting filtrate contains the guanidine free base and is used directly in the next step.
-
-
Cyclocondensation Reaction:
-
To the methanolic solution of guanidine free base, add dimethyl 2-(ethoxymethylidene)malonate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
To the residue, add a saturated aqueous sodium bicarbonate solution to quench the reaction and extract the product with ethyl acetate (3 x volume of aqueous layer).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.[1]
-
Troubleshooting Guide
This section addresses specific issues that you might encounter during the synthesis, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete formation of guanidine free base. 2. Low reactivity of starting materials. 3. Incorrect reaction temperature. | 1. Ensure the use of anhydrous methanol and a stoichiometric amount of a strong base like sodium methoxide. Confirm the formation of NaCl precipitate. 2. Check the quality and purity of dimethyl 2-(ethoxymethylidene)malonate. 3. Ensure the reaction is heated to reflux to provide sufficient energy for the cyclization. |
| Formation of a Major By-product | 1. Hydrolysis of the methyl ester to the carboxylic acid. 2. Decarboxylation of the carboxylic acid by-product. | 1. Use anhydrous solvents and reagents to minimize water content. Perform the reaction under an inert atmosphere. 2. Avoid prolonged heating or strongly acidic/basic conditions during work-up, which can promote decarboxylation of the hydrolyzed product. |
| Reaction Stalls or is Incomplete | 1. Insufficient base to drive the reaction to completion. 2. Deactivation of the guanidine nucleophile. | 1. A slight excess (1.05-1.1 eq) of sodium methoxide can be used to ensure complete formation of the guanidine free base. 2. Ensure the reaction is protected from atmospheric CO2, which can react with the guanidine. |
| Difficult Purification | 1. Presence of polar impurities. 2. Co-elution of product with starting materials or by-products. | 1. The product itself is polar. For purification challenges, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography with an ion-pairing reagent.[1] 2. Adjust the solvent system for column chromatography. A step gradient or a very shallow gradient of a more polar solvent (e.g., methanol in dichloromethane) might be necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use anhydrous conditions for this reaction?
A1: The presence of water can lead to several side reactions that will lower the yield of your desired product. Firstly, water can hydrolyze the methyl ester group on both the starting material (dimethyl 2-(ethoxymethylidene)malonate) and the product (this compound) to form the corresponding carboxylic acid. This carboxylic acid by-product can then undergo decarboxylation, especially at elevated temperatures, leading to further impurities.
Q2: I observe a significant amount of a by-product that is more polar than my product on TLC. What could it be?
A2: A more polar by-product is likely the 5-amino-pyrimidine-2-carboxylic acid, resulting from the hydrolysis of the methyl ester. This can happen if there is moisture in your reaction or during the work-up. To confirm its identity, you can attempt to isolate it and characterize it by NMR or mass spectrometry. To minimize its formation, ensure all your glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere.
Q3: My yield is consistently low, even with anhydrous conditions. What other parameters can I optimize?
A3: If your yield remains low, consider the following optimizations:
-
Base: Ensure your sodium methoxide is fresh and has been stored under inert gas. You can also try using a slight excess (e.g., 1.1 equivalents) to ensure complete deprotonation of the guanidine hydrochloride.
-
Reaction Time: While the reaction is typically complete in 4-6 hours, you can monitor it by TLC for a longer period to ensure it has gone to completion.
-
Temperature: Ensure a consistent reflux is maintained. A temperature that is too low will result in a sluggish reaction.
-
Purity of Starting Materials: Impurities in either the guanidine hydrochloride or the dimethyl 2-(ethoxymethylidene)malonate can interfere with the reaction.
Q4: Can I use a different base instead of sodium methoxide?
A4: Yes, other strong, non-nucleophilic bases can be used. Sodium ethoxide in ethanol is a common alternative. However, be aware that using a different alkoxide base can lead to transesterification of your methyl ester product. For this reason, it is best to match the alkoxide base with the alcohol solvent and the ester group of your starting material (i.e., sodium methoxide in methanol for a methyl ester).
Q5: What is the mechanism of the cyclocondensation reaction?
A5: The reaction proceeds through a nucleophilic attack of the guanidine free base on one of the carbonyl carbons of the dimethyl 2-(ethoxymethylidene)malonate, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrimidine ring.
Visualizing the Process
Reaction Scheme
Caption: Overall synthesis scheme.
Troubleshooting Workflow
References
Technical Support Center: Purification of Methyl 5-aminopyrimidine-2-carboxylate
Introduction
Welcome to the technical support center for Methyl 5-aminopyrimidine-2-carboxylate (CAS: 73418-88-9). This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic building block. This compound is a heterocyclic amine, a class of compounds known for presenting unique purification challenges.[1][2] Its high polarity, combined with the basicity of the amino group, often leads to difficulties in standard chromatographic and crystallization procedures.[3][4]
This document provides in-depth troubleshooting guides and detailed protocols based on field-proven insights to help you overcome these challenges and achieve high purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound in a direct question-and-answer format.
Question 1: My compound is showing significant peak tailing or is streaking badly on a silica gel column. What is happening and how can I fix it?
Answer: This is the most common issue encountered and is almost certainly due to secondary ionic interactions between the basic amino group on your pyrimidine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] This strong, non-specific binding leads to poor peak shape and difficult elution.
Causality and Solution Workflow:
Detailed Explanation:
-
Mechanism of Action: The basic modifier (e.g., triethylamine) is a stronger base than your compound. It preferentially interacts with and neutralizes the acidic silanol sites on the silica, effectively "masking" them. This allows your compound to elute based on polarity interactions with the mobile phase, resulting in a symmetrical, sharp peak.
-
Practical Steps: Start by adding 0.5% (v/v) of triethylamine to your pre-determined mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). If tailing persists, you can incrementally increase the concentration up to 2%.
Question 2: I am attempting to recrystallize my product, but it either remains as an oil or precipitates as an amorphous solid. What can I do?
Answer: Crystallization is a delicate balance of solubility, nucleation, and crystal lattice formation. Oiling out or amorphous precipitation typically occurs when the solution is supersaturated too quickly or when an inappropriate solvent system is used.[3][4]
Troubleshooting Strategies for Crystallization:
| Problem | Potential Cause | Recommended Solution |
| Oils Out / Fails to Crystallize | Compound is too soluble in the chosen solvent; cooling is too rapid. | 1. Try a Co-solvent System: Dissolve the compound in a minimum of a "good" hot solvent (e.g., Methanol, Ethanol). Slowly add a "bad" anti-solvent (e.g., Water, Hexanes) in which the compound is insoluble until the solution becomes faintly cloudy. Re-heat gently until clear and then allow to cool slowly.[4] 2. Reduce Cooling Rate: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.[4] |
| Forms Amorphous Solid | Nucleation is too rapid and disordered. | 1. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites. 2. Seed the Solution: If you have a small amount of pure, crystalline material, add a single tiny crystal to the cooled solution to initiate controlled crystal growth. |
| Low Recovery of Product | The compound has significant solubility even in the cold solvent. | 1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. 2. Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath and then in a freezer (if the solvent freezing point allows) to maximize precipitation. |
Question 3: My purified product has a persistent yellow or brown color. How can I remove these colored impurities?
Answer: Persistent color after initial purification steps suggests the presence of highly conjugated or polymeric impurities that may co-crystallize or co-elute with your product.
Solution: Activated Charcoal Treatment
This is a classic and highly effective method for removing colored impurities.[3][4]
-
Dissolve: Dissolve your crude or semi-pure product in a suitable hot solvent, as you would for recrystallization.
-
Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid violent bumping. It is safer to add it before heating or to briefly cool the solution before addition.
-
Heat and Stir: Gently heat and stir the mixture for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be performed quickly to prevent your product from crystallizing prematurely in the filter funnel.
-
Crystallize: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the purified, colorless product.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is designed to mitigate the issues of peak tailing and achieve efficient separation.
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting mobile phase (e.g., 98:2 Ethyl Acetate/Hexane) and swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like Methanol or Dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Wet Loading: If the compound is very soluble in the mobile phase, dissolve it in the minimum possible volume of the mobile phase and carefully pipette it onto the column bed.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 100% Hexane or 98:2 Hexane/Ethyl Acetate).
-
Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., Ethyl Acetate or Methanol).
-
Crucially, ensure your mobile phase contains 0.5-1% triethylamine (Et3N) throughout the entire gradient to prevent peak tailing.
-
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization from a Co-Solvent System
This protocol is ideal for final purification after chromatography or for purifying a relatively clean crude product.
-
Solvent Selection: Identify a "good" solvent where the compound is soluble when hot but sparingly soluble when cold (e.g., Ethanol, Isopropanol) and a "bad" anti-solvent where it is poorly soluble (e.g., deionized water, n-Hexane). The two solvents must be miscible.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration at this stage.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" anti-solvent dropwise until you observe persistent cloudiness (turbidity).
-
Re-clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again. The solution is now perfectly saturated.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals on the filter paper with a small amount of the cold anti-solvent to remove any residual soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.[4]
General Purification & Analysis Workflow
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that make its purification challenging? A1: The main challenges arise from two functional groups: the 5-amino group and the overall polar pyrimidine ring system . The amino group is basic, leading to strong interactions with acidic media like silica gel. The combination of the amino and ester groups with the nitrogen-containing ring results in high polarity, causing poor retention in standard reverse-phase chromatography.[3][4]
Q2: Which analytical techniques are best for assessing the purity of the final product? A2: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) , preferably using a HILIC or a polar-endcapped C18 column, is excellent for quantitative purity assessment. Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to confirm the molecular weight of the desired product and identify any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the chemical structure and identify any structural isomers or residual solvents.
Q3: What are some common impurities I should look out for? A3: Impurities often stem from the synthetic route. These can include unreacted starting materials, by-products from incomplete ring closure, or side-reactions like hydrolysis of the methyl ester to the corresponding carboxylic acid.[5] If the synthesis involves high temperatures, polymeric, colored by-products can also form.
Q4: What are the recommended storage conditions for the purified compound? A4: The purified solid should be stored at low temperatures, typically 2-8°C. It should be protected from light and stored under an inert atmosphere (like nitrogen or argon) to prevent slow degradation or oxidation of the amino group.
References
- 1. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of heterocyclic aromatic amines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 5-aminopyrimidine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-aminopyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient laboratory-scale method for synthesizing this compound?
A1: A widely recognized and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, including this compound, is the cyclocondensation reaction of an appropriate three-carbon electrophilic component with a suitable amidine or guanidine derivative. A notable example is the reaction of the sodium salt of methyl 3,3-dimethoxy-2-formylpropanoate with guanidine hydrochloride.[1] This method is favored for its high yields and the directness of the approach to pyrimidines that are unsubstituted at the 4-position.
Q2: I am observing a persistent impurity with a similar polarity to my product in the HPLC analysis. What could it be?
A2: A common impurity with similar polarity can be the corresponding carboxylic acid, 5-aminopyrimidine-2-carboxylic acid. This can arise from the hydrolysis of the methyl ester group of the final product, especially if the reaction work-up or purification involves aqueous basic or acidic conditions for a prolonged period.
Q3: My reaction yield is consistently low, and I have a significant amount of unreacted starting material. What are the likely causes?
A3: Low yields can often be attributed to several factors. Firstly, ensure the quality and reactivity of your starting materials, particularly the sodium salt of methyl 3,3-dimethoxy-2-formylpropanoate, which can degrade upon storage. Secondly, the reaction conditions, such as temperature and reaction time, should be optimized. Incomplete reaction can also result from inadequate mixing or improper stoichiometry of the reactants.
Q4: What are the best practices for storing this compound to prevent degradation?
A4: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). This will minimize the risk of hydrolysis of the ester and potential oxidative degradation of the amino group.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section provides a detailed breakdown of common impurities that can arise during the synthesis of this compound, along with strategies to identify, control, and prevent their formation.
Impurity Profile of this compound Synthesis
| Impurity Name | Structure | Potential Source | Mitigation Strategy |
| I-1: 5-aminopyrimidine-2-carboxylic acid | 5-amino-pyrimidine-2-carboxylic acid | Hydrolysis of the methyl ester of the final product during work-up or purification. | - Use neutral or mildly acidic/basic conditions during work-up.- Minimize exposure to water and elevated temperatures.- Purify promptly after synthesis. |
| I-2: Unreacted Guanidine | Guanidine | Incomplete reaction or use of excess guanidine. | - Optimize reaction stoichiometry.- Aqueous work-up can effectively remove water-soluble guanidine salts. |
| I-3: Unreacted Methyl 3,3-dimethoxy-2-formylpropanoate (or its sodium salt) | Methyl 3,3-dimethoxy-2-formylpropanoate | Incomplete reaction. | - Ensure complete reaction by monitoring with TLC or HPLC.- Optimize reaction time and temperature. |
| I-4: Side-product from self-condensation of the formylpropanoate | Varies | Base-catalyzed self-condensation of the starting aldehyde. | - Control the rate of addition of the formylpropanoate to the reaction mixture.- Maintain optimal reaction temperature. |
Detailed Troubleshooting for Key Impurities
-
Issue: Presence of 5-aminopyrimidine-2-carboxylic acid (I-1)
-
Identification: This impurity will have a different retention time in reverse-phase HPLC, typically eluting earlier than the methyl ester due to its higher polarity. It can be confirmed by LC-MS, where the molecular ion will correspond to the carboxylic acid.
-
Causality: The ester functional group is susceptible to hydrolysis, a reaction catalyzed by both acids and bases, and accelerated by heat.
-
Preventative Measures:
-
During aqueous work-up, use a buffered solution or perform the extraction quickly at a controlled pH.
-
Avoid prolonged heating of the crude product, especially in the presence of moisture.
-
For purification by column chromatography, use a non-polar solvent system and ensure the silica gel is neutral.
-
-
-
Issue: Significant amounts of unreacted starting materials (I-2 and I-3)
-
Identification: These can be readily identified by comparing the analytical data (e.g., TLC, HPLC, NMR) of the crude product with the starting materials.
-
Causality: The reaction may not have gone to completion due to suboptimal conditions or reagent quality.
-
Troubleshooting Workflow:
-
Verify Reagent Quality: Ensure the guanidine hydrochloride is dry and the sodium salt of methyl 3,3-dimethoxy-2-formylpropanoate is freshly prepared or has been stored properly.
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for complete conversion. Monitor the reaction progress closely.
-
Check Stoichiometry: Ensure the molar ratios of the reactants are correct. A slight excess of guanidine may be beneficial, but a large excess can complicate purification.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1]
-
Preparation of the Sodium Salt of Methyl 3,3-dimethoxy-2-formylpropanoate: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF. To this suspension, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) in anhydrous THF dropwise at 0 °C. After the addition is complete, add methyl formate (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The resulting precipitate is the sodium salt.
-
Cyclocondensation Reaction: To a suspension of guanidine hydrochloride (1.2 eq) in a suitable solvent such as ethanol, add a solution of sodium ethoxide (1.2 eq) in ethanol. Stir the mixture for 30 minutes. To this, add the freshly prepared sodium salt of methyl 3,3-dimethoxy-2-formylpropanoate (1.0 eq).
-
Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the product from potential impurities like the hydrolyzed carboxylic acid and unreacted starting materials.
Visualizing the Synthesis and Potential Pitfalls
Workflow for the Synthesis of this compound
Caption: Synthetic workflow and potential impurity formation.
Troubleshooting Logic Diagram
References
overcoming solubility issues of Methyl 5-aminopyrimidine-2-carboxylate
Welcome to the technical support resource for Methyl 5-aminopyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the success of your experiments.
Compound Overview
This compound is a heterocyclic compound featuring a pyrimidine core, an amino group at the 5-position, and a methyl ester at the 2-position. Its structure contains a basic amino group, making it an ionizable compound whose solubility is highly dependent on pH.[1][2][3] Understanding this key characteristic is fundamental to successfully working with this molecule.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 73418-88-9 | [5] |
| Molecular Formula | C₆H₇N₃O₂ | [5] |
| Molecular Weight | 153.14 g/mol | [5][6][7] |
| Physical Form | Solid | [7] |
| Key Structural Feature | Ionizable amino group on a pyrimidine ring | [8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
The intrinsic solubility of the neutral form in water at a neutral pH is expected to be low. Like many nitrogen-containing heterocyclic compounds, its solubility is fundamentally linked to the pH of the aqueous medium.[8][9] The presence of the basic amino group means that in acidic conditions, the molecule can become protonated, forming a more soluble cationic salt.[1][3]
Q2: How does pH influence the solubility of this compound?
The solubility of ionizable compounds is governed by their acid-base properties.[10][11] The amino group on the pyrimidine ring is basic and will accept a proton (become protonated) in an acidic solution. This process is illustrated below. The resulting positively charged ion has much stronger electrostatic interactions with polar water molecules, leading to a significant increase in aqueous solubility.[1][3] Conversely, in neutral or alkaline solutions, the compound exists predominantly in its less soluble, uncharged (free base) form. For basic compounds, solubility increases as the pH of the solution is decreased.[2]
Caption: pH-dependent equilibrium of this compound.
Q3: What are the best solvents for making a high-concentration stock solution?
For preparing concentrated stock solutions, polar aprotic organic solvents are typically the most effective. We recommend starting with:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
These solvents can typically dissolve the compound at concentrations of 10-50 mM or higher. Always create a small test solution first to confirm solubility at your desired concentration before committing a larger amount of material.
Q4: Should I use the free base (CAS 73418-88-9) or the hydrochloride salt (CAS 1408076-25-4)?
For applications requiring aqueous solubility, using a pre-formed salt like the hydrochloride (HCl) salt is often advantageous.[12][13] The HCl salt will readily dissociate in water to yield the protonated, more soluble form of the compound. If you only have the free base, you can achieve the same result by dissolving it in an acidic solution, effectively forming the salt in situ.
Troubleshooting Guide: Common Solubility Issues
Issue 1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS at pH 7.4).
-
Underlying Cause: At neutral pH, the compound is in its uncharged free base form, which has very low intrinsic aqueous solubility.[3]
-
Solution 1: pH Adjustment (Primary Recommendation). The most direct way to solubilize the compound in an aqueous medium is to lower the pH.
-
Suspend the solid compound in your desired volume of water or a low-molarity buffer.
-
While stirring, add 1 M HCl dropwise.
-
Monitor the solution. The solid should begin to dissolve as the pH drops. Continue adding acid until the solution is clear.
-
The final pH will likely be in the range of 2-4. If your experiment can tolerate this acidic pH, you can proceed. If you need to work closer to a neutral pH, you can carefully add a base (e.g., 1 M NaOH) to back-titrate, but be aware that the compound may precipitate as you approach its pKa.
-
-
Solution 2: Use of Co-solvents. If pH modification is not possible for your experimental system, using a co-solvent is a viable alternative.[14][15]
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM).
-
Add the DMSO stock to your aqueous buffer dropwise while vortexing to ensure rapid mixing.
-
Crucially, ensure the final concentration of DMSO in your working solution is high enough to maintain solubility but low enough to not interfere with your experiment. A final concentration of 0.5% to 1% DMSO is a common starting point for cell-based assays.
-
Issue 2: My compound precipitates when I dilute my DMSO stock into my aqueous buffer.
-
Underlying Cause: This occurs when the final concentration of the organic co-solvent (DMSO) is too low to keep the compound in solution. The compound "crashes out" as it comes into contact with the overwhelmingly aqueous environment.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
-
Further Recommendations:
-
Improve Mixing: When diluting, add the DMSO stock to the aqueous buffer (not the other way around) and ensure vigorous stirring or vortexing to minimize localized high concentrations that can initiate precipitation.
-
Consider Surfactants: For some applications, adding a small amount of a non-ionic surfactant like Tween-80 or Pluronic F-68 to the aqueous buffer can help stabilize the compound and prevent precipitation.[13]
-
Inclusion Complexes: For advanced formulation, using cyclodextrins to form an inclusion complex can dramatically increase aqueous solubility.[12] This involves co-lyophilizing the compound with a cyclodextrin derivative.
-
Experimental Protocols
Protocol 1: Determination of Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This protocol determines the true equilibrium solubility of the compound in a given medium and is considered the gold standard.[16][17][18]
Materials:
-
This compound (solid)
-
Selected buffer/solvent (e.g., pH 7.4 PBS, pH 2.0 Glycine-HCl buffer)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (0.22 µm PVDF or similar)
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)
Procedure:
-
Add Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the test buffer (e.g., add ~5 mg to 1 mL of buffer). The key is to have undissolved solid remaining at the end of the experiment.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature. Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached.[17]
-
Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. To separate the dissolved fraction from the undissolved solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully collect the supernatant, being cautious not to disturb the solid pellet. For complete removal of any remaining particulates, filter the supernatant through a 0.22 µm syringe filter.
-
Quantification:
-
Prepare a standard curve of the compound in your chosen solvent.
-
Dilute the filtered supernatant into the appropriate concentration range for your assay.
-
Measure the concentration of the compound in the diluted supernatant using a validated analytical method like UV-Vis spectrophotometry or HPLC.[16][19]
-
Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.
-
Protocol 2: Preparation of a 10 mM Aqueous Stock via pH Adjustment
This protocol describes how to prepare an acidic aqueous stock solution from the free base form of the compound.
Materials:
-
This compound (solid, MW: 153.14)
-
Reagent-grade water
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh Compound: Weigh out 1.53 mg of the compound for every 1 mL of final solution desired (e.g., 15.3 mg for a 10 mL final volume).
-
Suspend in Water: Add the weighed solid to approximately 80% of the final desired volume of water in a glass beaker with a stir bar. The compound will not dissolve at this stage.
-
Acidify: While the suspension is stirring, begin adding 1 M HCl drop by drop.
-
Monitor Dissolution: Continue adding HCl and stirring until all the solid has completely dissolved, resulting in a clear solution.
-
Final Volume Adjustment: Once dissolved, transfer the solution to a volumetric flask and add water to reach the final desired volume (e.g., 10 mL). Mix thoroughly.
-
pH Measurement (Optional but Recommended): Measure and record the final pH of the stock solution. This information is useful for experimental consistency.
-
Storage: Store the solution at 4°C, protected from light. Check for any signs of precipitation before use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Khan Academy [khanacademy.org]
- 3. epublications.vu.lt [epublications.vu.lt]
- 4. echemi.com [echemi.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-aminopyrimidine-5-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods of solubility enhancements | PPTX [slideshare.net]
- 14. ijmsdr.org [ijmsdr.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. Solubility Measurements | USP-NF [uspnf.com]
- 19. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
Technical Support Center: Optimization of Reaction Conditions for Methyl 5-aminopyrimidine-2-carboxylate
Welcome to the technical support center for the synthesis and optimization of Methyl 5-aminopyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful and efficient production of this key chemical intermediate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the esterification of 5-aminopyrimidine-2-carboxylic acid are a frequent challenge. The primary culprits are often incomplete reaction, side reactions, or product degradation. Let's break down the possibilities and solutions.
Causality:
-
Incomplete Reaction: The esterification of a carboxylic acid with an alcohol is a reversible equilibrium reaction. Insufficient reaction time or inadequate removal of water, a byproduct, can prevent the reaction from reaching completion. The presence of the amino group on the pyrimidine ring can also influence its reactivity.
-
Side Reactions:
-
Decarboxylation: Pyrimidine-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[1][2][3] This irreversible side reaction leads to the formation of 5-aminopyrimidine, a common impurity that is difficult to separate from the desired product. The protonated form of the pyrimidine ring can facilitate this process.[2][3]
-
Hydrolysis of the Ester: The product, this compound, can be hydrolyzed back to the starting carboxylic acid if exposed to water, particularly under acidic or basic conditions during workup.[4][5]
-
-
Sub-optimal Reagent Purity: The purity of starting materials, especially the 5-aminopyrimidine-2-carboxylic acid, is crucial. Impurities can interfere with the reaction or introduce contaminants that complicate purification.
Solutions:
-
Driving the Equilibrium:
-
Use of a Dehydrating Agent: When using an acid catalyst like sulfuric acid, employing a Dean-Stark apparatus to remove water azeotropically can significantly shift the equilibrium towards the product.
-
Excess Alcohol: Using methanol as the solvent ensures a large excess of one of the reactants, driving the reaction forward.[6]
-
Thionyl Chloride Method: A highly effective method is the use of thionyl chloride (SOCl₂).[6] Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, making it more electrophilic, while the primary reaction of the carboxylic acid with thionyl chloride forms a highly reactive acyl chloride intermediate. This method is generally not an equilibrium reaction and goes to completion.
-
-
Minimizing Side Reactions:
-
Temperature Control: Carefully control the reaction temperature. While reflux is often necessary, excessively high temperatures can promote decarboxylation. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating.
-
Careful Workup: During the workup, neutralize the reaction mixture carefully with a mild base like sodium bicarbonate solution. Avoid strong bases or prolonged exposure to aqueous conditions to minimize ester hydrolysis.
-
-
Ensuring Reagent Quality:
-
Use high-purity starting materials. If the purity of the 5-aminopyrimidine-2-carboxylic acid is questionable, consider recrystallization before use.
-
Experimental Protocol: Optimized Esterification using Thionyl Chloride
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Suspend 5-aminopyrimidine-2-carboxylic acid in methanol (approximately 20 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.
-
Cool the suspension in an ice-water bath.
-
Slowly and dropwise, add thionyl chloride (3 equivalents) to the cooled suspension.[6]
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 20 hours.[6]
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate it under reduced pressure to obtain a solid.[6]
-
Carefully dissolve the solid in a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous solution with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Question 2: I am observing a significant amount of an impurity that I suspect is 5-aminopyrimidine. How can I confirm this and prevent its formation?
Answer:
The formation of 5-aminopyrimidine is a classic example of decarboxylation of the starting material or product under the reaction conditions.
Confirmation of the Impurity:
-
NMR Spectroscopy: The most definitive way to identify the impurity is by ¹H NMR spectroscopy. 5-aminopyrimidine will show a characteristic singlet for the proton at the 2-position, and the absence of the methyl ester singlet.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to separate the impurity from the product and confirm its molecular weight. The mass of 5-aminopyrimidine is 95.10 g/mol , which is significantly different from the product's mass of 153.14 g/mol .[7]
-
TLC Comparison: Spot the reaction mixture alongside a known standard of 5-aminopyrimidine on a TLC plate to compare their Rf values.
Prevention of Decarboxylation:
As mentioned in the previous question, decarboxylation is often thermally induced.[1][2]
-
Strict Temperature Control: Avoid overheating the reaction mixture. Determine the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Reaction Time Optimization: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.
-
Choice of Method: The thionyl chloride method, while requiring reflux, proceeds via a highly reactive intermediate that may allow for shorter reaction times or lower temperatures compared to direct acid-catalyzed esterification, thus potentially reducing decarboxylation.
Question 3: The purification of the final product is challenging. What are the recommended methods?
Answer:
Purification can be complicated by the presence of unreacted starting material, the decarboxylated side product, and baseline impurities. The choice of purification method depends on the scale of the reaction and the nature of the impurities.
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Scalable, cost-effective, can yield high-purity material. | May result in product loss in the mother liquor. Requires finding a suitable solvent system. | Larger scale purifications where the product is the major component. |
| Column Chromatography | Excellent separation of closely related compounds. | Time-consuming, requires significant solvent volumes, can be costly on a large scale. | Small to medium scale reactions with multiple impurities. |
| Acid-Base Extraction | Can effectively remove acidic or basic impurities. | May lead to ester hydrolysis if not performed carefully and quickly with mild reagents. | Removing unreacted carboxylic acid or basic impurities. |
Recommended Purification Strategy:
-
Initial Workup: A careful aqueous workup with saturated sodium bicarbonate solution is the first line of defense to remove any unreacted carboxylic acid and the acidic components from the thionyl chloride reaction.[6]
-
Recrystallization: If the crude product is relatively clean, recrystallization is often the most efficient method. Suitable solvents to try include ethyl acetate/hexanes, methanol/water, or isopropanol.
-
Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography is the next step. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
Frequently Asked Questions (FAQs)
Q1: What is the role of thionyl chloride in the esterification reaction?
A1: Thionyl chloride serves a dual purpose. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which then rapidly reacts with methanol to form the ester. This is a non-reversible process, which drives the reaction to completion. Additionally, it reacts with methanol to generate HCl in situ, which can catalyze the reaction.[6]
Q2: Can I use other alcohols besides methanol for this reaction?
A2: Yes, in principle, other alcohols can be used to synthesize different esters (e.g., ethyl, propyl). However, reaction conditions such as temperature and time may need to be re-optimized for each alcohol due to differences in reactivity and boiling points.
Q3: How should I store this compound?
A3: The compound should be stored in a cool, dry place, protected from light. It is a solid at room temperature. Due to the presence of the amino group and the ester functionality, it is best to store it in a tightly sealed container to prevent hydrolysis and degradation.
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, other synthetic strategies exist for constructing the pyrimidine ring with the desired substituents. For instance, methods involving the condensation of amidinium salts with appropriately substituted three-carbon synthons have been described for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[8] Another potential route could involve the reduction of a nitro group from a precursor like methyl 5-nitropyrimidine-2-carboxylate.
Caption: Key relationships in the synthesis of this compound.
References
- 1. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 73418-88-9 [amp.chemicalbook.com]
- 7. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Technical Support Center: Navigating Side Reactions in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the synthesis of pyrimidine derivatives. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Common Synthetic Routes
This section provides in-depth troubleshooting for the most prevalent challenges in key pyrimidine synthesis methodologies.
The Biginelli Reaction: A Multicomponent Workhorse
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), valued for its simplicity and efficiency.[1][2] However, several competing pathways can reduce yield and complicate purification.[1][3]
Issue 1: Formation of a Fluorescent Byproduct
Question: My Biginelli reaction mixture exhibits strong fluorescence, and I'm isolating a yellow, highly fluorescent solid instead of my desired dihydropyrimidinone (DHPM). What is this byproduct and how can I prevent its formation?
Answer: The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[4][5] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures, creating a competing Hantzsch pyridine synthesis pathway.[4][5]
Troubleshooting Workflow: Diagnosing and Resolving Unexpected Fluorescence
Caption: Diagnosing and resolving unexpected fluorescence.
Causality and Prevention:
-
Temperature Control: The Hantzsch pathway is more sensitive to heat. By lowering the reaction temperature, you can kinetically favor the Biginelli reaction.[4]
-
Catalyst Selection: The choice of catalyst can significantly influence the selectivity. Some Lewis acids may preferentially promote the desired reaction over the Hantzsch pathway.[5]
-
Order of Addition: Adding urea last to the reaction mixture can sometimes minimize its premature decomposition into ammonia.[4]
| Temperature (°C) | Approximate DHPM Yield (%) | Approximate Hantzsch DHP Yield (%) |
| 60 | 85 | 10 |
| 80 | 72 | 25 |
| 100 | 55 | 40 |
| Note: Yields are illustrative and can vary based on specific substrates and catalysts.[4] |
Issue 2: Low Yield and Knoevenagel Condensation Byproduct
Question: My Biginelli reaction has a low yield of the desired product, and I've identified a major byproduct as the Knoevenagel condensation product between my aldehyde and β-ketoester. How can I suppress this side reaction?
Answer: The Knoevenagel condensation is a common side reaction in the Biginelli synthesis, where the aldehyde and β-ketoester react to form an α,β-unsaturated dicarbonyl compound.[1] This intermediate may not cyclize efficiently, thus reducing the yield of the desired pyrimidine.[4]
Mitigation Strategies:
-
Catalyst Choice: A suitable acid catalyst is crucial for activating the aldehyde for nucleophilic attack by urea, which is a key step in the Biginelli pathway.[3][6] Without an effective catalyst, the Knoevenagel condensation can dominate. Lewis acids like Yb(OTf)₃ or InCl₃ have been shown to be effective.[7]
-
Stoichiometry: Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can shift the equilibrium towards the formation of the N-acyliminium ion intermediate, which is central to the Biginelli mechanism, thereby outcompeting the Knoevenagel pathway.[3]
-
Solvent: The polarity of the solvent can influence reaction rates. Polar solvents are generally preferred for the Biginelli reaction.[6]
Protocol 1: Minimizing Hantzsch and Knoevenagel Byproducts in the Biginelli Reaction
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM).
-
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Yb(OTf)₃ (1-5 mol%) or another suitable Lewis acid catalyst
-
Ethanol (as solvent and for work-up)
-
-
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and the Lewis acid catalyst.
-
Add the solvent (e.g., ethanol, 5-10 mL).
-
Finally, add the urea (1.5 mmol) to the stirred mixture.
-
Stir the mixture at a controlled temperature, for instance, 60°C.[4]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of cold ethanol and stir for 5 minutes to precipitate the product.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
-
The Pinner Pyrimidine Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, and it is a versatile method for preparing substituted pyrimidines.[8][9] However, it is highly sensitive to reaction conditions.[3]
Issue 3: Hydrolysis and Self-Condensation Side Reactions
Question: My Pinner synthesis is giving a complex mixture of products, and the yield of the desired pyrimidine is very low. What are the likely side reactions and how can I control them?
Answer: The Pinner synthesis is prone to several side reactions, including:
-
Hydrolysis of Intermediates: The Pinner reaction often proceeds through an imino ether hydrochloride salt (Pinner salt), which is highly susceptible to hydrolysis.[3][10] The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[3]
-
Amidine Self-Condensation: Under basic conditions, amidines can react with themselves to form triazines or other condensation products.[1]
-
β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation reactions, especially in the presence of a strong base.[1]
Key Control Parameters:
-
Anhydrous Conditions: It is critical to carry out the reaction under strictly anhydrous conditions to prevent hydrolysis.[1] This involves using flame-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition.[3] While heating may be required for cyclization, excessive temperatures can promote side reactions.[1]
-
pH Control: The reaction can be catalyzed by either acid or base, and the choice is crucial. Careful control of pH can minimize self-condensation reactions.[1]
Troubleshooting Workflow: Pinner Synthesis
Caption: Troubleshooting the Pinner pyrimidine synthesis.
Functionalization of the Pyrimidine Ring
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrimidine core. However, these reactions can also be plagued by side reactions.
Issue 4: Homocoupling in Suzuki Cross-Coupling Reactions
Question: I am attempting a Suzuki cross-coupling to functionalize my halopyrimidine, but I am observing a significant amount of the homocoupled product from my boronic acid. How can I minimize this?
Answer: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls.[11] This not only reduces the yield of the desired product but also complicates purification. The primary causes are:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[11]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0), especially at the beginning of the reaction.[11]
Preventative Measures:
-
Degassing: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial to exclude oxygen.
-
Palladium Source: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can sometimes be beneficial, although Pd(II) precatalysts are often more stable and convenient.[12]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step and disfavor side reactions.[12]
-
Base Selection: The choice of base is critical for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[12]
Issue 5: Dehalogenation in Cross-Coupling Reactions
Question: In my palladium-catalyzed cross-coupling reaction with a halopyrimidine, I am observing a significant amount of the dehalogenated pyrimidine byproduct. What causes this and how can it be avoided?
Answer: Dehalogenation is a common side reaction in cross-coupling chemistry where the halogen atom on the pyrimidine ring is replaced by a hydrogen atom.[13] This can occur through several mechanisms, including protonolysis of the organopalladium intermediate.
Mitigation Strategies:
-
Choice of Halogen: Bromo and chloro derivatives of pyrimidines are often superior to iodo derivatives in Suzuki-Miyaura reactions, as they have a reduced propensity for dehalogenation.[13]
-
Reaction Conditions: Careful optimization of the solvent, base, and temperature can help minimize dehalogenation.[14] For instance, in some cases, changing the solvent from toluene to dioxane can improve the yield of the desired product over the dehalogenated byproduct.[14]
Frequently Asked Questions (FAQs)
Q1: I am struggling with the purification of my crude pyrimidine derivative. What are some general strategies?
A1: Purification of pyrimidine derivatives can be challenging due to their polarity.[15] Recrystallization is often an effective method for removing byproducts like N-acylureas from Biginelli reactions.[4] For more challenging separations, chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) can be very effective for highly polar compounds.[15]
Q2: My Biginelli reaction is not proceeding to completion, and I have a lot of unreacted starting materials. What should I do?
A2: Low conversion can be due to several factors. Ensure your catalyst is active; some may require regeneration if they are reusable.[4] The reaction may also require a longer duration or a moderate increase in temperature, which should be monitored by TLC.[4][5] Finally, verify the purity of your reactants, as impurities can inhibit the reaction.[4][6]
Q3: I am trying to perform an alkylation on a pyrimidinone. How can I control N- vs. O-alkylation?
A3: The regioselectivity of N- versus O-alkylation of pyrimidinones is a common challenge and depends on several factors, including the alkylating agent, base, solvent, and substituents on the pyrimidine ring.[16][17] Generally, harder alkylating agents and polar aprotic solvents tend to favor O-alkylation, while softer alkylating agents and polar protic solvents can favor N-alkylation. However, this is not a strict rule, and the outcome is often substrate-dependent. Screening of reaction conditions is typically necessary to achieve the desired regioselectivity.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. Pinner Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
stability and storage conditions for Methyl 5-aminopyrimidine-2-carboxylate
Welcome to the technical support guide for Methyl 5-aminopyrimidine-2-carboxylate (CAS No: 73418-88-9). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this compound in your experiments. Here, we address common questions and troubleshooting scenarios with scientifically grounded explanations and actionable protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored under inert gas (nitrogen or argon) at 2–8 °C.[1][2] It is also crucial to protect the compound from light.[1] The solid is the most stable physical form for storage.[1]
-
Expert Insight: The aminopyrimidine ring and the methyl ester group are susceptible to degradation. Refrigerated temperatures slow down potential degradation reactions. The recommendation for storage under an inert atmosphere is to minimize oxidation of the amino group and hydrolysis of the ester by atmospheric moisture. Light can provide the energy to initiate photo-degradation pathways, hence the need for protection from light.
Q2: My laboratory conditions are at room temperature. Can I store the compound on the benchtop for short periods?
While not ideal, short-term storage at room temperature is possible for some related compounds, but it is not the recommended practice for this compound.[3] For this specific compound, consistent refrigerated storage is advised to maintain purity.[1][2]
-
Expert Insight: The stability of the compound is dependent on its purity and the ambient conditions. Exposure to humidity and light at room temperature can accelerate degradation. If you must have a working sample on the bench, keep it in a tightly sealed, amber vial, and use a desiccator to minimize moisture exposure.
Q3: The compound has changed color from off-white to a yellowish or brownish tint. Is it still usable?
A change in color is a strong indicator of degradation. The purity of the compound is likely compromised, and it is not recommended for use in sensitive applications without re-purification and characterization.
-
Expert Insight: The amino group on the pyrimidine ring is a likely site for oxidation, which can lead to colored byproducts. To verify the compound's integrity, you should perform analytical tests such as NMR, LC-MS, or melting point determination to identify any impurities.
Q4: I am dissolving the compound in a solvent for my experiment. What are the best practices for preparing and storing solutions?
For solutions, it is recommended to store them at -80°C for up to two years, or at -20°C for up to one year for similar compounds.[3] Always use anhydrous solvents and store the solutions under an inert atmosphere if possible. Prepare fresh solutions for critical experiments whenever feasible.
-
Expert Insight: The ester group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, and this process is accelerated in solution.[4] Using anhydrous solvents and low temperatures will significantly slow down this degradation.
Section 2: Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Poor solubility in non-polar organic solvents. | The aminopyrimidine moiety imparts polarity to the molecule. | Use a more polar aprotic solvent such as DMSO, DMF, or acetonitrile. Gentle warming and sonication may aid dissolution. |
| Unexpected peaks in NMR or LC-MS analysis. | This is likely due to degradation products. | Compare your data with a reference spectrum of a fresh, pure sample. Common degradation products could result from hydrolysis of the ester to the carboxylic acid or oxidation of the amino group. Consider re-purification by recrystallization or chromatography. |
| Inconsistent experimental results. | The purity of the compound may be variable between batches or due to improper storage. | Always use a fresh, unopened container for critical experiments or re-qualify older stock material before use. Ensure consistent storage conditions are maintained. |
| The compound appears clumpy or wet. | The material has likely absorbed moisture from the atmosphere. | Dry the compound under a high vacuum in a desiccator over a strong drying agent like phosphorus pentoxide. However, be aware that some degradation may have already occurred. |
Experimental Protocol: Quality Assessment of Stored this compound
-
Visual Inspection: Observe the compound's color and physical state. It should be a solid.[1] Any significant deviation from a white or off-white powder should be noted.
-
Melting Point Determination: Measure the melting point of a small sample. A broad melting range or a melting point that is significantly lower than the literature value indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): Dissolve a small amount of the compound in an appropriate solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The presence of multiple spots indicates impurities.
-
Spectroscopic Analysis (NMR/LC-MS): For a definitive assessment of purity, acquire a ¹H NMR spectrum and/or an LC-MS trace. Compare the obtained data with a reference spectrum to identify and quantify any degradation products or impurities.
Section 3: Chemical Stability and Degradation
The chemical structure of this compound contains two key functional groups that influence its stability: the aminopyrimidine ring and the methyl ester.
-
Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid and methanol.[4] This is a primary concern when the compound is in solution, especially if not in a neutral, anhydrous environment.
-
Oxidation: The amino group can be susceptible to oxidation, particularly when exposed to air and light. This can lead to the formation of colored impurities.
-
Thermal Decomposition: While the boiling point is high (348.3°C at 760 mmHg), prolonged exposure to elevated temperatures can lead to decomposition.[1]
Workflow for Handling Suspected Compound Degradation
Caption: Workflow for assessing the quality of stored this compound.
References
Technical Support Center: Troubleshooting Failed Reactions Involving Aminopyrimidines
Welcome to the technical support center for aminopyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of reactions involving this critical heterocyclic scaffold. Aminopyrimidines are foundational in medicinal chemistry, but their unique electronic properties can present significant synthetic challenges.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
I. Frequently Asked Questions (FAQs) - The First Line of Defense
Here, we address the most common initial hurdles encountered when working with aminopyrimidines.
Q1: My aminopyrimidine starting material has poor solubility in my reaction solvent. What can I do?
A1: This is a frequent issue, as the polar amino group and nitrogen-containing ring can limit solubility in common non-polar organic solvents.[3]
-
Solvent Selection: Aminopyrimidines generally show better solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF.[3][4] For reactions requiring less polar solvents like toluene or dioxane, solubility can be a significant barrier.
-
Temperature's Role: Increasing the reaction temperature can often improve the solubility of your starting material.[3][5][6]
-
pH Adjustment: The amino group's basicity means its protonation state is pH-dependent. In some cases, adjusting the pH might alter solubility, though this must be compatible with your reaction conditions.[3]
-
Solvent Mixtures: Employing a co-solvent system can be effective. For instance, adding a small amount of a more polar solvent like DMF or NMP to a less polar solvent like toluene might be sufficient to dissolve the aminopyrimidine without drastically altering the reaction environment.
Q2: Why is my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) failing or giving very low yields?
A2: The nitrogen atoms in the pyrimidine ring are notorious for coordinating with and inhibiting palladium catalysts.[7] This is a primary cause of failure in many cross-coupling reactions.
-
Catalyst Poisoning: The lone pair of electrons on the ring nitrogens can bind to the palladium center, effectively deactivating the catalyst.
-
Ligand Choice is Critical: To overcome this, bulky, electron-rich phosphine ligands are often necessary.[7] These ligands can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition. For Buchwald-Hartwig aminations, ligands like Xantphos have been shown to be effective.[8]
-
Pre-catalyst Selection: The choice of palladium pre-catalyst can also influence the outcome. Different pre-catalysts have varying levels of stability and activity.[9]
Q3: I'm attempting an acylation of my aminopyrimidine, but I'm getting a messy reaction with multiple products. What's happening?
A3: The exocyclic amino group of 2-aminopyrimidines can be prone to over-acylation, leading to the formation of N,N-diacyl derivatives as undesired byproducts.[10]
-
Mechanism of Diacylation: The initially formed N-monoacylated product is more acidic than the starting aminopyrimidine. In the presence of a strong base, this amide can be deprotonated, and a second nucleophilic attack on the acylating agent can occur.[10]
-
Base Selection: Using a weaker base can often prevent the deprotonation of the mono-acylated intermediate, thus minimizing the formation of the diacyl product. For example, switching from a strong base like triethylamine to a weaker one like pyridine can favor monoacylation.[10]
-
Steric Hindrance: In some cases, particularly with 2-amino-4-hydroxypyrimidines, bulky acylating agents can lead to O-acylation instead of N-acylation.[11]
II. In-Depth Troubleshooting Guides
This section provides a more granular approach to diagnosing and solving specific reaction failures.
Guide 1: Buchwald-Hartwig Amination Failures
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is particularly sensitive when applied to aminopyrimidines.[12]
Problem: No reaction or trace product formation.
Underlying Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Inhibition | The pyridine nitrogen is coordinating with the palladium catalyst, preventing the catalytic cycle from proceeding.[7] | Use bulky, electron-rich ligands (e.g., Josiphos-type ligands) that can prevent this inhibitory binding.[12][13] |
| Incorrect Base | The base may not be strong enough to deprotonate the amine, or it may be participating in side reactions. | Screen a variety of strong, non-nucleophilic bases such as NaOtBu, K₃PO₄, or LHMDS. The optimal base is often substrate-dependent.[7] |
| Oxygen Sensitivity | The palladium(0) active catalyst is sensitive to oxidation by atmospheric oxygen. | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[7] |
| Impure Reagents | Water or other impurities in the starting materials or solvent can poison the catalyst. | Use anhydrous solvents and ensure the purity of your aminopyrimidine and coupling partner. |
Experimental Protocol: A Self-Validating System for Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add the aryl halide (1.0 mmol), aminopyrimidine (1.2 mmol), a bulky phosphine ligand (e.g., Xantphos, 0.1 mmol), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.05 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash with water and brine, dry the organic layer over sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Guide 2: Suzuki Coupling Regioselectivity Issues
For di-substituted pyrimidines, such as 2,4-dichloropyrimidine, achieving selective substitution at the desired position is a common challenge.
Problem: My Suzuki coupling is occurring at the wrong position on the pyrimidine ring.
Underlying Causes & Solutions:
Cross-coupling reactions on 2,4-dihalopyrimidines typically favor reaction at the C4 position.[9] However, this is not always the desired outcome.
| Factor | Explanation | Strategy for C2 Selectivity |
| Electronic Effects | The C4 position is generally more electrophilic and thus more reactive towards oxidative addition. | While challenging, specific ligand and catalyst systems can sometimes override this inherent reactivity. Recent research has shown that for C-S coupling, certain Pd(II) precatalysts can favor C2 selectivity.[9] |
| Steric Hindrance | A bulky substituent at the C5 position can sterically hinder the C4 position, promoting reaction at C2. | If your synthetic route allows, installing a bulky group at C5 can be a viable strategy. |
Workflow for Optimizing Suzuki Coupling
The optimization of a Suzuki coupling reaction involves screening multiple parameters.[14][15]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. biomedres.us [biomedres.us]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Technical Support Center: Purity Assessment of Methyl 5-aminopyrimidine-2-carboxylate
Welcome to the technical support guide for the analytical purity assessment of Methyl 5-aminopyrimidine-2-carboxylate (CAS No: 73418-88-9)[1]. This document is designed for researchers, analytical chemists, and drug development professionals. As a critical intermediate in pharmaceutical synthesis[2], ensuring the purity and impurity profile of this compound is paramount for regulatory compliance, process control, and the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4]
This guide provides in-depth, field-proven insights into the most effective analytical techniques, presented in a practical question-and-answer format with detailed troubleshooting protocols. Our approach is grounded in the principles of analytical method validation to ensure that every protocol is a self-validating system, delivering reliable and reproducible results.[5][6]
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity
HPLC is the primary technique for determining the purity and impurity profile of this compound due to its high resolution, sensitivity, and quantitative accuracy.
Frequently Asked Questions (HPLC)
Q1: What is the most challenging aspect of developing an HPLC method for this compound?
A: The primary challenge is managing the compound's polarity. This compound is a polar molecule, which can lead to poor retention on standard non-polar stationary phases like C18.[7][8] This results in the analyte eluting at or near the solvent front, making accurate quantification and separation from polar impurities difficult.
Q2: Which HPLC column and mobile phase combination do you recommend to overcome retention issues?
A: To enhance retention of this polar analyte, several strategies are effective:
-
Column Choice: Instead of a standard C18 column, consider using an "aqueous-compatible" C18 (AQ-type) or a column with a polar-embedded stationary phase. These columns are designed to prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for polar compounds.
-
Mobile Phase pH: The amino group on the pyrimidine ring is basic. Controlling the mobile phase pH with a suitable buffer (e.g., phosphate or acetate) is critical. A pH between 3 and 6 will ensure the amine is protonated, which can improve peak shape and retention.
-
Ion-Pairing Chromatography: For particularly difficult separations, adding an ion-pairing reagent (e.g., sodium dodecyl sulfate) to the mobile phase can significantly increase retention. However, these methods can be complex and require longer equilibration times.[8]
Q3: My peaks are tailing significantly. What is the cause and how can I fix it?
A: Peak tailing is a common issue, especially for basic compounds like this one.[7] The primary cause is secondary interactions between the basic amino group and acidic residual silanol groups on the silica-based column packing.
-
Causality: These interactions create alternative retention mechanisms, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
-
Solutions:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups.
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3) protonates the amine and also suppresses the ionization of many silanol groups, reducing the unwanted interaction.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, improving peak symmetry.[9]
-
HPLC Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Drifting Retention Times | 1. Inadequate column equilibration.[7] 2. Mobile phase composition changing (e.g., evaporation of organic solvent). 3. Temperature fluctuations. | 1. Equilibrate the column for at least 30 minutes with the mobile phase. 2. Prepare fresh mobile phase daily and keep solvent bottles capped.[9] 3. Use a column thermostat to maintain a constant temperature. |
| High System Backpressure | 1. Blockage in the column frit or guard column.[10] 2. Particulate matter from unfiltered samples or mobile phase. 3. Mobile phase viscosity is too high. | 1. Reverse-flush the column (if permitted by the manufacturer). Replace the guard column.[9] 2. Filter all samples through a 0.45 µm syringe filter before injection. Filter mobile phase solvents. 3. Check mobile phase composition; high percentages of certain solvents at low temperatures can increase viscosity. |
| "Ghost" or Spurious Peaks | 1. Contaminants in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Late-eluting compounds from a prior run. | 1. Use high-purity, HPLC-grade solvents.[11] 2. Implement a robust needle wash program in your autosampler method. 3. Increase the run time or add a high-organic wash step at the end of the gradient to elute all components. |
| Poor Peak Resolution | 1. Incorrect mobile phase composition (pH or organic strength).[11] 2. Column degradation or contamination. 3. Sample overload. | 1. Optimize the mobile phase. A shallower gradient or lower organic content can improve separation. 2. Clean the column with a strong solvent or replace it if performance does not improve. 3. Reduce the injection volume or sample concentration.[11] |
Experimental Protocol: HPLC Purity by Percent Area
This protocol provides a starting point for method development and must be validated for its intended use.[4][12]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (Diluent).
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent polar-modified C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 20.0 50 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the sample solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the main peak area: ≤ 2.0%.
-
Tailing Factor (USP): ≤ 2.0.
-
Theoretical Plates (USP): ≥ 2000.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Visualization: HPLC Method Development Workflow
Caption: A typical workflow for developing a robust HPLC purity method.
Section 2: Quantitative NMR (qNMR) for Orthogonal Purity Assessment
qNMR is a powerful primary method for determining purity without relying on a reference standard of the same compound. It serves as an excellent orthogonal technique to confirm HPLC results.[13][14]
Frequently Asked Questions (qNMR)
Q1: Why is qNMR considered an orthogonal and absolute technique?
A: It is orthogonal because its measurement principle is fundamentally different from chromatography.[14] HPLC separates components based on their physicochemical interactions, while qNMR provides a direct count of protons in a magnetic field. It is an absolute method because it allows for the determination of the mass of an analyte in a sample by comparing its signal integral to that of a certified internal standard of known purity and weight.[13]
Q2: What are the critical parameters for an accurate qNMR experiment?
A: Unlike standard NMR for structural elucidation, qNMR requires specific acquisition parameters to ensure signal intensity is directly proportional to the number of protons. Key parameters include:
-
Full Relaxation: A long relaxation delay (D1), typically 5-7 times the longest T1 relaxation time of any proton in the sample, is crucial.
-
Optimized Pulse Angle: A 90° pulse angle is often used to maximize signal.
-
Sufficient Signal-to-Noise: A high number of scans are acquired to ensure accurate integration of both the analyte and internal standard signals.
Experimental Protocol: Purity by qNMR
-
Standard & Sample Preparation:
-
Select a suitable internal standard (e.g., Maleic Acid) that has sharp, well-resolved peaks away from the analyte signals and is non-reactive.
-
Accurately weigh ~15 mg of the internal standard and ~20 mg of this compound into the same vial. Record weights precisely.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6). Ensure complete dissolution.[15]
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition (Example on a 400 MHz spectrometer):
-
Solvent: DMSO-d6
-
Pulse Program: Standard 1D proton (e.g., 'zg30' on Bruker).
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans: 64 or higher.
-
Acquisition Time (AQ): ~4 seconds.
-
Pulse Angle: 30° (a smaller angle can be used with a shorter D1 if calibrated, but 90° with a long D1 is more robust).
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:[13] P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
-
-
Visualization: Principle of qNMR Calculation
Caption: The relationship between experimental data and the final purity calculation in qNMR.
Section 3: GC-MS for Volatile and Thermally Stable Impurities
Gas Chromatography-Mass Spectrometry is best suited for identifying and quantifying volatile or semi-volatile impurities that may be present, such as residual solvents from the synthesis process.
Frequently Asked Questions (GC-MS)
Q1: Is direct GC-MS analysis suitable for this compound?
A: It can be challenging. The compound has a relatively high boiling point (348 °C at 760 mmHg) and contains polar functional groups. This can lead to poor peak shape and potential thermal degradation in the GC inlet. The primary use of GC-MS in this context is for analyzing impurities (e.g., synthesis starting materials, solvents) rather than the main component itself.
Q2: How can I analyze for non-volatile impurities using GC-MS?
A: For non-volatile impurities, derivatization is often required. This process chemically modifies the analyte to make it more volatile and thermally stable. For example, silylation can be used to derivatize the amino group. However, for non-volatile impurities, HPLC is typically the more direct and preferred method.
Protocol Outline: Headspace GC-MS for Residual Solvents
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., DMSO) to dissolve the sample.
-
Seal the vial immediately.
-
-
GC-MS Conditions:
-
System: Headspace Sampler coupled to a GC-MS.
-
Column: A non-polar column like a DB-1 or DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Headspace Parameters: Equilibrate the vial at ~80-100 °C for 15-30 minutes before injection.
-
GC Oven Program: Start at a low temperature (~40 °C) to separate volatile solvents, then ramp to a higher temperature to elute any semi-volatile components.
-
MS Detector: Scan a mass range of m/z 35-300.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST).[16]
-
Quantify against a calibrated standard of the identified solvent.
-
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. wjarr.com [wjarr.com]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 9. bvchroma.com [bvchroma.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. sps.nhs.uk [sps.nhs.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. applications.emro.who.int [applications.emro.who.int]
Introduction: Navigating the Catalytic Landscape of an Important Building Block
An In-Depth Technical Guide to Catalyst Selection for Reactions with Methyl 5-aminopyrimidine-2-carboxylate
This compound is a vital heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring an electron-deficient pyrimidine ring, a nucleophilic amino group, and an ester, presents unique challenges and opportunities for synthetic chemists. The functionalization of this core, primarily through palladium-catalyzed cross-coupling reactions, is a cornerstone of modern pharmaceutical synthesis.[1][2][3] However, the inherent properties of the substrate—specifically the coordinating nitrogen atoms of the pyrimidine ring and the amino group—can lead to catalyst inhibition or deactivation, making catalyst selection a critical parameter for success.[4][5]
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting workflows, and detailed protocols in a direct question-and-answer format to address the specific issues encountered during the catalytic functionalization of this valuable substrate.
Part 1: Frequently Asked Questions (FAQs) on Catalyst System Selection
This section addresses fundamental questions regarding the selection of an appropriate catalytic system for the most common transformations involving this compound.
Q1: What are the most effective types of reactions for functionalizing this pyrimidine core, and what is the primary challenge?
A: Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for this purpose.[3] The most common transformations include:
-
Buchwald-Hartwig Amination for C-N bond formation.[6]
-
Suzuki-Miyaura Coupling for C-C bond formation with aryl or vinyl boronic acids/esters.[2][5]
-
Sonogashira Coupling for C-C bond formation with terminal alkynes.[7]
The primary challenge across all these reactions is catalyst deactivation. The lone pair of electrons on the pyrimidine's ring nitrogens and the 5-amino group can coordinate strongly to the palladium center, forming inactive catalytic species and poisoning the catalyst.[4][8] This necessitates the use of specialized ligands to shield the metal center and maintain catalytic activity.
Q2: For a Buchwald-Hartwig C-N coupling, what is the recommended starting catalyst system?
A: For coupling an aryl halide with the 5-amino group of the pyrimidine, a robust starting point is crucial. We recommend using a modern, air-stable palladium precatalyst combined with a sterically bulky, electron-rich phosphine ligand.[9][10]
-
Palladium Source: A third-generation (G3) or fourth-generation (G4) Buchwald precatalyst is highly recommended. These systems efficiently and reliably generate the active LPd(0) catalyst in situ, leading to more reproducible results than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[10]
-
Ligand: Bulky dialkylbiarylphosphine ligands are the gold standard.[9] Excellent choices include XPhos , SPhos , or BrettPhos .[8][11] The steric bulk of these ligands creates a protective pocket around the palladium atom, preventing inhibitory coordination from the pyrimidine nitrogens and promoting the desired reductive elimination step.[12][13]
-
Base & Solvent: A strong, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) is typically effective.[4] Anhydrous, deoxygenated aprotic polar solvents such as 1,4-Dioxane or Toluene are preferred.[4]
Q3: What catalyst system should I start with for a Suzuki-Miyaura C-C coupling at a halogenated position on the pyrimidine ring?
A: While the principles are similar to the Buchwald-Hartwig amination, the specific components can be varied. The goal remains to use a system that is robust against catalyst poisoning.
-
Palladium Source: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄ ) at 2-5 mol% is a classic and often effective choice.[4][5] Alternatively, a combination of Palladium(II) Acetate (Pd(OAc)₂ ) with a suitable ligand can be used. For more challenging couplings, a modern precatalyst is advised.[10]
-
Ligand: If not using Pd(PPh₃)₄, a ligand is required. While PPh₃ can be sufficient, more electron-rich and bulky ligands often give better results, especially with less reactive aryl chlorides. Screening ligands such as SPhos or N-heterocyclic carbene (NHC) ligands like IPr may be beneficial.[4][9]
-
Base & Solvent: An aqueous solution of a base like Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) is standard.[5][14] A solvent system of 1,4-Dioxane/Water or Toluene/Water is commonly employed.[5][14]
Q4: Are there special considerations for a Sonogashira coupling with this substrate?
A: Yes. The Sonogashira reaction typically employs a dual-catalyst system of palladium and copper.[7][15]
-
Catalyst System: A common system is Pd(PPh₃)₄ (2-5 mol%) as the palladium source and Copper(I) Iodide (CuI ) (1-10 mol%) as the co-catalyst.[4]
-
Base & Solvent: A liquid amine base, such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), is often used, which can also serve as the solvent or co-solvent with THF or DMF .[4]
-
Key Challenge: A frequent side reaction is the copper-mediated homocoupling of the terminal alkyne (Glaser coupling).[16] If this is problematic, reducing the CuI loading or switching to a "copper-free" Sonogashira protocol is the recommended solution.[4][15]
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Buchwald-Hartwig | BrettPhos Pd G3 (1-2%) | (Internal to precatalyst) | Cs₂CO₃ (1.5-2.0) | Toluene or Dioxane | 80-110 |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5%) | (Internal to catalyst) | K₂CO₃ (2.0-3.0) | Dioxane / H₂O | 80-100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (1-3%) | PPh₃ (2-6%) + CuI (1-5%) | Et₃N (2.0-3.0) | THF or DMF | 25-70 |
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q5: My reaction has a very low yield or has failed completely. What is the systematic way to troubleshoot this?
A: Low yield is the most common issue and can stem from several sources. A systematic evaluation is the key to identifying the root cause.[4][8] The workflow below outlines the recommended troubleshooting process.
Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.[4]
Q6: My reaction mixture turned black, and the reaction stalled. What happened and how can I prevent it?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is aggregated and inactive Pd(0).[8] This is often caused by:
-
High Temperature: Excessive heat can accelerate catalyst decomposition.[8]
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio leaves the metal center exposed and prone to aggregation.
-
Catalyst Poisoning: Strong coordination by the pyrimidine substrate can strip the ligand from the palladium, leading to decomposition.[4]
Solutions:
-
Lower the reaction temperature. Often, a lower temperature for a longer duration is more effective.
-
Increase the ligand-to-metal ratio. If using a catalyst like Pd(OAc)₂, try a 1:2 or 1:3 ratio of Pd to ligand.
-
Switch to a bulkier ligand. A ligand like XPhos provides a larger steric shield than PPh₃, better protecting the palladium center.[8]
Q7: I am observing a significant amount of a byproduct corresponding to the loss of the halogen from my starting material. What is this side reaction and how can I minimize it?
A: This side reaction is typically hydrodehalogenation . In Suzuki couplings, it can be caused by the protodeboronation of the boronic acid, which generates an aryl-hydride species that then reduces your starting material.[4][8] In other coupling reactions, it can be caused by β-hydride elimination from certain intermediates.[12]
Solutions:
-
Use High-Purity Boronic Acid: Ensure your boronic acid is fresh and pure. Old or impure reagents are more prone to decomposition.[4]
-
Switch to a Boronic Ester: Boronic acid pinacol esters (Bpin) are significantly more stable towards protodeboronation than their corresponding acids.[4]
-
Use a Milder Base: A very strong base can sometimes promote decomposition pathways. Consider screening different bases.[4]
Part 3: Experimental Protocols
The following are generalized, step-by-step protocols for common cross-coupling reactions. Safety Precaution: Always conduct reactions under an inert atmosphere in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of a halo-pyrimidine with an arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halopyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[5][14]
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[14] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of a halo-pyrimidine with an amine.
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., Cs₂CO₃, 1.5 equiv) to an oven-dried Schlenk flask.
-
Add Reactants: Add the halo-pyrimidine (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).
-
Inert Atmosphere: If not in a glovebox, seal the flask and establish an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Heat the mixture to the target temperature (e.g., 100 °C) and stir until the reaction is complete as determined by LC-MS analysis.
-
Work-up: Cool the mixture, filter it through a pad of Celite to remove the catalyst and base, and rinse the pad with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by column chromatography.
Caption: Logic diagram for initial catalyst system selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis of Methyl 5-aminopyrimidine-2-carboxylate
Introduction: The Structural Significance of Methyl 5-aminopyrimidine-2-carboxylate
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine core is a fundamental building block of nucleic acids (cytosine, thymine, and uracil) and is prevalent in a wide array of therapeutic agents, including antiviral and anticancer drugs. The specific arrangement of an amino group at the C5 position and a methyl ester at the C2 position creates a unique electronic and structural profile, making it a valuable synthon for generating diverse molecular libraries.
Accurate structural elucidation and characterization are paramount to ensuring the purity, stability, and ultimate biological activity of any compound intended for downstream applications. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize this compound. We will explore the causality behind experimental choices and compare its spectral features to a structurally relevant alternative, Methyl 5-nitropyrimidine-2-carboxylate , to highlight how subtle changes in a functional group dramatically influence the spectral output. This comparative approach serves as a self-validating system, reinforcing our understanding of structure-property relationships.
Analytical Workflow: A Multi-Technique Approach
A robust characterization of a novel compound is never reliant on a single technique. Instead, we employ a battery of orthogonal methods, where each technique provides a unique piece of the structural puzzle. The data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy are synthesized to build a complete and unambiguous profile of the molecule.
Caption: Integrated workflow for the spectroscopic characterization of a target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Expertise in Action: Why Solvent Choice Matters
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but for molecules with exchangeable protons (like -NH₂) and potentially limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior. The -NH₂ protons are less likely to exchange with residual water in DMSO-d₆ and will typically appear as a distinct, albeit sometimes broad, signal.
¹H NMR Spectroscopy: A Proton's Perspective
In ¹H NMR, the chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) "deshield" nearby protons, shifting their signals downfield (to a higher ppm), while electron-donating groups (EDGs) "shield" them, moving them upfield.
The pyrimidine ring itself contains two nitrogen atoms, which are strongly electron-withdrawing. This effect, combined with the C2-ester group, significantly deshields the ring protons. The C5-amino group, being an electron-donating group, counteracts this effect for the adjacent ring protons.
Comparative Analysis: Amino vs. Nitro Substitution
Let's compare the expected ¹H NMR spectra of our target compound with Methyl 5-nitropyrimidine-2-carboxylate. The nitro group (-NO₂) is a powerful EWG, in stark contrast to the amino (-NH₂) group's donating nature. This fundamental electronic difference will be clearly reflected in the chemical shifts of the ring protons.
| Proton Assignment | This compound (Expected δ, ppm) | Methyl 5-nitropyrimidine-2-carboxylate (Expected δ, ppm) | Rationale for Difference |
| H4, H6 (Ring Protons) | ~8.4-8.7 (Singlet, 2H) | ~9.5-9.8 (Singlet, 2H) | The powerful electron-withdrawing -NO₂ group strongly deshields the ring protons, causing a significant downfield shift compared to the shielding effect of the -NH₂ group. |
| -NH₂ (Amino Protons) | ~5.5-6.5 (Broad Singlet, 2H) | N/A | This signal is characteristic of the amino group and is absent in the nitro analog. Its broadness is due to quadrupole effects from the ¹⁴N nucleus and potential chemical exchange. |
| -OCH₃ (Ester Methyl) | ~3.9-4.0 (Singlet, 3H) | ~4.0-4.1 (Singlet, 3H) | The electronic effect of the C5 substituent has a minor, but potentially measurable, impact on the ester methyl group. The EWG -NO₂ may cause a slight downfield shift. |
Note: Expected chemical shifts are estimates based on typical values for pyrimidine derivatives.
¹³C NMR Spectroscopy: Visualizing the Carbon Backbone
The principles of shielding and deshielding also apply to ¹³C NMR. The carbons of the pyrimidine ring will be significantly downfield due to the influence of the electronegative nitrogen atoms.
| Carbon Assignment | This compound (Expected δ, ppm) | Methyl 5-nitropyrimidine-2-carboxylate (Expected δ, ppm) | Rationale for Difference |
| C=O (Ester Carbonyl) | ~164-166 | ~162-164 | The electronic nature of the C5 substituent has a minor influence on the carbonyl carbon. |
| C2 (Ring Carbon) | ~155-158 | ~156-159 | Carbon attached to the ester group. |
| C5 (Ring Carbon) | ~115-120 | ~140-145 | The carbon directly attached to the substituent shows the most dramatic shift. The electron-donating -NH₂ group shields C5 (upfield shift), while the electron-withdrawing -NO₂ group strongly deshields it (downfield shift). |
| C4, C6 (Ring Carbons) | ~150-153 | ~158-162 | These carbons are significantly deshielded by the ring nitrogens. The -NO₂ group's influence causes a further downfield shift compared to the -NH₂ analog. |
| -OCH₃ (Ester Methyl) | ~52-54 | ~53-55 | Similar to the proton NMR, a small downfield shift may be observed for the nitro compound. |
Note: Expected chemical shifts are estimates based on typical values for pyrimidine derivatives.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electrospray ionization (ESI) is a "soft" ionization technique ideal for this type of molecule, as it typically keeps the molecule intact, allowing for the clear identification of the molecular ion.
Molecular Formula: C₆H₇N₃O₂ Monoisotopic Mass: 153.054 g/mol
In positive ion mode ESI-MS, we expect to see the protonated molecular ion [M+H]⁺.
| Compound | Formula | Exact Mass | Expected [M+H]⁺ (m/z) |
| This compound | C₆H₇N₃O₂ | 153.054 | 154.061 |
| Methyl 5-nitropyrimidine-2-carboxylate | C₆H₅N₃O₃ | 167.033 | 168.040 |
Trustworthiness through Fragmentation
While ESI is soft, fragmentation can be induced (tandem MS or MS/MS) to provide further structural proof. The fragmentation pattern is a unique fingerprint of a molecule's structure.
Caption: Plausible ESI-MS fragmentation pathway for this compound.
A key fragmentation pathway would involve the loss of the methoxy group (-OCH₃) or the entire methyl carbamate group (-COOCH₃) from the molecular ion. This predictable fragmentation provides a self-validating layer of data, confirming the presence and connectivity of the ester functional group.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Set the mass spectrometer to scan in positive ion mode over a relevant m/z range (e.g., 50-300 Da).
-
Data Acquisition: Acquire the full scan spectrum. If desired, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and applying collision energy to induce fragmentation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Comparative Analysis: Key Vibrational Modes
The most significant differences between our target compound and its nitro analog will appear in the regions corresponding to the N-H stretches of the amine and the N-O stretches of the nitro group.
| Functional Group Vibration | This compound (Expected Wavenumber, cm⁻¹) | Methyl 5-nitropyrimidine-2-carboxylate (Expected Wavenumber, cm⁻¹) | Vibrational Mode |
| N-H Stretch | ~3300-3450 (two bands) | N/A | Symmetric & Asymmetric stretching of the primary amine. This is a definitive feature. |
| C-H Stretch (Aromatic) | ~3050-3150 | ~3050-3150 | Stretching of C-H bonds on the pyrimidine ring. |
| C-H Stretch (Aliphatic) | ~2950-3000 | ~2950-3000 | Stretching of C-H bonds in the methyl ester group. |
| C=O Stretch (Ester) | ~1710-1730 | ~1720-1740 | Carbonyl stretch. The EWG -NO₂ may cause a slight shift to a higher frequency. |
| C=N, C=C Stretch (Ring) | ~1550-1650 | ~1570-1660 | Vibrations characteristic of the pyrimidine ring. |
| N-H Bend | ~1600-1640 | N/A | Scissoring vibration of the primary amine. |
| N-O Stretch (Nitro) | N/A | ~1500-1550 (asymmetric) & ~1340-1380 (symmetric) | Strong, characteristic absorptions that are definitive for the nitro compound. |
| C-N Stretch | ~1250-1350 | ~1250-1350 | Stretching of the C-N bonds in the ring and C-NH₂ bond. |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Conclusion
The comprehensive spectral characterization of this compound requires a logical, multi-technique approach. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon skeleton, while mass spectrometry confirms the molecular weight and elemental formula. FTIR spectroscopy offers rapid verification of the key functional groups.
By comparing the spectral data to a structurally similar analog like Methyl 5-nitropyrimidine-2-carboxylate, we gain deeper insight into the structure-property relationships that govern spectroscopic behavior. The electron-donating amino group and the electron-withdrawing nitro group produce distinct and predictable shifts in NMR and IR spectra, serving as a powerful internal validation of our assignments. This rigorous, comparative methodology ensures the highest degree of confidence in the structural elucidation of novel compounds, a critical step in the journey of drug discovery and development.
A Comparative Guide to the Synthesis of 5-Aminopyrimidine Esters: Methodologies, Performance, and Practical Insights
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrimidine ester scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity. The efficient and scalable synthesis of these molecules is paramount for drug discovery and development programs. This guide provides an in-depth, objective comparison of three prominent methods for the synthesis of 5-aminopyrimidine esters: Classical Cyclocondensation, catalyst-free Multicomponent Reactions (MCRs), and Polymer-Assisted Solution-Phase Synthesis. Supported by experimental data, this document aims to equip researchers with the knowledge to select the optimal synthetic strategy for their specific needs.
At a Glance: Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Reaction Time | Key Advantages | Limitations |
| Classical Cyclocondensation | Diethyl ethoxymethylenemalonate, Guanidine hydrochloride | Sodium ethoxide | Reflux in ethanol | ~75-85% | 4-6 hours | Well-established, reliable, good yields for simple derivatives. | Requires pre-formation of the base, can be sensitive to moisture. |
| Multicomponent Reaction (MCR) | Aromatic aldehyde, Ethyl cyanoacetate, 3-Amino-1,2,4-triazole | 4,4'-Trimethylenedipiperidine (TMDP) | Molten TMDP at 65 °C or reflux in EtOH/H₂O | High (up to 95%) | 1-3 hours | High efficiency, operational simplicity, avoids toxic reagents, catalyst is recyclable.[1][2] | Primarily demonstrated for fused pyrimidine systems; may require optimization for simple 5-aminopyrimidine esters. |
| Polymer-Assisted Synthesis | Merrifield's resin, 4-Hydroxy-3-nitrobenzaldehyde, Guanidine hydrochloride | Various reagents for multi-step synthesis | Multi-step, solid-phase with final cleavage | Modest to good overall | Multi-day | Facilitated purification, potential for library synthesis. | Multi-step process, requires specialized solid-phase techniques.[3] |
Method 1: Classical Cyclocondensation
This long-standing and reliable method involves the cyclocondensation of a three-carbon electrophilic component with an amidine derivative. A prime example is the reaction of diethyl ethoxymethylenemalonate with guanidine to form ethyl 2-aminopyrimidine-5-carboxylate.[4]
Mechanistic Rationale
The reaction is initiated by the in situ formation of free guanidine base from its hydrochloride salt using a strong base like sodium ethoxide. The nucleophilic guanidine then attacks the electrophilic β-carbon of the ethoxymethylenemalonate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic pyrimidine ring. The choice of a strong, non-nucleophilic base is crucial to deprotonate the guanidinium salt without competing in the initial Michael addition. Ethanol is an excellent solvent as it readily dissolves the reactants and facilitates the formation of the ethoxide base.
Diagram of the Classical Cyclocondensation Workflow
Caption: Workflow for Classical Cyclocondensation.
Detailed Experimental Protocol
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in anhydrous ethanol with stirring until the metal is completely consumed.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.1 eq). Stir the mixture for 20-30 minutes at room temperature.
-
Addition of Electrophile: Add diethyl ethoxymethylenemalonate (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Purification: Filter the solid product, wash with cold ethanol and then diethyl ether. The crude product can be further purified by recrystallization from ethanol to afford pure ethyl 2-aminopyrimidine-5-carboxylate.[4]
Method 2: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants are combined in a single step to form a product that contains portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules. For the synthesis of fused 5-aminopyrimidine ester derivatives, a notable metal-free, three-component reaction has been developed.[1][2]
Mechanistic Rationale
This method utilizes 4,4'-trimethylenedipiperidine (TMDP) as a recyclable, non-volatile, and non-flammable Lewis base catalyst. The reaction likely proceeds through a Knoevenagel condensation between the aromatic aldehyde and ethyl cyanoacetate, catalyzed by TMDP. This is followed by a Michael addition of the 3-amino-1,2,4-triazole to the activated alkene. Subsequent intramolecular cyclization and tautomerization yield the final fused pyrimidine product. The use of molten TMDP as the solvent and catalyst at a mild temperature (65 °C) accelerates the reaction and simplifies the work-up.[1]
Diagram of the Multicomponent Reaction Workflow
Caption: Workflow for the Multicomponent Reaction.
Detailed Experimental Protocol
-
Reaction Setup: In a reaction vessel, combine the aromatic aldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), 3-amino-1,2,4-triazole (1.0 eq), and 4,4'-trimethylenedipiperidine (TMDP) (as catalyst or molten solvent).[1]
-
Reaction: Stir the mixture at 65 °C (if using molten TMDP) or reflux in a 1:1 mixture of ethanol and water. Monitor the reaction by TLC.[1][2]
-
Work-up: Upon completion, add deionized water to the reaction mixture to precipitate the product.
-
Purification and Catalyst Recovery: Filter the crude product and wash with water. The aqueous filtrate containing TMDP can be concentrated to recover the catalyst for reuse. The product can be further purified by recrystallization.[1]
Method 3: Polymer-Assisted Solution-Phase Synthesis
This approach utilizes a solid support (Merrifield's resin) to facilitate the synthesis and purification of pyrimidine derivatives. While demonstrated for more complex 2-amino-4,6-diarylpyrimidine-5-carboxylates, the principles can be adapted for simpler analogs.[3]
Rationale and Workflow
The synthesis begins by anchoring a suitable starting material to the polymer resin. The heterocyclic ring is then constructed on the solid support through a series of reactions. The key advantage of this method is the simplified purification at each step, as excess reagents and by-products are simply washed away from the resin-bound product. The final product is then cleaved from the resin. This methodology is particularly well-suited for the generation of libraries of related compounds for screening purposes.
Diagram of the Polymer-Assisted Synthesis Workflow
Caption: Workflow for Polymer-Assisted Synthesis.
Conceptual Experimental Protocol
-
Resin Functionalization: The commercially available Merrifield's resin is first functionalized with a linker suitable for anchoring the pyrimidine precursor.
-
Loading of the First Reactant: The first building block (e.g., a derivative of a β-ketoester) is attached to the functionalized resin.
-
Cyclization: The resin-bound intermediate is then treated with a solution of guanidine (or a substituted amidine) to effect the cyclization reaction, forming the pyrimidine ring on the solid support.
-
Washing: After the reaction is complete, the resin is thoroughly washed with various solvents to remove excess reagents and soluble by-products.
-
Cleavage: The desired pyrimidine ester is cleaved from the resin using an appropriate cleavage cocktail (e.g., a strong acid like trifluoroacetic acid).
-
Final Purification: The cleaved product is then isolated and purified by standard techniques such as chromatography.
Conclusion and Future Perspectives
The choice of a synthetic method for 5-aminopyrimidine esters is a critical decision that depends on the desired scale, structural complexity of the target molecule, and available resources.
-
Classical Cyclocondensation remains a robust and reliable method, particularly for the synthesis of simple, unsubstituted 5-aminopyrimidine esters. Its predictability and well-documented procedures make it an excellent choice for routine synthesis.
-
Multicomponent Reactions represent a more modern and "green" approach. The high efficiency, operational simplicity, and potential for catalyst recycling make MCRs an attractive option, especially for the rapid generation of diverse libraries of fused pyrimidine analogs. Further development to broaden the scope of MCRs for the synthesis of simple 5-aminopyrimidine esters is a promising area of research.
-
Polymer-Assisted Synthesis offers significant advantages in terms of purification and amenability to high-throughput synthesis. While the multi-step nature may be a drawback for the synthesis of a single compound, it is a powerful tool for the construction of compound libraries for drug discovery screening.
Future research will likely focus on the development of even more efficient, sustainable, and versatile synthetic methodologies. This includes the exploration of novel catalysts, flow chemistry approaches, and the expansion of the substrate scope for multicomponent reactions to provide access to a wider range of structurally diverse 5-aminopyrimidine esters for the advancement of pharmaceutical research.
References
- 1. BJOC - Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles [beilstein-journals.org]
- 2. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Pyrimidine-5-Carboxylate Analogs
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast derivatives, Methyl 5-aminopyrimidine-2-carboxylate serves as a pivotal structural motif. While the biological profile of this specific parent compound is not extensively documented in publicly available literature, its core structure has been elaborately functionalized to generate a plethora of analogs with potent and diverse biological activities. This guide provides a comparative analysis of these analogs, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties, supported by experimental data. We will explore how subtle and significant modifications to the pyrimidine-5-carboxylate core dictate the biological efficacy and target specificity of the resulting molecules.
Anticancer Activity: A Tale of Two Scaffolds
The quest for novel anticancer agents has led to extensive exploration of pyrimidine derivatives. Two prominent classes of analogs derived from the pyrimidine-5-carboxylate core have demonstrated significant potential: thieno[2,3-d]pyrimidines and pyrimidine-5-carbonitriles.
Thieno[2,3-d]pyrimidine Analogs: Potent Kinase Inhibitors
The fusion of a thiophene ring to the pyrimidine core gives rise to thieno[2,3-d]pyrimidines, a class of compounds renowned for their potent inhibition of various protein kinases implicated in cancer progression.
A notable study focused on novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates revealed significant antiproliferative activity against breast cancer cell lines. Specifically, compound 2 in the study, Ethyl 4-amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate, exhibited a potent inhibitory effect on the MCF-7 cell line with an IC50 value of 0.013 µM.[1][2][3] Another analog, compound 3 , demonstrated a high selective index of 19.3 against MCF-7 cells, indicating a favorable therapeutic window.[1][3]
The mechanism of action for many thieno[2,3-d]pyrimidines involves the inhibition of critical kinases in oncogenic signaling pathways. For instance, derivatives of this scaffold have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.
Below is a workflow for a typical VEGFR-2 kinase inhibition assay used to evaluate such compounds.
Caption: Workflow for a VEGFR-2 Kinase Inhibition Assay.
Pyrimidine-5-carbonitrile Analogs: Dual EGFR and COX-2 Inhibitors
Replacing the carboxylate group with a nitrile function gives rise to pyrimidine-5-carbonitrile derivatives, which have emerged as potent anticancer agents with a distinct mechanism of action. Several studies have highlighted their ability to dually inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), two enzymes that play crucial roles in tumor growth and inflammation.
One study detailed the synthesis of a novel series of pyrimidine-5-carbonitrile derivatives, with compounds 4e and 4f showing high activity against the Colo 205 cancer cell line with IC50 values of 1.66 µM and 1.83 µM, respectively.[4] These compounds were found to induce apoptosis and cause cell cycle arrest at the G1 phase.[4] Another investigation into pyrimidine-5-carbonitriles as EGFR inhibitors found that compound 11b exhibited potent activity against several cancer cell lines, with IC50 values of 3.37 µM (HCT-116), 3.04 µM (HepG-2), and 4.14 µM (MCF-7).[5] This compound also demonstrated significant inhibition of both wild-type EGFR (IC50 = 0.09 µM) and the resistant T790M mutant (IC50 = 4.03 µM).[5]
The antiproliferative activity of these compounds is typically assessed using the MTT assay.
Caption: Standard workflow of an MTT cell viability assay.
Table 1: Comparative Anticancer Activity of Pyrimidine-5-Carboxylate Analogs
| Compound Class | Analog Example | Cancer Cell Line | IC50 (µM) | Target |
| Thieno[2,3-d]pyrimidine | Ethyl 4-amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | 0.013 | Likely Kinase |
| Pyrimidine-5-carbonitrile | Compound 4e | Colo 205 | 1.66 | EGFR/COX-2 |
| Pyrimidine-5-carbonitrile | Compound 4f | Colo 205 | 1.83 | EGFR/COX-2 |
| Pyrimidine-5-carbonitrile | Compound 11b | HCT-116 | 3.37 | EGFR |
| Pyrimidine-5-carbonitrile | Compound 11b | HepG-2 | 3.04 | EGFR |
| Pyrimidine-5-carbonitrile | Compound 11b | MCF-7 | 4.14 | EGFR |
Antimicrobial Activity: Targeting Essential Bacterial Enzymes
The pyrimidine-5-carboxylate scaffold has also been a fruitful starting point for the development of novel antibacterial agents. A key strategy has been the design of analogs that mimic natural substrates to inhibit essential bacterial enzymes that are absent in humans.
2-Amino-4-hydroxypyrimidine-5-carboxylates: Inhibitors of IspF
A series of 2-amino-4-hydroxypyrimidine-5-carboxylates have been designed and synthesized as inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an essential enzyme in the non-mevalonate pathway of isoprenoid biosynthesis in many pathogenic bacteria. This pathway is absent in humans, making IspF an attractive target for selective antibacterial drugs.
These compounds were designed to chelate the active site zinc ion in IspF.[6] The antibacterial activity of these compounds is typically evaluated using the Kirby-Bauer disk diffusion method to determine the zone of inhibition, followed by broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Caption: The Kirby-Bauer disk diffusion susceptibility test workflow.
Experimental Protocols
Synthesis of 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates
A general procedure for the synthesis of these analogs involves the cyclocondensation of a 2-amino-3-cyano-thiophene with an appropriate nitrile in an acidic medium.
-
Dissolve the 2-amino-3-cyano-thiophene and the corresponding nitrile in a dry, inert solvent such as dioxane.
-
Pass dry hydrogen chloride gas through the solution while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Filter the precipitate and wash with a suitable solvent.
-
Neutralize the filtrate to potentially recover more product.
-
Purify the crude product by recrystallization from an appropriate solvent like methanol or DMF.[3]
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[6][7][8]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antibiotics.
-
Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).
-
Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 16-24 hours).
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).
-
Compare the zone diameter to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.[9][10][11][12]
Conclusion
While the biological activity of this compound itself remains to be fully elucidated, its core structure is a fertile ground for the development of potent therapeutic agents. The comparative analysis of its analogs reveals that strategic modifications to the pyrimidine-5-carboxylate scaffold can yield compounds with significant anticancer and antimicrobial activities. Thieno[2,3-d]pyrimidine and pyrimidine-5-carbonitrile derivatives, in particular, have demonstrated remarkable efficacy as kinase inhibitors and dual EGFR/COX-2 inhibitors, respectively. Furthermore, 2-amino-4-hydroxypyrimidine-5-carboxylates show promise as selective antibacterial agents. The continued exploration of this chemical space, guided by structure-activity relationship studies and mechanistic investigations, holds great potential for the discovery of novel drugs to address unmet medical needs.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. asm.org [asm.org]
- 10. microbenotes.com [microbenotes.com]
- 11. gmpplastic.com [gmpplastic.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
A Comparative Study of the Reactivity of Aminopyrimidines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopyrimidines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Their reactivity is of paramount importance in the synthesis of novel derivatives and in understanding their roles in biological systems. This guide provides a comparative analysis of the reactivity of the three principal isomers: 2-aminopyrimidine, 4-aminopyrimidine, and 5-aminopyrimidine. We will delve into the electronic properties that govern their behavior in electrophilic and nucleophilic substitution reactions, supported by available experimental data and theoretical insights. This document is designed to be a practical resource, offering not only a comparative discussion but also detailed experimental protocols for researchers to quantitatively assess aminopyrimidine reactivity in their own laboratories.
Introduction: The Significance of Aminopyrimidine Reactivity
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. The introduction of an electron-donating amino group significantly modulates this electronic landscape, influencing the rate and regioselectivity of chemical transformations. Understanding the nuanced differences in reactivity between the 2-, 4-, and 5-amino isomers is crucial for synthetic chemists aiming to functionalize specific positions on the pyrimidine core and for medicinal chemists designing molecules with tailored biological activities.[1]
This guide will systematically compare these isomers, focusing on two key aspects of their reactivity:
-
Basicity and Protonation: The availability of the lone pairs on the ring and exocyclic nitrogen atoms determines the basicity of aminopyrimidines, which in turn affects their behavior in acid-catalyzed reactions and their physiological properties.
-
Substitution Reactions: We will explore the susceptibility of the aminopyrimidine ring to both electrophilic and nucleophilic attack, highlighting the directing effects of the amino group in each isomeric context.
Theoretical Framework: Electronic Properties of Aminopyrimidine Isomers
The position of the amino group on the pyrimidine ring dictates the extent of its electron-donating mesomeric (+M) and inductive (-I) effects on the ring carbons and nitrogens.
-
2-Aminopyrimidine: The amino group at the C2 position strongly activates the ring towards electrophilic attack, particularly at the C5 position, due to effective delocalization of the nitrogen lone pair. Conversely, it deactivates the ring towards nucleophilic attack.
-
4-Aminopyrimidine: Similar to the 2-amino isomer, the amino group at C4 activates the ring towards electrophiles, with the C5 position being the most susceptible. The C2 and C6 positions are also activated, albeit to a lesser extent.
-
5-Aminopyrimidine: With the amino group at C5, its activating effect on the ring for electrophilic substitution is less pronounced compared to the 2- and 4-isomers, as the nitrogen lone pair cannot be directly delocalized to the ring nitrogen atoms. However, it does activate the ortho (C4 and C6) and para (C2) positions.
These electronic differences are reflected in their relative basicity and susceptibility to substitution reactions.
Figure 1. Logical relationship between aminopyrimidine isomer structure and chemical reactivity.
Comparative Reactivity Analysis
Basicity and Protonation
The basicity of aminopyrimidines is a critical parameter influencing their reactivity. Protonation can occur on either a ring nitrogen or the exocyclic amino group. Generally, the ring nitrogens are more basic than the exocyclic amino nitrogen. The position of the amino group influences the basicity of the ring nitrogens through its electronic effects.
Extrapolating this to aminopyrimidines, we can predict a similar trend:
Predicted Basicity Order: 4-Aminopyrimidine > 2-Aminopyrimidine > 5-Aminopyrimidine
| Compound | Predicted pKa (of conjugate acid) | Notes |
| 4-Aminopyrimidine | ~5.7 | The amino group at the 4-position strongly donates electron density to the ring nitrogens, increasing their basicity.[4] |
| 2-Aminopyrimidine | ~3.5 | The amino group at the 2-position also increases ring nitrogen basicity, but potentially to a lesser extent than the 4-amino isomer.[2] |
| 5-Aminopyrimidine | < 3.5 | The amino group at the 5-position has a smaller effect on the basicity of the ring nitrogens. |
Note: The pKa values in the table are estimates based on available data for related compounds and theoretical considerations. Experimental determination is recommended for precise values (see Protocol 1).
Protonation site studies on 2- and 4-aminopyrimidine have shown that protonation occurs preferentially at the ring nitrogen atoms.[4] For 4-aminopyrimidine, the N1 nitrogen is the most basic site.[4]
Electrophilic Aromatic Substitution
The electron-deficient nature of the pyrimidine ring generally makes electrophilic aromatic substitution challenging. However, the activating effect of the amino group facilitates these reactions.
Reactivity Order: The electron-donating ability of the amino group is most effectively transmitted to the C5 position in 2- and 4-aminopyrimidine. Therefore, these isomers are expected to be significantly more reactive towards electrophiles than 5-aminopyrimidine.
Predicted Reactivity Order for Electrophilic Substitution: 2-Aminopyrimidine ≈ 4-Aminopyrimidine > 5-Aminopyrimidine
Regioselectivity:
-
2- and 4-Aminopyrimidine: Electrophilic attack occurs predominantly at the C5 position , which is doubly activated by the amino group and the ring nitrogens.
-
5-Aminopyrimidine: Electrophilic substitution is expected to be less facile and may lead to a mixture of products, with the C4 and C6 positions being the most likely sites of attack.
Kinetic studies on the acid-catalyzed hydrogen exchange of 2-aminopyrimidine derivatives have confirmed that substitution occurs at the 5-position.[5]
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient heterocycles, particularly when a good leaving group (e.g., a halogen) is present on the ring. The amino group, being electron-donating, generally deactivates the ring towards nucleophilic attack.
Reactivity Order: The deactivating effect of the amino group is most pronounced in the 2- and 4-positions. Consequently, a leaving group on 5-aminopyrimidine would be more susceptible to nucleophilic displacement. When comparing leaving groups at the 2- and 4-positions of the respective isomers, the 4-position is generally more reactive towards nucleophiles than the 2-position in pyrimidines.[5][6]
Predicted Reactivity Order for Nucleophilic Substitution (of a halo-aminopyrimidine): 5-Halo-aminopyrimidine > 4-Halo-aminopyrimidine > 2-Halo-aminopyrimidine
The kinetics of nucleophilic substitution on 2-chloropyrimidine have been reported, demonstrating second-order kinetics.[5][6] The reactivity is influenced by the nature of the nucleophile and the solvent.[5]
Experimental Protocols for Reactivity Assessment
To facilitate direct, quantitative comparisons, the following experimental protocols are provided.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This protocol allows for the determination of the pKa of the conjugate acid of an aminopyrimidine by monitoring the change in its UV-Vis spectrum as a function of pH.[7]
Materials:
-
Aminopyrimidine isomer (2-, 4-, or 5-aminopyrimidine)
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 1 M, 0.1 M, 0.01 M)
-
Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 1 M, 0.1 M, 0.01 M)
-
A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate)
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the aminopyrimidine in deionized water.
-
Prepare a series of solutions with a constant concentration of the aminopyrimidine across a wide pH range (e.g., pH 1 to 13) using the prepared acid, base, and buffer solutions.
-
Measure the pH of each solution accurately.
-
Record the UV-Vis spectrum (e.g., from 200-400 nm) for each solution.
-
Identify a wavelength where the absorbance difference between the protonated and neutral species is maximal.
-
Plot the absorbance at this wavelength against the pH.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Data Analysis: The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.
Figure 2. Workflow for pKa determination using UV-Vis spectroscopy.
Protocol 2: Comparative Kinetic Analysis of Electrophilic Bromination by NMR Spectroscopy
This protocol uses 1H NMR spectroscopy to monitor the progress of a competitive bromination reaction between two aminopyrimidine isomers, allowing for the determination of their relative reaction rates.[8][9]
Materials:
-
2-Aminopyrimidine
-
4-Aminopyrimidine
-
5-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
In an NMR tube, dissolve equimolar amounts of two different aminopyrimidine isomers (e.g., 2-aminopyrimidine and 4-aminopyrimidine) in the deuterated solvent.
-
Acquire a 1H NMR spectrum of the initial mixture (t=0).
-
Add a sub-stoichiometric amount of NBS (e.g., 0.5 equivalents relative to one isomer) to the NMR tube.
-
Immediately begin acquiring 1H NMR spectra at regular time intervals.
-
Monitor the disappearance of the starting material signals and the appearance of the product signals. The C5-H signal is typically a good indicator for 2- and 4-aminopyrimidine.
-
Integrate the signals corresponding to the starting materials and products in each spectrum.
Data Analysis:
-
Calculate the concentration of each reactant and product at each time point from the integration values.
-
The relative reactivity can be determined by comparing the rates of consumption of the two starting aminopyrimidines. A more rigorous kinetic analysis can be performed by plotting the concentration of reactants versus time and fitting the data to appropriate rate laws.
Figure 3. Workflow for comparative kinetic analysis by NMR.
Conclusion
The reactivity of aminopyrimidines is a complex interplay of the electron-withdrawing nature of the pyrimidine ring and the electron-donating character of the amino group. The position of this amino group is the primary determinant of the isomeric differences in reactivity.
-
Basicity: 4-Aminopyrimidine is predicted to be the most basic isomer, followed by 2-aminopyrimidine, and then 5-aminopyrimidine.
-
Electrophilic Substitution: 2- and 4-aminopyrimidine are significantly more reactive than 5-aminopyrimidine, with substitution occurring preferentially at the C5 position.
-
Nucleophilic Substitution: The reactivity trend is reversed for nucleophilic substitution, with halo-substituted 5-aminopyrimidines expected to be the most reactive.
This guide provides a framework for understanding and predicting the reactivity of these important heterocyclic building blocks. The provided experimental protocols offer a starting point for researchers to quantify these differences and further refine our understanding of aminopyrimidine chemistry. Such knowledge is invaluable for the rational design and synthesis of novel pyrimidine-based compounds with desired chemical and biological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. scielo.br [scielo.br]
- 5. zenodo.org [zenodo.org]
- 6. Aromatic Nucleophilic Substitution Reactions · Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles [zenodo.org]
- 7. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Purity Assessment of Methyl 5-aminopyrimidine-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. Methyl 5-aminopyrimidine-2-carboxylate, a key building block in the synthesis of a variety of pharmacologically active compounds, is no exception. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this critical intermediate, grounded in scientific principles and guided by regulatory standards. We will explore the nuances of method selection, delve into detailed experimental protocols, and present a framework for a comprehensive purity assessment that ensures the reliability and reproducibility of your scientific endeavors.
The Imperative of Purity: Why Rigorous Assessment Matters
This compound is a versatile scaffold, with its amino and carboxylate functionalities serving as handles for diverse chemical transformations. The presence of impurities, which can arise from starting materials, byproducts of the primary reaction, or subsequent degradation, can have profound consequences. These unwanted components can interfere with downstream reactions, leading to lower yields and the formation of unintended side-products. More critically, in a drug development context, impurities can possess their own pharmacological or toxicological profiles, potentially confounding biological assays and posing safety risks.
Therefore, a robust analytical strategy to accurately quantify the purity of this compound is not just a matter of good laboratory practice but a critical component of ensuring data integrity and advancing drug discovery programs. The International Council for Harmonisation (ICH) provides a comprehensive framework for the identification, qualification, and reporting of impurities in new drug substances, and its principles should be applied to critical intermediates like the one .[1][2][3][4][5]
Synthetic Landscape and Potential Impurities
A common synthetic route to this compound involves the condensation of a three-carbon building block with guanidine or a related amidine, followed by esterification. A plausible pathway is the reaction of a suitably substituted propiolate derivative with guanidine, followed by cyclization. Another approach could involve the modification of a pre-existing pyrimidine ring.
Based on these general synthetic strategies for aminopyrimidines, a landscape of potential impurities can be anticipated:
-
Unreacted Starting Materials: Residual starting materials from the condensation and esterification steps.
-
Isomeric Byproducts: Formation of constitutional isomers during the cyclization reaction.
-
Over-alkylation or Hydrolysis Products: Reaction of the amino group with the esterifying agent or hydrolysis of the methyl ester.
-
Residual Solvents and Reagents: Solvents and catalysts used in the synthesis and purification steps.
The following diagram illustrates a logical workflow for identifying and controlling these potential impurities throughout the manufacturing process.
Caption: A logical workflow for the identification and control of impurities in the synthesis of this compound.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is paramount for an accurate purity assessment. A multi-pronged approach, leveraging the strengths of orthogonal methods, provides the most comprehensive and reliable results.
| Technique | Principle | Strengths for this Application | Limitations | Primary Use |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of polar and non-polar impurities. Excellent quantitation capabilities. Non-destructive. | May not be suitable for highly volatile impurities. | Primary quantitative purity assay. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Excellent for volatile impurities and residual solvents. High resolution. | Requires the analyte to be volatile and thermally stable, or require derivatization. | Analysis of residual solvents and volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides structural information for impurity identification. Quantitative NMR (qNMR) can provide an absolute purity value without a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. | Structural elucidation of impurities and orthogonal quantitative purity assessment. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Highly sensitive and provides molecular weight information for impurity identification. Can be coupled with HPLC or GC for enhanced specificity. | Typically not a standalone quantitative technique for purity without extensive validation. | Impurity identification and structural confirmation. |
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
Rationale: Reversed-phase HPLC (RP-HPLC) is the workhorse for purity determination of non-volatile organic molecules in the pharmaceutical industry. The polarity of this compound makes it well-suited for separation on a C18 stationary phase with a polar mobile phase.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of water and acetonitrile.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.
References
The Versatility of Aminopyrimidine Carboxylates: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide to the Applications of Aminopyrimidine Carboxylates in Drug Discovery and Materials Science.
The aminopyrimidine carboxylate scaffold is a privileged structure in medicinal chemistry and a rising star in materials science. Its inherent ability to form multiple hydrogen bonds, coupled with the electronic properties of the pyrimidine ring and the synthetic versatility of the carboxylate group, makes it a highly attractive framework for the design of a diverse range of functional molecules. This guide provides an in-depth comparison of the applications of aminopyrimidine carboxylates, supported by experimental data, to empower researchers in their quest for novel therapeutics and advanced materials.
Aminopyrimidine Carboxylates as Kinase Inhibitors: Targeting the ATP-Binding Site
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Aminopyrimidine carboxylates have emerged as a potent class of kinase inhibitors, primarily by competing with ATP for binding to the enzyme's active site. The 2-aminopyrimidine moiety is a particularly effective hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several aminopyrimidine carboxylate derivatives have shown potent inhibitory activity against VEGFR-2.
Comparative Inhibitory Activity of Aminopyrimidine Carboxylates against VEGFR-2:
| Compound ID | R1 Group | R2 Group | VEGFR-2 IC50 (nM) | Reference |
| AP-1 | Phenyl | - | 8.5 | [1] |
| AP-2 | 4-Fluoro-2-methylindol-5-yloxy | Methyl (oxime) | 12 | [1] |
| AP-3 | 4-Fluoro-2-methylindol-5-yloxy | Ethyl (oxime) | 9 | [1] |
| Sorafenib | (Standard) | - | 3.12 | [2] |
Structure-Activity Relationship (SAR) Insights:
The data suggests that modifications at the R1 and R2 positions significantly impact VEGFR-2 inhibitory potency. The introduction of a 4-fluoro-2-methylindol-5-yloxy group at the 6-position (R1) appears to be beneficial for activity. Furthermore, small alkyl groups on the oxime side chain (R2) are well-tolerated. Compound AP-3 , with an ethyl group, demonstrates slightly better potency than AP-2 with a methyl group, suggesting a small hydrophobic pocket in that region of the ATP-binding site.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
EGFR is another critical target in cancer therapy, and its overactivation can lead to uncontrolled cell proliferation. Aminopyrimidine carboxylates have been designed to target the ATP-binding site of EGFR.
Comparative Inhibitory Activity of Aminopyrimidine Hybrids against EGFR-TK:
| Compound ID | Scaffold | EGFR-TK IC50 (µM) | Reference |
| AC-1 | 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N'-(benzylidene)acetohydrazide | 0.9 | [3] |
| AC-2 | 6-amino-5-((methylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione | 0.7 | [3] |
| Gefitinib | (Standard) | 0.02-0.08 | [3] |
Structure-Activity Relationship (SAR) Insights:
Both series of aminopyrimidine hybrids show potent EGFR-TK inhibition. Molecular docking studies reveal that these compounds effectively bind to the ATP-binding site, forming crucial hydrogen bonds with the key hinge region amino acid Met793, similar to the established inhibitor gefitinib[3]. The data indicates that both the acetohydrazide and the pyrimidine-dione scaffolds can be effectively utilized to achieve potent EGFR inhibition.
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a luminescence-based assay to quantify the inhibitory activity of a test compound against recombinant human VEGFR-2 kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Test aminopyrimidine carboxylate compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Solid white 96-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test aminopyrimidine carboxylate in a suitable solvent (e.g., DMSO).
-
Master Mix Preparation: Prepare a Master Mix containing the kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Kinase Reaction:
-
Add 12.5 µL of the Master Mix to each well of a solid white 96-well plate.
-
Add 2.5 µL of the diluted test compound to the "Test Inhibitor" wells.
-
Add 2.5 µL of the solvent to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to all wells except the "Blank" wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control".
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Aminopyrimidine Carboxylates as Anti-inflammatory Agents: Targeting COX-2
Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the production of prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Comparative COX-2 Inhibitory Activity of Pyrimidine Derivatives:
| Compound ID | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| PC-1 | 4-Chlorophenyl | >100 | 0.36 | >277 | [4] |
| PC-2 | 4-Methoxyphenyl | >100 | 0.29 | >344 | [4] |
| Celecoxib | (Standard) | 15 | 0.04 | 375 | [4] |
| Indomethacin | (Standard) | 0.21 | 2.60 | 0.08 | [4] |
Structure-Activity Relationship (SAR) Insights:
The aminopyrimidine carboxylate scaffold can be effectively tailored to achieve high COX-2 selectivity. The presence of a substituted phenyl ring at the R position appears crucial for potent and selective COX-2 inhibition. Both electron-withdrawing (Cl) and electron-donating (OCH3) substituents on the phenyl ring are well-tolerated and lead to high selectivity indices, significantly surpassing that of the non-selective inhibitor Indomethacin and approaching the selectivity of Celecoxib. This suggests that the pyrimidine core effectively orients the substituted phenyl group into the secondary pocket of the COX-2 active site, a key interaction for selectivity.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to screen for COX-2 inhibitors. The assay is based on the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
Test aminopyrimidine carboxylate compound
-
Celecoxib (positive control)
-
96-well white opaque plate with a flat bottom
-
Fluorescence plate reader
Procedure:
-
Compound and Control Preparation:
-
Dissolve the test aminopyrimidine carboxylate and Celecoxib in DMSO.
-
Dilute the compounds to 10X the desired final concentration with COX Assay Buffer.
-
-
Reaction Setup:
-
Add 10 µl of the diluted test inhibitor to the "Sample" wells.
-
Add 10 µl of COX Assay Buffer to the "Enzyme Control" (no inhibitor) wells.
-
Add 10 µl of diluted Celecoxib to the "Inhibitor Control" wells.
-
-
Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add 80 µl of the Reaction Mix to each well, followed by 10 µl of diluted human recombinant COX-2 enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µl of Arachidonic Acid solution to all wells.
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the "Enzyme Control".
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Synthesis of a Representative Aminopyrimidine Carboxylate
The synthesis of aminopyrimidine carboxylates can be achieved through various routes. A common and effective method involves the condensation of a β-enamino diketone with a suitable amidine. The following protocol is a representative example for the synthesis of ethyl 2-amino-4-phenylpyrimidine-5-carboxylate.
Experimental Protocol: Synthesis of Ethyl 2-Amino-4-phenylpyrimidine-5-carboxylate
Materials:
-
Ethyl 2-(dimethylaminomethylene)-3-oxo-3-phenylpropanoate (enamino diketone)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in absolute ethanol.
-
Base Addition: To this solution, add a solution of sodium ethoxide (2.2 equivalents) in ethanol. Stir the mixture for 30 minutes at room temperature to form free guanidine.
-
Condensation: Add ethyl 2-(dimethylaminomethylene)-3-oxo-3-phenylpropanoate (1.0 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and acidify with dilute hydrochloric acid to a pH of approximately 6-7.
-
A precipitate of the crude product will form.
-
-
Purification:
-
Collect the precipitate by filtration and wash with cold water and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 2-amino-4-phenylpyrimidine-5-carboxylate.
-
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Aminopyrimidine Carboxylates in Materials Science: The Art of Crystal Engineering
Beyond their therapeutic potential, aminopyrimidine carboxylates are valuable building blocks in crystal engineering. The presence of both hydrogen bond donors (amino group) and acceptors (pyrimidine nitrogens and carboxylate oxygens) allows for the predictable formation of supramolecular synthons, leading to the design of novel co-crystals and salts with tailored physicochemical properties.
Formation of Co-crystals with Carboxylic Acids
The interaction between the aminopyrimidine moiety and a carboxylic acid can lead to the formation of robust and predictable hydrogen-bonding patterns, such as the linear heterotetramer (LHT) and heterotrimer (HT) synthons[5][6]. These interactions can be exploited to modify properties like solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).
Optical Properties of Aminopyrimidine Carboxylate Co-crystals
The arrangement of molecules in the crystalline state can give rise to interesting optical properties. For instance, co-crystals of 2-aminopyrimidine with boric acid have been shown to exhibit non-linear optical (NLO) activity[7][8]. The non-centrosymmetric crystal packing, facilitated by the hydrogen bonding network, is a prerequisite for second-harmonic generation (SHG), a key NLO property.
Diagram of a Linear Heterotetramer (LHT) Synthon:
Caption: A simplified representation of a linear heterotetramer (LHT) synthon formed between two aminopyrimidine and two carboxylic acid molecules via hydrogen bonding.
This predictable self-assembly opens up possibilities for designing materials with specific optical properties for applications in photonics and optoelectronics. Further research into the mechanical properties of these co-crystals could also reveal their potential in areas such as tablet formulation and materials science.
Conclusion
Aminopyrimidine carboxylates represent a remarkably versatile scaffold with significant applications in both medicinal chemistry and materials science. As kinase and COX-2 inhibitors, they offer a promising avenue for the development of novel therapeutics for cancer and inflammatory diseases. The structure-activity relationships discussed herein provide a roadmap for the rational design of more potent and selective inhibitors. In the realm of materials science, their predictable hydrogen-bonding capabilities make them ideal candidates for crystal engineering, enabling the construction of functional materials with tailored optical and potentially mechanical properties. This guide serves as a comprehensive resource for researchers looking to harness the full potential of this valuable chemical entity.
References
- 1. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Methyl 5-aminopyrimidine-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like Methyl 5-aminopyrimidine-2-carboxylate are at the forefront of innovation. However, the lifecycle of these chemicals extends beyond their use in experiments; their proper disposal is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounding procedural recommendations in established scientific and regulatory principles.
Hazard Assessment: A Precautionary Approach
A thorough understanding of a chemical's hazards is the foundation of safe handling and disposal. While a comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally analogous pyrimidine derivatives strongly indicate that it should be managed as a hazardous substance.
In the absence of specific data for this compound, a precautionary principle is paramount. It is prudent to assume the compound may exhibit hazards similar to related molecules, such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted with the assumption that the material is hazardous.
Key Principle: The core tenet of chemical safety is to treat substances with unknown toxicity as hazardous. This approach, rooted in the principles of industrial hygiene, ensures the highest level of protection for personnel and the environment.
Table 1: Inferred Hazard Profile of this compound based on Analogous Compounds
| Hazard Classification | Description | Source (Analogous Compounds) |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [1][2] |
| Skin Irritation (Category 2) | Causes skin irritation. | [1][2] |
| Eye Irritation (Category 2A/2) | Causes serious eye irritation. | [1][2] |
| Specific target organ toxicity — Single exposure (Category 3) | May cause respiratory irritation. | [1][2] |
Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
Before beginning any waste handling procedures, it is imperative to utilize appropriate engineering controls and wear the correct Personal Protective Equipment (PPE).
-
Engineering Controls: All handling of this compound, both in its pure form and as waste, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3] Ensure that safety showers and eyewash stations are readily accessible.[3]
-
Personal Protective Equipment (PPE):
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[4] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[6] The primary and accepted method of disposal is through a licensed and approved waste disposal company, typically via controlled incineration.[3]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect pure this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, compatible, and clearly labeled hazardous waste container.[4] Avoid generating dust during transfer.[3]
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. Crucially, do not mix it with other solvent wastes unless their compatibility has been confirmed. [5] Incompatible wastes can lead to violent reactions or the emission of toxic gases.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.[5]
Step 2: Container Management and Labeling
Proper container management is a cornerstone of regulatory compliance under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).
-
Container Type: Use containers that are chemically compatible with this compound and are in good condition with a secure, tight-fitting lid.[4]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[5] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The accumulation start date
-
An indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
Step 3: Waste Storage
Designated storage areas are essential for safety and compliance.
-
Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA). The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[5]
-
Conditions: The storage area must be cool, dry, and well-ventilated.[3]
-
Segregation: Ensure that the waste container is stored away from incompatible materials, such as strong oxidizing agents, acids, and bases.[3][6]
Step 4: Arranging for Professional Disposal
Final disposal must be handled by professionals.
-
Contact: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Documentation: Maintain meticulous records of waste generation and disposal, as this is a key component of regulatory compliance.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert and Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust.[3] For liquid spills, use an inert absorbent material like vermiculite or sand.[4]
-
Collection: Place all spilled material and contaminated cleanup supplies into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[4]
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-methylpyrimidine-2-carboxylate | C7H8N2O2 | CID 53429432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-aminopyrimidine-2-carboxylate
Introduction: Beyond the Product, A Commitment to Safety
Methyl 5-aminopyrimidine-2-carboxylate is a heterocyclic building block pivotal in medicinal chemistry and drug discovery. Its unique structure makes it a valuable intermediate for synthesizing a range of biologically active compounds. However, its utility in the lab is matched by the imperative for rigorous safety protocols. As researchers and drug development professionals, our primary responsibility is to mitigate risk, ensuring that our scientific pursuits do not compromise personal or environmental safety.
This guide moves beyond a simple checklist. It provides a procedural and logistical framework for the safe handling of this compound, grounded in established safety data and best practices. We will explore the causality behind each safety recommendation, empowering you to make informed decisions that create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the 'Why' Behind the Protection
Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to a substance's specific toxicological profile. This compound presents several hazards that dictate our protective strategy.[1]
-
Skin Irritation (H315): The compound is classified as a skin irritant.[2] Direct contact can lead to redness, inflammation, and discomfort. This necessitates a robust barrier between the chemical and your skin.
-
Serious Eye Irritation (H319): As a solid powder, the dust of this compound poses a significant risk to the eyes, causing serious irritation.[2] This makes appropriate eye protection non-negotiable.
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract.[2] Engineering controls and, in some cases, respiratory protection are crucial to prevent this.
-
Harmful if Swallowed (H302): Ingestion of the compound is harmful. While direct ingestion is unlikely in a lab setting, it can occur through cross-contamination if proper hygiene is not observed.
These classifications, particularly the GHS07 "Exclamation Mark" pictogram, signal that while the substance is not acutely toxic, it demands respect and careful handling to avoid debilitating irritation and harm.
Core Protective Equipment: Your First Line of Defense
Based on the hazard assessment, a standard suite of PPE is mandatory for all work involving this compound.
-
Eye and Face Protection:
-
What: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required.[2][3]
-
Why: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust particles. Goggles provide essential protection from splashes and airborne powder.
-
-
Hand and Body Protection:
-
What: Nitrile gloves and a fully buttoned, long-sleeved laboratory coat are essential. For handling larger quantities or in situations with a higher risk of spillage, a chemically impervious coat is recommended.[2][4]
-
Why: Gloves provide a direct barrier against skin irritation. A lab coat protects your skin and personal clothing from contamination.[4] Always check gloves for tears or holes before use and remove them before leaving the laboratory area.
-
-
Respiratory Protection:
-
What: Handling should primarily occur within a certified chemical fume hood to minimize inhalation risk.[2] If work must be done outside a fume hood where dust may be generated (e.g., weighing large quantities, cleaning spills), a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary. A particulate filter (e.g., N95 or P100) conforming to EN 143 is recommended.[2][5]
-
Why: A fume hood is the primary engineering control to capture dust at the source. When this is not feasible, a respirator prevents the inhalation of airborne particles that can cause respiratory tract irritation.[5]
-
PPE Selection Guide for Specific Operations
The level of PPE required can be adapted based on the specific task and the associated risk of exposure.
| Task/Operation | Engineering Control | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | General Ventilation | Safety Glasses | Not Required | Lab Coat | Not Required |
| Weighing (Solid Powder) | Chemical Fume Hood | Chemical Goggles | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Preparing Solutions (in Fume Hood) | Chemical Fume Hood | Chemical Goggles | Nitrile Gloves | Lab Coat | Not required |
| Conducting Reactions | Chemical Fume Hood | Chemical Goggles | Nitrile Gloves | Lab Coat | Not required |
| Cleaning Small Spills (Solid) | General Ventilation | Chemical Goggles | Nitrile Gloves | Lab Coat | N95/FFP2 Respirator |
| Cleaning Glassware | General Ventilation | Chemical Goggles | Nitrile Gloves | Lab Coat | Not required |
Operational Plan: Procedural Discipline for Safety
The effectiveness of PPE is critically dependent on its correct use. The following protocols for donning (putting on) and doffing (taking off) PPE must be followed meticulously to prevent cross-contamination.
Protocol 1: Donning Personal Protective Equipment
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.[4]
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): If the task requires respiratory protection, perform a seal check to ensure it fits correctly.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Don your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Protocol 2: Doffing Personal Protective Equipment (The Critical Sequence)
This sequence is designed to move from the most contaminated items to the least, minimizing the risk of spreading the chemical.
-
Gloves: Remove gloves by pinching the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated waste container.[6]
-
Lab Coat: Unbutton your lab coat. Remove it by folding it forward and turning the sleeves inside out. Avoid shaking it. Hang it in its designated area or dispose of it if it's a single-use coat.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Respirator (if used): Remove the respirator by the straps.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2][4]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Emergency and Disposal Plans
Accidental Release Measures
In the event of a spill, evacuate the immediate area.[7] Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Action: Gently sweep up the solid material and place it into a suitable, sealed container for disposal. Avoid creating dust.[2][3] Do not allow the chemical to enter drains.[4]
First Aid
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.
Disposal of Contaminated PPE and Waste
All contaminated PPE (gloves, disposable lab coats) and chemical waste must be treated as hazardous waste.
-
Procedure: Place all waste in sealed, clearly labeled containers. Dispose of the contents and container at an approved waste disposal plant.[2] Always consult and adhere to your institution's and local/regional hazardous waste regulations to ensure complete and accurate classification and disposal.[8]
Conclusion: A Culture of Proactive Safety
Handling this compound, like any laboratory chemical, requires more than just following steps; it demands a proactive culture of safety. The protocols and information provided here are designed to build that culture by grounding every action in a clear understanding of the risks involved. By internalizing the "why" behind each piece of PPE and every procedural step, you transform safety from a mandate into an instinct. This commitment is our greatest asset in advancing science responsibly and protecting our most valuable resource: our researchers.
References
- 1. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. lookchem.com [lookchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
